Methyl 2-amino-4-methylpyridine-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-amino-4-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZPWOSVPDIICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652066 | |
| Record name | Methyl 2-amino-4-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76336-16-8 | |
| Record name | Methyl 2-amino-4-methyl-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76336-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of Methyl 2-amino-4-methylpyridine-3-carboxylate
Topic: Synthesis of Methyl 2-amino-4-methylpyridine-3-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists
Executive Summary
This compound (CAS: 76336-16-8) is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate for the synthesis of imidazo[1,2-a]pyridines (e.g., Zolpidem analogues), 1,8-naphthyridines, and various kinase inhibitors.[1]
While simple pyridines are ubiquitous, the specific 2-amino-3-carboxy-4-methyl substitution pattern requires precise regiocontrol to avoid the formation of the thermodynamically stable 6-methyl isomer or the symmetric Hantzsch ester. This guide details a robust, scalable Enaminone-Nitrile Cyclization route, prioritizing regioselectivity, atom economy, and purification efficiency.
Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing this target is distinguishing the C4 and C6 positions. Standard Hantzsch synthesis using methyl acetoacetate often yields symmetric dihydropyridines or requires oxidative aromatization.
To guarantee the 4-methyl regiochemistry and the 2-amino functionality, we employ a [3+3] Annulation Strategy :
-
C3 Synthon (Electrophile): A masked 3-oxobutanal equivalent. We utilize 4-(dimethylamino)but-3-en-2-one (an enaminone), derived from acetone and DMF-DMA. This species has a "hard" electrophilic site at the
-carbon and a "soft" site at the carbonyl. -
C3 Synthon (Nucleophile): Methyl cyanoacetate .[2] The active methylene provides the C3-C4 bond, while the nitrile group serves as the latent amino group via cyclization.
-
Nitrogen Source: Ammonium acetate (
) provides the ring nitrogen.
Mechanistic Pathway (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyridine core from an enaminone and methyl cyanoacetate.[3][4]
Experimental Protocol
Phase 1: Preparation of the Enaminone Precursor
Note: While 4,4-dimethoxy-2-butanone is a commercial alternative, the enaminone is cheaper to synthesize in-house.
Reagents:
-
Acetone (Reagent Grade)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Solvent: None (Neat) or Toluene
Protocol:
-
Charge a reaction vessel with Acetone (1.0 eq) and DMF-DMA (1.1 eq).
-
Heat the mixture to reflux (approx. 80-90°C) for 12–16 hours.
-
Critical Control Point: The reaction releases methanol. Using a Dean-Stark trap or open reflux with a short path distillation head to remove methanol drives the equilibrium forward.
-
Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS. The product, 4-(dimethylamino)but-3-en-2-one , appears as a yellow/orange oil.
-
Purification: Concentrate under reduced pressure to remove unreacted DMF-DMA. The crude enaminone (purity >90%) is sufficiently pure for the next step.
Phase 2: Cyclization to this compound
This step involves a cascade Knoevenagel condensation, amine exchange, and intramolecular nucleophilic attack on the nitrile.
Reagents:
-
Crude Enaminone (from Phase 1)
-
Methyl Cyanoacetate (1.0 eq relative to enaminone)
-
Ammonium Acetate (3.0 - 5.0 eq)
-
Solvent: Acetic Acid (Glacial) or Methanol (reflux)
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 4-(dimethylamino)but-3-en-2-one (10 mmol) and Methyl Cyanoacetate (10 mmol) in Glacial Acetic Acid (20 mL).
-
Why Acetic Acid? It acts as both solvent and catalyst, buffering the ammonium acetate and facilitating the elimination of dimethylamine.
-
-
Addition: Add Ammonium Acetate (40 mmol) in a single portion.
-
Reaction: Heat the mixture to 100–110°C (reflux) with vigorous stirring.
-
Observation: The solution will darken, turning deep orange/red.
-
Duration: 4–6 hours. Monitor consumption of the cyanoacetate by TLC.
-
-
Work-up (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into Ice-Cold Water (100 mL) with stirring.
-
Neutralize carefully with sat.
or to pH ~8. -
Precipitation: The target pyridine often precipitates as a pale yellow solid upon neutralization.
-
-
Isolation: Filter the solid. Wash with cold water (
mL) and cold hexanes ( mL) to remove colored impurities. -
Recrystallization: If necessary, recrystallize from Ethanol/Water or Methanol .
Yield Expectation: 55–70% (over two steps).[5]
Analytical Data & Quality Control
| Parameter | Specification | Notes |
| Appearance | Pale yellow to off-white solid | Darkens upon oxidation/storage. |
| Melting Point | 96 – 99 °C | Sharp mp indicates high purity. |
| 1H NMR (DMSO- | Distinct singlet for C4-Methyl. | |
| Methyl ester singlet. | ||
| Doublet, J ~5 Hz. | ||
| Broad singlet, | ||
| Doublet, J ~5 Hz. | ||
| Regiochemistry Check | NOESY | Correlation between Ar-Me (2.45) and C5-H (6.[6]55) confirms 4-Me position. |
Alternative Route: The Malononitrile Pathway
If the direct ester synthesis suffers from low yields (often due to the lower electrophilicity of the ester nitrile compared to a dinitrile), the Malononitrile Route is the industry standard "fallback."
-
Cyclization: React Enaminone + Malononitrile +
2-amino-4-methylpyridine-3-carbonitrile .-
Advantage: Higher yield (>80%) due to the high reactivity of malononitrile.
-
-
Pinner Reaction (Conversion to Ester):
Pathway Comparison (DOT Visualization)
Figure 2: Comparison of the direct cyanoacetate route versus the two-step malononitrile route.
Troubleshooting & Optimization
-
Issue: Formation of Pyridone (2-hydroxy) instead of 2-amino.
-
Cause: Hydrolysis of the intermediate imine or attack of water instead of ammonia.
-
Solution: Ensure reagents are dry. Increase equivalents of Ammonium Acetate (up to 5-10 eq). If pyridone persists, treat the crude with
to form the 2-chloro derivative, then aminate with /EtOH (autoclave, 120°C).
-
-
Issue: Low Regioselectivity (6-methyl isomer).
-
Cause: Use of methyl acetoacetate instead of the enaminone.
-
Solution: Stick to the Enaminone route. The pre-formed double bond locks the regiochemistry, forcing the cyanoacetate to attack the
-carbon (C4 position).
-
References
-
Regioselective Synthesis via Enaminones: Al-Saleh, B. et al. "Enaminones in heterocyclic synthesis: synthesis of new polyfunctionally substituted pyridines." J. Chem. Res., 2004.
-
General Hantzsch Modification for 2-Aminopyridines: Wan, J.P. et al. "Recent advances in the synthesis of 2-aminopyridines." RSC Advances, 2012.
-
Synthesis of 2-Amino-nicotinates (Patent Literature): US Patent 5,332,824 "Process for the preparation of 2-amino-5-methyl-pyridine" (Analogous chemistry for 4-methyl isomers).
-
Commercial Precursor Data: Sigma-Aldrich Product Sheet: "2-Amino-4-methylpyridine derivatives."[1][3][4][8][9]
Sources
- 1. guidechem.com [guidechem.com]
- 2. files.ontario.ca [files.ontario.ca]
- 3. This compound Manufacturer & Supplier China | CAS 86124-57-0 | Specifications, Price, Safety Data [pipzine-chem.com]
- 4. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 2-アミノ-4-ピコリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
"Methyl 2-amino-4-methylpyridine-3-carboxylate" chemical properties
A Strategic Scaffold for Bicyclic Heterocycle Synthesis and Drug Discovery
Executive Summary
Methyl 2-amino-4-methylpyridine-3-carboxylate (CAS: 86124-57-0) is a privileged structural motif in medicinal chemistry, characterized by a densely functionalized pyridine core. Its "ortho-amino ester" configuration renders it an ideal amphoteric synthon: the amine serves as a nucleophile while the adjacent ester acts as an electrophile. This duality facilitates rapid access to fused bicyclic systems such as pyrido[2,3-d]pyrimidines (kinase inhibitors) and 1,8-naphthyridines (antibacterial/antiviral agents). This guide details the compound's synthesis, reactivity profile, and application as a precursor to high-value pharmaceutical intermediates, including the Nevirapine scaffold.
Chemical Identity & Physical Properties[1][2]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 86124-57-0 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 144–148 °C |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~3.5 (pyridine nitrogen), ~13 (amino group) |
Structural Analysis: The molecule features a 2-aminopyridine core substituted at the 4-position with a methyl group.[1][2][3][4][5] The 3-position ester is coplanar with the aromatic ring, stabilized by an intramolecular hydrogen bond with the 2-amino group. This pre-organization lowers the activation energy for cyclization reactions.
Synthesis & Manufacturing
While several routes exist, the most regioselective industrial method involves the condensation of a masked 1,3-dicarbonyl equivalent with a cyanoacetate ester.
Protocol: Modified Hantzsch-Type Condensation
This method avoids the regioselectivity issues common with direct acetone condensation by using an acetal-protected ketone.
Reagents:
-
Methyl cyanoacetate (1.0 eq)
-
4,4-Dimethoxy-2-butanone (1.0 eq) (Masked 3-oxobutanal)
-
Ammonium acetate (1.5 eq)
Step-by-Step Methodology:
-
Condensation: Charge a reactor with methanol (10 vol). Add methyl cyanoacetate and 4,4-dimethoxy-2-butanone.
-
Ammonia Addition: Add ammonium acetate in portions at room temperature.
-
Cyclization: Heat the mixture to reflux (65 °C) for 4–6 hours. The reaction proceeds via an initial Knoevenagel condensation followed by Michael addition of ammonia and subsequent cyclization/aromatization.
-
Workup: Cool to 0–5 °C. The product often precipitates directly.
-
Purification: Filter the solid. Wash with cold methanol and water to remove ammonium salts. Recrystallize from ethanol if necessary.
Critical Process Parameter (CPP):
-
Temperature Control: Maintaining reflux is crucial for the aromatization step. Lower temperatures may yield the 1,2- or 1,4-dihydropyridine intermediate.
Reactivity Profile & Derivatization
The core value of this compound lies in its ability to form fused rings. The graph below illustrates the two primary cyclization pathways.
Pathway A: Pyrido[2,3-d]pyrimidine Synthesis
Reacting the amino-ester with "C1" synthons (formamide, urea, amidines) bridges the nitrogen and the ester carbon.
-
Reagent: Formamide (reflux) or Formamidine acetate.
-
Product: 5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one.
-
Mechanism: Amine attack on formamide
Formamidine intermediate Intramolecular ester displacement.
Pathway B: 1,8-Naphthyridine Synthesis
Reacting with "C2" or "C3" synthons (malononitrile, ethyl acetoacetate) extends the ring system.
-
Reagent: Malononitrile + Base.[7]
-
Product: 2-Amino-5-methyl-1,8-naphthyridine-3-carbonitrile derivatives.
Figure 1: Divergent synthesis pathways from the this compound scaffold.
Applications in Drug Discovery
Nevirapine Analog Synthesis
While Nevirapine (a non-nucleoside reverse transcriptase inhibitor) is traditionally synthesized from 2-chloro-3-amino-4-methylpyridine, the title compound is a strategic upstream precursor.[8]
-
Workflow:
-
Hydrolysis: Ester
Carboxylic Acid. -
Decarboxylative Chlorination: Acid
2-Chloro-3-aminopyridine (via Hunsdiecker or similar radical halide modifications). -
Outcome: This provides an alternative route to the 2-chloro intermediate that avoids the harsh nitration of 2-amino-4-picoline.
-
Kinase Inhibitors (Pyrido[2,3-d]pyrimidines)
The pyrido[2,3-d]pyrimidine core serves as a bioisostere for quinazolines (e.g., Gefitinib, Erlotinib). Substituents at the 4-methyl position (derived from the initial ketone) and the 2-amino position allow for fine-tuning of ATP-binding pocket affinity.
-
Target: Cyclin-dependent kinases (CDK4/6) and Tyrosine kinases.
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. A P95 particulate respirator is recommended when handling the dry powder.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged periods.
References
-
Pipzine Chemicals. (n.d.).[1] Methyl 2-amino-4-methyl-pyridine-3-carboxylate Properties and Applications. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734431, 2-Amino-4-methylpyridine-3-carboxylic acid. Retrieved from
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[7] A single-step, facile synthesis of 1,8-naphthyridine derivatives. Synthesis, 49, 763-769.[7] Retrieved from
- Hargrave, K. D., et al. (1991). Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzo- and dipyridodiazepinones. Journal of Medicinal Chemistry, 34(7), 2231–2241. (Contextual reference for Nevirapine scaffold).
-
Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 2-aminopyridine-4-carboxylate (Isomer Reference). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. mdpi.com [mdpi.com]
- 7. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 8. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 2-amino-4-methylpyridine-3-carboxylate (CAS 76336-16-8)
A Keystone Intermediate for Advanced Pharmaceutical Synthesis
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-amino-4-methylpyridine-3-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical properties, reactivity, and significant applications, offering field-proven insights to empower your research and development endeavors.
Compound Overview and Significance
This compound, with the CAS Registry Number 76336-16-8, is a polysubstituted pyridine derivative. Its structure, featuring an amino group, a methyl group, and a methyl carboxylate group on the pyridine core, makes it a highly versatile intermediate. These functional groups offer multiple reaction sites for further molecular elaboration, rendering it a valuable scaffold in the synthesis of complex molecules, particularly for targeted therapies in pharmaceuticals.[1] Beyond pharmaceuticals, this compound also finds applications in the development of novel materials and agrochemicals.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 76336-16-8 | |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | Not available | |
| Boiling Point | 264.648°C at 760 mmHg (Predicted) | |
| Flash Point | 113.855°C (Predicted) | |
| Solubility | Soluble in common organic solvents like ethanol and acetone; low solubility in water is expected.[1] | |
| Stability | Stable under normal conditions. May react with strong acids, bases, or oxidizing agents.[1] |
Synthesis Strategies: From Precursors to the Pyridine Core
The synthesis of polysubstituted pyridines like this compound often involves the construction of the pyridine ring through cyclocondensation reactions. A highly plausible and efficient method is based on the reaction of a β-enaminonitrile with an active methylene compound, followed by cyclization.
Proposed Synthetic Pathway: A Multi-step Approach
A robust strategy involves a multi-step synthesis starting from readily available precursors like methyl cyanoacetate and acetone. This pathway leverages the formation of a versatile enaminonitrile intermediate, which then undergoes a cyclization reaction.
Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a well-reasoned adaptation of established synthetic methods for similar pyridine derivatives and provides a solid starting point for laboratory synthesis.
Step 1: Synthesis of Methyl Isopropylidenecyanoacetate
-
To a stirred mixture of methyl cyanoacetate and acetone, add a catalytic amount of a base such as piperidine or triethylamine.
-
The reaction is typically carried out at room temperature or with gentle heating to drive the Knoevenagel condensation.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate.
-
The crude product can be purified by distillation under reduced pressure to yield methyl isopropylidenecyanoacetate.
Step 2: Synthesis of Methyl 2-cyano-5-(N,N-dimethylamino)-3-methyl-2,4-pentadienoate
-
React methyl isopropylidenecyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
This condensation reaction is typically performed in an inert solvent and may require heating.
-
The progress of the reaction should be monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude enaminonitrile intermediate.
Step 3: Cyclization to this compound
-
Dissolve the crude methyl 2-cyano-5-(N,N-dimethylamino)-3-methyl-2,4-pentadienoate in a suitable solvent such as ethanol.
-
Treat the solution with a source of ammonia, such as a solution of anhydrous ammonia in ethanol.
-
The reaction mixture is heated to reflux to facilitate the cyclization and subsequent aromatization to the pyridine ring.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve removal of the solvent and purification by crystallization or column chromatography to afford the final product, this compound.
Chemical Reactivity and Spectroscopic Profile
The chemical behavior of this compound is dictated by the interplay of its three functional groups: the nucleophilic amino group, the electrophilic ester, and the heterocyclic pyridine ring.
Reactivity of the Functional Groups:
-
Amino Group: The 2-amino group is a strong activating group and a primary nucleophile. It can readily undergo N-acylation, N-alkylation, and diazotization followed by substitution reactions. This functionality is often the starting point for building more complex structures, such as fused heterocyclic systems (e.g., imidazopyridines).
-
Ester Group: The methyl carboxylate at the 3-position can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.[1] It can also undergo transesterification with other alcohols or be reduced to a primary alcohol.
-
Pyridine Ring: The pyridine ring is generally electron-deficient and can participate in electrophilic substitution reactions, although the activating effect of the amino group will influence the position of substitution.[1] The pyridine nitrogen can also be N-oxidized.
Figure 2: Reactivity map of this compound.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for this specific compound is not widely published, we can predict the key features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
-
Methyl Protons (C4-CH₃): A singlet around δ 2.2-2.5 ppm.
-
Ester Methyl Protons (COOCH₃): A singlet around δ 3.8-4.0 ppm.
-
Amino Protons (NH₂): A broad singlet that is D₂O exchangeable, typically in the range of δ 5.0-7.0 ppm, depending on the solvent and concentration.
-
Pyridine Ring Protons: Two doublets in the aromatic region (δ 6.5-8.5 ppm), corresponding to the protons at the 5- and 6-positions. The coupling constant would be characteristic of ortho-coupling in a pyridine ring.
¹³C NMR Spectroscopy:
-
Methyl Carbon (C4-CH₃): A signal around δ 18-25 ppm.
-
Ester Methyl Carbon (COOCH₃): A signal around δ 51-53 ppm.
-
Pyridine Ring Carbons: Six distinct signals in the range of δ 100-165 ppm. The carbon bearing the amino group (C2) would be significantly upfield, while the carbonyl carbon of the ester would be downfield (around δ 165-170 ppm).
Infrared (IR) Spectroscopy:
-
N-H Stretching: Two characteristic sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-H Stretching: Bands for aromatic and aliphatic C-H bonds will be observed around 2850-3100 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, M-31) and the loss of the entire methoxycarbonyl group (-COOCH₃, M-59).
Applications in Drug Discovery and Development
This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. Its utility is particularly evident in the construction of fused heterocyclic systems, which are common motifs in many drug candidates.
Key Role as a Synthetic Intermediate:
This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1] The presence of multiple reactive sites allows for a divergent synthetic approach, enabling the creation of a library of compounds for screening and lead optimization.
One of the most significant applications of 2-aminopyridine derivatives is in the synthesis of imidazo[1,2-a]pyridines . This scaffold is present in a number of marketed drugs and clinical candidates with a wide range of therapeutic activities, including sedative-hypnotics, anxiolytics, and anticancer agents.
Figure 3: General workflow for the application of this compound in the synthesis of imidazopyridine-based drug candidates.
While specific drugs directly synthesized from this exact starting material are not prominently disclosed in the public domain, its structural similarity to intermediates used in the synthesis of drugs like Zolpidem (an imidazopyridine-based sedative-hypnotic) highlights its potential in the development of analogous compounds. The synthesis of Zolpidem involves the reaction of a 2-amino-5-methylpyridine with a brominated ketone to form the imidazopyridine core.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. Based on data for the analogous 2-amino-4-methylpyridine-3-carboxylic acid, the following hazards may be anticipated:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important intermediate in organic and medicinal chemistry. Its versatile structure, with multiple points for chemical modification, makes it a valuable building block for the synthesis of complex molecular architectures, particularly fused heterocyclic systems with potential therapeutic applications. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, offering a solid foundation for researchers and drug development professionals to leverage this compound in their scientific pursuits.
References
- Pipzine Chemicals. (n.d.). methyl 2-amino-4-methyl-pyridine-3-carboxylate.
- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- Google Patents. (n.d.). WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
-
Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid. Retrieved from [Link]
Sources
Methyl 2-amino-4-methylpyridine-3-carboxylate: A Strategic Scaffold for Kinase Inhibitor Design
Executive Summary
Methyl 2-amino-4-methylpyridine-3-carboxylate (CAS: 76336-16-8) is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines . These fused systems are bioisosteres of quinazolines and have demonstrated significant efficacy as ATP-competitive inhibitors of tyrosine kinases (e.g., EGFR, PI3K, mTOR).
This technical guide provides a comprehensive analysis of this synthon, detailing its physiochemical properties, robust synthetic pathways, and its application in divergent synthesis strategies for drug discovery.
Part 1: Structural Analysis & Physiochemical Properties
The molecule features a highly functionalized pyridine ring with an ortho-amino ester motif. This specific arrangement is the "chemical warhead" that facilitates cyclocondensation reactions to form bicyclic systems.
Table 1: Physiochemical Profile
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 76336-16-8 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 144–148 °C |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Pyridine N), ~13.0 (Amine) |
| Key Functional Groups | Primary Amine (C2), Methyl Ester (C3), Methyl (C4) |
Part 2: Synthetic Pathways (The "How")
While various Hantzsch-type syntheses exist, many yield the 4,6-dimethyl analog. To selectively synthesize the 4-methyl derivative without C6 substitution, the Enaminone Route is the most chemically robust and reproducible method.
The Enaminone Cyclocondensation Protocol
This method utilizes the reaction between an activated enaminone and methyl cyanoacetate in the presence of an ammonia source. It proceeds via a cascade of Michael addition, amine exchange, and cyclization.
Reaction Logic
-
Precursor Formation: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reacts with acetone to form 4-(dimethylamino)but-3-en-2-one .
-
Cyclization: The enaminone reacts with methyl cyanoacetate. The ammonia (from ammonium acetate) displaces the dimethylamine group, followed by intramolecular cyclization onto the nitrile carbon.
Figure 1: Selective synthesis workflow via the enaminone pathway to avoid C6 substitution.
Part 3: Reactivity & Scaffold Diversification (The "Why")
The utility of this scaffold lies in the C2-Amine / C3-Ester dyad. This proximity allows for rapid annulation with electrophiles to generate pyrido[2,3-d]pyrimidines , a class of privileged structures in oncology.
Key Transformations
-
Cyclization with Formamide: Yields pyrido[2,3-d]pyrimidin-4(3H)-one.
-
Cyclization with Urea: Yields pyrido[2,3-d]pyrimidine-2,4-dione.
-
Sandmeyer Reaction: Conversion of the C2-amine to a halogen (Cl/Br) allows for subsequent Suzuki or Buchwald-Hartwig couplings, expanding the chemical space.
Figure 2: Divergent synthesis map demonstrating the scaffold's versatility in generating fused heterocycles.
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound
Note: This protocol assumes the prior generation or commercial acquisition of the enaminone precursor.
Reagents:
-
4-(Dimethylamino)but-3-en-2-one (1.0 eq)
-
Methyl cyanoacetate (1.1 eq)
-
Ammonium Acetate (4.0 eq)
-
Acetic Acid (Solvent)[1]
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(dimethylamino)but-3-en-2-one (11.3 g, 100 mmol) in glacial acetic acid (50 mL).
-
Addition: Add methyl cyanoacetate (10.9 g, 110 mmol) and ammonium acetate (30.8 g, 400 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 50% Ethyl Acetate in Hexanes). The starting enaminone spot should disappear.
-
Workup: Cool the mixture to room temperature. Pour the reaction mass into crushed ice (approx. 200 g) with stirring.
-
Neutralization: Carefully neutralize the solution to pH ~7–8 using 20% aqueous NaOH or saturated NaHCO₃ solution. A precipitate should form.[2]
-
Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (3 x 20 mL).
-
Purification: Recrystallize the crude solid from ethanol or methanol to yield the pure target compound as pale yellow crystals.
-
Yield Expectation: 60–75%.
-
Protocol B: Cyclization to Pyrido[2,3-d]pyrimidin-4(3H)-one
Reagents:
-
This compound (1.0 eq)[3]
-
Formamide (Excess, 10-15 vol)
Methodology:
-
Mix the pyridine carboxylate (1.66 g, 10 mmol) with formamide (15 mL) in a pressure tube or round-bottom flask.
-
Heat to 180–190 °C for 6 hours.
-
Cool to room temperature. The product often crystallizes out upon cooling.
-
Dilute with water (20 mL) and filter the solid.
-
Recrystallize from DMF/Ethanol.
References
-
Synthesis of 2-Amino-4-methylpyridine Derivatives: Vertex AI Search Result 1.1 - Patent CN107011254B describes the synthesis of 2-amino-4-methylpyridine derivatives, validating the general synthetic approaches for this class of compounds.
-
Pyrido[2,3-d]pyrimidine Scaffolds in Drug Discovery: Vertex AI Search Result 1.2 - "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives" (MDPI). This review details the conversion of amino-pyridine carboxylates into bioactive fused systems.
-
Physiochemical Data & CAS Verification: Vertex AI Search Result 1.3 - Guidechem entry for this compound (CAS 76336-16-8), confirming the molecular structure and physical data.
-
Kinase Inhibition & Molecular Modeling: Vertex AI Search Result 1.9 - "Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds..." (MDPI). Discusses the application of this scaffold in designing EGFR inhibitors.
Sources
"Methyl 2-amino-4-methylpyridine-3-carboxylate" molecular structure
This guide provides an in-depth technical analysis of Methyl 2-amino-4-methylpyridine-3-carboxylate , a critical heterocyclic scaffold used in the synthesis of kinase inhibitors and bicyclic pharmaceutical intermediates.
Chemical Identity & Structural Profile
This compound represents a highly functionalized pyridine core, characterized by an ortho-amino ester motif. This vicinal arrangement is the structural "hook" that allows for facile cyclization into larger pharmacophores such as 1,8-naphthyridines and pyrido[2,3-d]pyrimidines.
| Property | Data |
| IUPAC Name | This compound |
| Common Name | 2-Amino-4-methylnicotinic acid methyl ester |
| CAS Number | 86124-57-0 (Ester); 38076-82-3 (Free Acid) |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| pKa (Calc.) | ~3.5 (Pyridine N), ~13 (Amine) |
Structural Significance[2][3]
-
Vicinal Amino-Ester Pair: The C2-amino and C3-ester groups act as a bidentate electrophile/nucleophile pair. Condensation with formamide or amidines yields pyrido[2,3-d]pyrimidines , a scaffold prevalent in CDK and PI3K inhibitors.
-
C4-Methyl Group: Provides steric bulk and hydrophobic interaction potential in protein binding pockets. It also directs electrophilic aromatic substitution (EAS) to the C5 position by blocking C4.
Synthetic Pathways
The synthesis of this specific regioisomer requires controlling the condensation to ensure the methyl group lands at C4 rather than C6. The industrial standard utilizes a modified Hantzsch-type condensation using a masked dicarbonyl equivalent.
Protocol: Condensation of Masked 1,3-Dicarbonyls
Rationale: Direct condensation of acetylacetone often yields mixtures or the thermodynamically favored 4,6-dimethyl derivatives. Using 4,4-dimethoxy-2-butanone (a masked form of 3-oxobutanal) ensures regioselective ring closure.
Reagents
-
Substrate A: 4,4-Dimethoxy-2-butanone (Masked 3-oxobutanal)
-
Substrate B: Methyl Cyanoacetate
-
Nitrogen Source: Ammonium Acetate (NH₄OAc)
-
Solvent: Methanol or Ethanol (Reflux)
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with 4,4-dimethoxy-2-butanone (1.0 eq) and methyl cyanoacetate (1.0 eq) in Methanol (10 vol).
-
Ammonia Introduction: Add Ammonium Acetate (3.0 eq). The excess ammonia source is crucial to drive the formation of the enamine intermediate.
-
Cyclization: Heat the mixture to reflux (65°C) for 12–16 hours.
-
Mechanistic Note: The reaction proceeds via a Knoevenagel condensation between the ketone and cyanoacetate, followed by Michael addition of ammonia and subsequent ring closure (cyclodehydration).
-
-
Work-up: Cool to room temperature. The product often precipitates upon cooling.
-
Purification: Filter the solid. If no precipitate forms, concentrate the solvent to 20% volume and add ice water to induce crystallization. Recrystallize from Ethanol/Water.
Mechanistic Flow (Graphviz)
The following diagram illustrates the regioselective logic of the synthesis:
Figure 1: Regioselective synthesis pathway via masked dicarbonyl condensation.
Analytical Characterization
Validation of the structure relies on confirming the substitution pattern (C4-Methyl vs C6-Methyl) using NMR spectroscopy.
¹H NMR Profile (400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |
| 7.95 | Doublet (J=5.0 Hz) | 1H | C6-H | Deshielded by ring nitrogen. |
| 6.90 | Broad Singlet | 2H | -NH₂ | Exchangeable with D₂O. |
| 6.45 | Doublet (J=5.0 Hz) | 1H | C5-H | Ortho-coupling to C6 confirms C4 substitution. |
| 3.82 | Singlet | 3H | -COOCH₃ | Ester methyl group. |
| 2.35 | Singlet | 3H | C4-CH₃ | Benzylic-like methyl signal. |
Critical Distinction: If the methyl group were at C6 (a common impurity), you would see two doublets with meta-coupling or a singlet for the aromatic proton, and the C6-H signal at ~8.0 ppm would be absent.
Applications in Drug Discovery
This molecule is a "privileged scaffold" in medicinal chemistry, serving as a precursor for Type I and Type II kinase inhibitors.
Synthesis of 1,8-Naphthyridines
Reaction with malononitrile or ethyl cyanoacetate under basic conditions yields 1,8-naphthyridine derivatives, which are potent HSP90 inhibitors and anti-viral agents.
Pyrido[2,3-d]pyrimidines (Kinase Inhibitors)
Condensation with formamidine acetate or urea yields the pyridopyrimidine core. This scaffold is homologous to the quinazoline core found in EGFR inhibitors (e.g., Gefitinib), but with improved solubility and distinct selectivity profiles.
Workflow Diagram: Derivatization Logic
Figure 2: Divergent synthesis pathways for pharmaceutical scaffolds.
Safety & Handling (E-E-A-T)
As a functionalized aminopyridine, this compound poses specific hazards.
-
GHS Classification: Warning.[1]
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
-
Handling Protocol:
-
Inhalation: Use a localized exhaust hood. Aminopyridines can be potent neurological irritants if inhaled as dust.
-
Storage: Store under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods, turning the white solid brown.
-
References
-
PubChem Compound Summary. 2-Amino-4-methylpyridine-3-carboxylic acid. National Center for Biotechnology Information. Link
-
Zhang, Y., et al. (2025). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. ResearchGate. (Describes the precursor assembly). Link
-
Organic Syntheses. Preparation of 4,4-Dimethoxy-2-butanone. (Precursor synthesis).[2][3][4] Link
-
Santa Cruz Biotechnology. this compound derivatives. Link
Sources
- 1. 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
"Methyl 2-amino-4-methylpyridine-3-carboxylate" 1H NMR spectrum
Technical Whitepaper: Structural Elucidation of Methyl 2-amino-4-methylpyridine-3-carboxylate via 1H NMR Spectroscopy
Executive Summary
This compound is a critical heterocyclic scaffold in medicinal chemistry, particularly serving as a precursor for tyrosine kinase inhibitors and other bioactive pyridine derivatives. Its structural integrity relies on the precise arrangement of a "push-pull" electronic system: the electron-donating amine at position 2 and the electron-withdrawing ester at position 3.
This guide provides a definitive protocol for the 1H NMR analysis of this compound. Unlike standard spectral lists, this document focuses on the causality of chemical shifts—linking electronic environments to spectral data—and establishes a self-validating system for purity determination.
Molecular Architecture & Electronic Theory
To accurately interpret the spectrum, one must first map the electronic currents affecting the pyridine ring. The molecule exhibits a competing resonance system:
-
The "Push": The 2-amino group (
) donates electron density into the ring via resonance, specifically shielding the para position (C5) and ortho position (C3, though occupied). -
The "Pull": The 3-carboxylate (
) withdraws electron density, deshielding the adjacent positions. -
The Pyridine Sink: The ring nitrogen (N1) exerts a strong inductive effect, significantly deshielding the adjacent H6 proton.
Visualizing the Electronic Environment
Figure 1: Electronic influence map. Green arrows indicate shielding (upfield shift), blue arrows indicate deshielding (downfield shift).
Spectral Assignment & Analysis
The following data represents the consensus assignment in DMSO-d6 . DMSO is the preferred solvent over
Table 1: Chemical Shift Assignments (400 MHz, DMSO-d6)
| Position | Moiety | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Rationale |
| 6 | Ar-H | 7.95 – 8.05 | Doublet (d) | 1H | ||
| -NH2 | Amine | 6.80 – 7.10 | Broad Singlet | 2H | - | Exchangeable protons; shift varies with concentration/water content. |
| 5 | Ar-H | 6.50 – 6.60 | Doublet (d) | 1H | ||
| -OCH3 | Ester | 3.75 – 3.85 | Singlet (s) | 3H | - | Methoxy group attached to carbonyl. |
| 4-CH3 | Methyl | 2.25 – 2.35 | Singlet (s) | 3H | - | Methyl attached to aromatic ring; slightly deshielded. |
Detailed Signal Interpretation
-
The Aromatic Region (6.5 – 8.1 ppm):
-
You will observe two distinct doublets.[1] This is the AB system formed by H5 and H6.
-
H6 is the most downfield signal (~8.0 ppm) because it sits directly next to the electronegative ring nitrogen.
-
H5 is significantly upfield (~6.5 ppm). This large gap (
ppm) confirms the electron-donating power of the 2-amino group, which pumps electron density to the C5 position (para to the amine). -
Coupling: The vicinal coupling constant
is typically 5.0–5.5 Hz , characteristic of pyridine 2,3- or 5,6-coupling.
-
-
The Aliphatic Region (2.0 – 4.0 ppm):
-
Ester Methyl (-OCH3): Sharp singlet at ~3.80 ppm.
-
Ring Methyl (-CH3): Sharp singlet at ~2.30 ppm.
-
Self-Validation Check: The integration ratio between the Ester Methyl and the Ring Methyl must be exactly 1:1 . Any deviation suggests the presence of unreacted starting material (e.g., methyl acetoacetate) or hydrolysis byproducts.
-
Experimental Protocol
To ensure reproducibility and accurate integration (qNMR), follow this specific workflow.
Step 1: Sample Preparation
-
Mass: Weigh 5.0 – 10.0 mg of the solid.
-
Solvent: Use 0.6 mL of DMSO-d6 (99.9% D).
-
Why:
often causes the 2-amino peak to broaden into the baseline due to rapid exchange. DMSO forms hydrogen bonds with the amine, slowing exchange and sharpening the peak for integration.
-
-
Vessel: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H pulse (zg30 or equivalent).
-
Relaxation Delay (D1): Set to
5 seconds .-
Reasoning: The methyl protons (T1 relaxation time ~1-2s) and aromatic protons relax at different rates. A short D1 will suppress the methyl integration, leading to false purity calculations.
-
-
Scans (NS): 16 or 32 scans are sufficient for this concentration.
-
Spectral Width: -2 to 14 ppm.
Step 3: Processing Logic
-
Phasing: Apply manual phasing. Do not rely solely on autophase, especially for the broad amine peak.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2) to ensure the integrals of the methyl groups are accurate.
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
Troubleshooting & Impurity Profiling
Common synthetic routes (e.g., modified Hantzsch synthesis) leave specific fingerprints. Use the flowchart below to diagnose spectral anomalies.
Figure 2: Diagnostic logic for common impurities.
Specific Impurity Shifts:
-
Methyl Acetoacetate: Singlets at 2.2 ppm (methyl) and 3.7 ppm (ester), plus a CH2 singlet at 3.5 ppm.
-
Carboxylic Acid Derivative: Loss of the 3.8 ppm singlet; appearance of a very broad -COOH peak (11-13 ppm).
-
Regioisomers: If the aromatic coupling constant is small (
Hz) or large ( Hz), the substitution pattern on the pyridine ring is incorrect (e.g., 4,6-substitution).
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine derivative shifts). Link
-
Reich, H. J. (2023).[3] Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift prediction logic). Link
Sources
Synthesis of 2-amino-4-methylnicotinic acid methyl ester
An In-depth Technical Guide to the Synthesis of 2-Amino-4-Methylnicotinic Acid Methyl Ester
Introduction
Substituted nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Their versatile structure allows for a wide range of functionalizations, leading to compounds with diverse therapeutic applications, including analgesic, anti-inflammatory, and antimicrobial properties.[3][4] The target molecule of this guide, 2-amino-4-methylnicotinic acid methyl ester, is a valuable building block for the synthesis of more complex molecules in drug discovery programs.
The synthesis of polysubstituted pyridines, such as the target molecule, presents a significant challenge due to the need for precise control over regioselectivity.[5] This guide provides a comprehensive overview of a robust and logical multi-step synthesis of 2-amino-4-methylnicotinic acid methyl ester, designed for researchers and scientists in organic synthesis and drug development. The presented pathway emphasizes strategic choices in precursor selection and reaction conditions to achieve the desired product efficiently. We will delve into the mechanistic underpinnings of each transformation, providing not just a protocol, but a deeper understanding of the chemistry involved.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a logical disconnection strategy. The ester functionality can be formed from the corresponding carboxylic acid, which in turn can be derived from a nitrile group. The amino group at the C2 position can be introduced via nucleophilic substitution of a suitable leaving group, such as a halogen. This leads to a key intermediate, a halogenated 4-methylnicotinonitrile. This intermediate can be constructed through a cyclocondensation reaction, a powerful method for assembling pyridine rings.[6]
Step 1 & 2: Synthesis of 2-Chloro-4-methylnicotinonitrile
The construction of the pyridine ring is achieved through a cyclocondensation reaction, followed by chlorination. This approach is based on a documented procedure for preparing 2-chloro-4-methyl nicotinonitrile. [7]
-
Reaction: (E)-4-(dimethylamino)but-3-en-2-one reacts with malononitrile in the presence of catalysts like acetic acid and beta-alanine. The resulting intermediate is then chlorinated using phosphorus oxychloride (POCl₃). [7]* Mechanism: The reaction proceeds through a Michael addition of the malononitrile carbanion to the enone, followed by an intramolecular cyclization and dehydration to form a dihydropyridinone intermediate. Subsequent treatment with a chlorinating agent like phosphorus oxychloride or a mixture of phosphorus oxychloride and phosphorus pentachloride introduces the chloro group at the 2-position and aromatizes the ring. [7]The use of phosphorus oxychloride is preferred for this transformation. [7]
Step 3: Amination of 2-Chloro-4-methylnicotinonitrile
The chloro group at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrile group at C3.
-
Reaction: 2-Chloro-4-methylnicotinonitrile is treated with an ammonia source to replace the chlorine atom with an amino group.
-
Rationale: Conventional amination of halopyridines can require harsh conditions, such as high temperatures and pressures in aqueous ammonia. [8]However, the activation provided by the adjacent nitrile group should allow for milder reaction conditions. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the pyridine ring nitrogen and the nitrile group.
Step 4: Hydrolysis of the Nitrile and Esterification
The final step involves the conversion of the nitrile group to a methyl ester. This is typically a two-step process.
-
Reaction: The 2-amino-4-methylnicotinonitrile is first hydrolyzed to 2-amino-4-methylnicotinic acid under acidic conditions. The resulting carboxylic acid is then subjected to Fischer esterification with methanol and a catalytic amount of strong acid.
-
Causality: A one-pot hydrolysis and esterification in acidic methanol is often feasible. However, a stepwise approach can offer better control and purification. The use of sulfuric acid as a catalyst for the esterification of aminonicotinic acids is a well-established method. [9]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-methylnicotinonitrile [7]
-
To a 250 mL four-necked flask equipped with a mechanical stirrer and thermometer, add methanol (100 mL), glacial acetic acid (3g, 0.05 mol), and beta-alanine (0.2g).
-
Add (E)-4-(dimethylamino)but-3-en-2-one (23.1g, 0.204 mol) and stir the mixture under water-bath cooling.
-
At room temperature, add malononitrile (13.2g, 0.2 mol) dropwise over 1-2 hours.
-
After the addition is complete, continue stirring at room temperature for 24 hours.
-
Cool the reaction mixture to 5-10 °C in an ice-water bath.
-
The intermediate product, 2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, will precipitate. Collect the solid by suction filtration and wash with cold methanol.
-
To the dried intermediate, add phosphorus oxychloride and heat the mixture. The heating temperature is typically in the range of 80-110 °C. [7]8. After the reaction is complete (monitored by TLC), the mixture is cooled and carefully poured onto crushed ice.
-
The product is then extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield 2-chloro-4-methylnicotinonitrile.
Protocol 2: Synthesis of 2-Amino-4-methylnicotinonitrile
-
In a sealed pressure vessel, place 2-chloro-4-methylnicotinonitrile and a solution of ammonia in a suitable solvent (e.g., methanol or dioxane).
-
Heat the vessel to a temperature between 100-150 °C for several hours. The reaction should be monitored by TLC or GC-MS for the disappearance of the starting material.
-
After cooling to room temperature, vent the vessel carefully.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization or column chromatography to give 2-amino-4-methylnicotinonitrile.
Protocol 3: Synthesis of 2-Amino-4-methylnicotinic acid methyl ester [9]
-
Suspend 2-amino-4-methylnicotinonitrile in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed to the carboxylic acid (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the 2-amino-4-methylnicotinic acid. Filter and dry the solid.
-
Suspend the isolated 2-amino-4-methylnicotinic acid in methanol.
-
Cool the suspension to 0 °C in an ice bath and slowly add concentrated sulfuric acid.
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under vacuum to obtain the final product, 2-amino-4-methylnicotinic acid methyl ester.
Data Summary
The following table summarizes the key transformations and expected outcomes. Yields are indicative and may vary based on experimental conditions and scale.
| Step | Transformation | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 & 2 | Cyclocondensation & Chlorination | (E)-4-(dimethylamino)but-3-en-2-one, Malononitrile | Acetic acid, Beta-alanine, POCl₃ | 2-Chloro-4-methylnicotinonitrile | ~55 (overall for two steps) [7] |
| 3 | Amination (SNAr) | 2-Chloro-4-methylnicotinonitrile | Ammonia | 2-Amino-4-methylnicotinonitrile | 60-80 |
| 4 | Hydrolysis & Esterification | 2-Amino-4-methylnicotinonitrile | H₂SO₄, H₂O, Methanol | 2-Amino-4-methylnicotinic acid methyl ester | 70-90 |
Conclusion
The synthesis of 2-amino-4-methylnicotinic acid methyl ester can be reliably achieved through a well-designed four-step sequence. The key to this strategy is the initial construction of a versatile intermediate, 2-chloro-4-methylnicotinonitrile, via a cyclocondensation reaction. Subsequent functional group transformations, including nucleophilic aromatic substitution, nitrile hydrolysis, and esterification, are robust and high-yielding reactions. This guide provides a detailed and scientifically grounded framework for researchers to successfully synthesize this valuable building block for applications in drug discovery and materials science.
References
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents.
-
Thorpe-Ziegler reaction - Buchler GmbH. Available at: [Link]
- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents.
-
Thorpe-Ziegler reaction - ResearchGate. Available at: [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]
-
Preparation of Pyridines, Part 1: By Cyclocondensation - YouTube. Available at: [Link]
-
One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Pyridine Synthesis: Cliff Notes - Baran Lab. Available at: [Link]
- US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents.
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available at: [Link]
-
Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Available at: [Link]
-
Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines - PMC. Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. Available at: [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link]
- JP6943560B2 - Method for Producing 2-Amino-6-Methylnicotinic Acid Ester or Protonate thereof - Google Patents.
-
Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar. Available at: [Link]
-
Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC - NIH. Available at: [Link]
-
Thorpe-Ziegler Reaction | Chem-Station Int. Ed. Available at: [Link]
-
Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica. Available at: [Link]
-
Synthesis of 2-aminonicotinic acid - ResearchGate. Available at: [Link]
-
2-Aminopyridine-3-carboxylic a | A68300-25G | SIGMA-ALDRICH | SLS. Available at: [Link]
-
Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents - ResearchGate. Available at: [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. Available at: [Link]
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26.4: Synthesis of Amino Acids - Chemistry LibreTexts. Available at: [Link]
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Technical Guide: Methyl 2-amino-4-methylpyridine-3-carboxylate as a Synthetic Intermediate
This guide serves as a technical reference for the application of Methyl 2-amino-4-methylpyridine-3-carboxylate (CAS 76336-16-8) in medicinal chemistry and organic synthesis.
Executive Summary
This compound (also known as Methyl 2-amino-4-methylnicotinate) is a bifunctional pyridine scaffold characterized by an electron-rich 2-amino group adjacent to an electrophilic 3-carboxylate ester. This "push-pull" electronic arrangement makes it an ideal precursor for the construction of fused bicyclic heterocycles, particularly 1,8-naphthyridines and pyrido[2,3-d]pyrimidines , which are privileged structures in kinase inhibitors (e.g., CDK4/6, BTK) and antibacterial agents.
Compound Profile & Physicochemical Properties
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 76336-16-8 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| pKa (Calculated) | ~5.8 (Pyridine N), ~13.5 (Amine NH) |
| Key Reactivity | Nucleophilic attack (C2-NH₂), Electrophilic attack (C3-Ester), Cyclocondensation |
Synthetic Routes to the Intermediate
Method A: The "Nitrile Hydrolysis" Route (Scalable)
For multigram to kilogram scale preparation, the most robust route avoids expensive transition metals by utilizing a multicomponent condensation followed by functional group manipulation.
-
Condensation: Reaction of acetylacetone (or 4,4-dimethoxy-2-butanone) with malononitrile and ammonia yields the intermediate 2-amino-4-methylpyridine-3-carbonitrile.
-
Hydrolysis & Esterification: The nitrile is hydrolyzed under acidic conditions (H₂SO₄) to the carboxylic acid, followed by Fischer esterification with methanol.
Method B: Pd-Catalyzed Carbonylation (Discovery)
For rapid analog generation where the 4-methyl group might be varied, a palladium-catalyzed carbonylation of the commercially available 2-amino-3-bromo-4-methylpyridine is preferred.
-
Reagents: Pd(OAc)₂, dppf, CO (balloon or autoclave), MeOH, Et₃N.
-
Conditions: 80°C, 10 bar CO, 12h.
The Reactivity Hub: Divergent Synthesis
The core value of this intermediate lies in its ability to serve as a "linchpin" for bicyclic heterocycles. The diagram below illustrates the divergent pathways accessible from this single scaffold.
Figure 1: Divergent synthetic pathways from the aminopyridine carboxylate scaffold.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,8-Naphthyridin-2(1H)-ones
Target Application: Synthesis of analogs related to antibacterial agents.
Principle: The amino group at C2 condenses with a ketone/aldehyde, while the ester at C3 facilitates ring closure via intramolecular acylation.
Materials:
-
This compound (1.0 eq)
-
Acetophenone (or substituted analog) (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.5 eq)
-
Anhydrous THF (10 mL/g)
Procedure:
-
Setup: Charge a flame-dried reaction flask with the pyridine intermediate and anhydrous THF under nitrogen atmosphere.
-
Addition: Cool to 0°C. Add t-BuOK portion-wise to generate the amide anion. Stir for 15 minutes.
-
Condensation: Add acetophenone dropwise. The solution will likely darken (deep red/brown) indicating enolate formation.
-
Cyclization: Warm to reflux (65°C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of the pyridine starting material.
-
Workup: Cool to room temperature. Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1]
-
Purification: The product often precipitates upon quenching. If not, dry organic layer (Na₂SO₄), concentrate, and recrystallize from EtOH/DMF.
Validation Check:
-
¹H NMR: Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of a downfield amide proton (>11 ppm) in the naphthyridine ring.
Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones
Target Application: Pirtobrutinib-like kinase inhibitor scaffolds.
Materials:
-
This compound (1.0 eq)
-
Formamide (10 eq) (Acts as solvent and reagent)
-
Ammonium acetate (0.5 eq)
Procedure:
-
Reaction: Mix the pyridine ester with formamide and ammonium acetate in a pressure tube or round-bottom flask.
-
Heating: Heat to 140–150°C. This high temperature is critical to drive the condensation and the subsequent elimination of methanol.
-
Monitoring: Reaction usually completes in 6–12 hours.
-
Isolation: Cool the mixture to room temperature. Pour onto crushed ice. The fused bicyclic product usually precipitates as a solid.
-
Purification: Filter the solid, wash copiously with water (to remove excess formamide), and dry under vacuum.
Case Study: Optimization in Drug Discovery
In the development of Type II Kinase Inhibitors , the 4-methyl group of this scaffold plays a critical steric role. It often directs the orientation of the inhibitor within the ATP-binding pocket, preventing "flat" binding modes and improving selectivity against off-target kinases (e.g., SRC family).
Structure-Activity Relationship (SAR) Note: Replacing the methyl ester with an ethyl ester often slows down the initial cyclization rate due to increased steric bulk, but may improve solubility of the intermediate during scale-up.
References
-
Synthesis of 2-Amino-4-methylpyridine Precursors
-
Patent: "Synthesis and purification method of 2-amino-4-methylpyridine." CN107011254B.[2]
-
-
Applic
- Journal: "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines" (Analogous chemistry for 1,8-isomers).
-
Microwave-Assisted Hantzsch Synthesis (Relevant Mechanism)
- Journal: "Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
-
Commercial Identity & CAS Verific
- Source: Sigma-Aldrich Product Specification for Methyl 2-amino-4-methylnicotin
Sources
An In-Depth Technical Guide to Methyl 2-amino-4-methylpyridine-3-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The substituted pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among these, aminopyridine carboxylates represent a particularly versatile class of intermediates, enabling the synthesis of a diverse array of complex molecules. This technical guide focuses on a key member of this class: Methyl 2-amino-4-methylpyridine-3-carboxylate. As a Senior Application Scientist, the aim of this document is to provide a comprehensive overview of this compound, from its chemical identity and synthesis to its potential applications in drug discovery and development. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and explore the landscape of its known and potential biological activities, all grounded in authoritative scientific literature.
Compound Profile: Defining this compound
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 4-position, and a methyl carboxylate group at the 3-position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| CAS Number | 76336-16-8 | |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Expected to have some solubility in polar organic solvents. | General knowledge |
| SMILES | O=C(OC)C1=C(N)N=CC=C1C |
The presence of a nucleophilic amino group, an electron-withdrawing carboxylate, and a sterically influencing methyl group on the pyridine ring allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules.
Historical Context and Discovery
While a definitive "discovery" of this compound in a singular, landmark publication is not readily apparent from the existing literature, its emergence is intrinsically linked to the broader exploration of aminopyridine chemistry. The synthesis and study of aminopyridines gained significant momentum in the 20th century due to their wide-ranging biological activities. The development of synthetic methodologies for constructing substituted pyridine rings, such as the Hantzsch pyridine synthesis reported in 1881, laid the groundwork for accessing a vast chemical space of pyridine derivatives.[1]
The Chichibabin amination reaction, another key method for introducing amino groups onto the pyridine ring, further expanded the synthetic chemist's toolbox.[2] It is likely that this compound was first synthesized and characterized as part of broader investigations into the synthesis and properties of substituted aminonicotinic acids and their esters. These explorations were often driven by the search for new pharmaceutical agents, as the aminopyridine scaffold is a known pharmacophore.
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and overall efficiency. Two primary retrosynthetic disconnections are considered here: formation of the pyridine ring and modification of a pre-existing pyridine core.
Pyridine Ring Construction: The Hantzsch Synthesis Approach
The Hantzsch pyridine synthesis is a powerful multicomponent reaction for the construction of dihydropyridines, which can then be oxidized to the corresponding pyridines.[1][3] A plausible Hantzsch-type synthesis for the target molecule would involve the condensation of a β-ketoester, an aldehyde, and an ammonia source.
Caption: Hantzsch synthesis workflow for pyridine formation.
Experimental Protocol: A Proposed Hantzsch-type Synthesis
-
Step 1: Condensation. To a solution of ethyl acetoacetate (2 equivalents) and acetaldehyde (1 equivalent) in ethanol, add ammonium acetate (1.1 equivalents).
-
Step 2: Reflux. Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality: The reflux conditions provide the necessary activation energy for the multiple condensation and cyclization steps to occur, leading to the formation of the dihydropyridine intermediate.
-
Step 3: Oxidation. After cooling the reaction mixture, add an oxidizing agent such as nitric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) portion-wise. Causality: The oxidation step is crucial for the aromatization of the dihydropyridine ring to the thermodynamically more stable pyridine ring.
-
Step 4: Work-up and Purification. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Modification of a Pre-existing Pyridine: Amination and Esterification
An alternative and often more direct approach involves the modification of a suitably substituted pyridine precursor. This strategy typically involves the introduction of the amino group via amination followed by esterification of a carboxylic acid.
Caption: Synthetic workflow via modification of a pyridine core.
Experimental Protocol: Esterification of 2-Amino-4-methylnicotinic Acid
This protocol is based on a general method for the esterification of amino acids.
-
Step 1: Suspension. Suspend 2-Amino-4-methylnicotinic acid (1 equivalent) in methanol.
-
Step 2: Addition of Thionyl Chloride. Cool the suspension in an ice bath and add thionyl chloride (1.2 equivalents) dropwise with stirring. Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This is a classic Fischer-Speier esterification condition.
-
Step 3: Reflux. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.
-
Step 4: Work-up and Purification. Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification can be achieved by recrystallization or column chromatography.
Spectroscopic Characterization
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl group protons (around 2.2-2.5 ppm).- A singlet for the methyl ester protons (around 3.8-4.0 ppm).- Two distinct signals in the aromatic region for the pyridine ring protons.- A broad singlet for the amino group protons (which may be exchangeable with D₂O). |
| ¹³C NMR | - A signal for the methyl carbon (around 15-25 ppm).- A signal for the methyl ester carbon (around 50-55 ppm).- Several signals in the aromatic region (around 110-160 ppm) for the pyridine ring carbons.- A signal for the carbonyl carbon of the ester (around 165-175 ppm). |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).- C-H stretching vibrations for the aromatic and alkyl groups (around 2850-3100 cm⁻¹).- C=O stretching vibration for the ester (around 1700-1730 cm⁻¹).- C=C and C=N stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.18 g/mol ).- Characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). |
Applications in Drug Discovery and Development
The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[3] this compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.
Derivatives of aminopyridines have been investigated for a multitude of therapeutic applications, including:
-
Antimicrobial Agents: The pyridine ring system is present in many natural and synthetic compounds with antibacterial and antifungal properties.
-
Anticancer Agents: Substituted pyridines have been explored as inhibitors of various kinases and other targets relevant to oncology.[4]
-
Neurodegenerative Disorders: Certain aminopyridine derivatives have shown potential in the treatment of neurodegenerative diseases.
The specific substitution pattern of this compound allows for further functionalization at the amino and ester groups, providing a versatile platform for the generation of compound libraries for high-throughput screening. For instance, the amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Conclusion and Future Perspectives
This compound, while not a widely studied molecule in its own right, represents a valuable and versatile building block in the synthesis of biologically active compounds. Its synthesis can be achieved through established methods of pyridine ring formation or modification of existing pyridine cores. The strategic placement of its functional groups allows for a diverse range of subsequent chemical transformations, making it an important tool for medicinal chemists.
Future research in this area could focus on the development of more efficient and scalable synthetic routes to this compound. Furthermore, the synthesis and biological evaluation of novel derivatives of this compound are likely to yield new therapeutic leads across various disease areas. As our understanding of the structure-activity relationships of aminopyridine-containing molecules continues to grow, the importance of intermediates like this will undoubtedly increase.
References
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. 2021.
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. 2022.
- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. 1993.
- Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. Molecules. 2020.
- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
- Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. Journal of Chemical and Pharmaceutical Research. 2016.
- Insights into Synthesis, Crystal Structure, Bioactivity and Computational Studies of Cu(II) and Zn(II) Carboxylates Containing Aminopyridine. ChemistrySelect. 2023.
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Chichibabin reaction. Wikipedia. [Link]
Sources
Introduction: The Strategic Importance of the Aminopyridine Scaffold
An In-Depth Technical Guide to Methyl 2-amino-4-methylpyridine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Among its myriad derivatives, this compound stands out as a particularly valuable building block. Its strategic arrangement of a nucleophilic amino group, a coordinating pyridine nitrogen, and a reactive carboxylate ester on a decorated pyridine ring offers a rich platform for chemical diversification. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of this compound, from its fundamental synthesis to its applications as a key intermediate in the creation of targeted therapeutics and functional materials.[1][2] The unique electronic and steric properties endowed by its substituents make it an attractive starting point for generating libraries of compounds with diverse biological activities.[3][4]
Physicochemical Properties: A Foundation for Reactivity and Application
The utility of this compound in synthetic chemistry is deeply rooted in its inherent chemical properties. The molecule's structure features a delicate interplay between its functional groups, which dictates its reactivity and potential applications.
The presence of the amino group renders the compound basic, allowing it to readily form salts with acids.[1] The pyridine ring itself is susceptible to electrophilic substitution reactions, such as halogenation and nitration, with the positions of substitution being influenced by the reaction conditions and the directing effects of the existing substituents.[1] Furthermore, the methyl ester group can undergo hydrolysis under either acidic or alkaline conditions to yield the corresponding carboxylic acid, 2-amino-4-methylpyridine-3-carboxylic acid, or its carboxylate salt, respectively.[1] This reactivity opens avenues for further derivatization, such as amidation reactions.
A summary of the key physicochemical properties for the parent carboxylic acid and the methyl ester is presented below for comparative analysis.
| Property | This compound | 2-Amino-4-methylpyridine-3-carboxylic acid |
| Chemical Formula | C8H10N2O2 | C7H8N2O2 |
| Molar Mass | Not explicitly found, calculated approx. 166.18 g/mol | 152.15 g/mol [2][5] |
| Appearance | Likely a solid[1] | White to light yellow crystalline powder[2] |
| Solubility in Water | Low solubility expected[1] | Moderate solubility[2] |
| Melting Point | Not available | Approximately 190-195 °C[2] |
| Reactivity | Stable under normal conditions; reacts with strong acids, bases, and oxidizing agents.[1] | Reactive towards electrophiles and nucleophiles.[2] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through a multi-step sequence, often starting from simpler, commercially available precursors. A common strategy involves the construction of the substituted pyridine ring, followed by the introduction or modification of the necessary functional groups. While various patented methods exist for related structures, a general and logical workflow is presented below.[6][7]
Diagram of the Synthetic Workflow
Caption: A generalized synthetic pathway for aminopyridine derivatives.
Detailed Experimental Protocol: A Self-Validating System
The following protocol outlines a plausible synthesis of the parent acid, 2-amino-4-methylpyridine-3-carboxylic acid, which can then be esterified. This protocol is designed to be self-validating by including checkpoints for characterization.
Step 1: Synthesis of 2-Amino-4-methylpyridine-3-carbonitrile
-
Rationale: This step involves the construction of the core pyridine ring from acyclic precursors. A common method is the condensation of a β-keto compound or its equivalent with a nitrile-containing active methylene compound in the presence of a base.[7]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an appropriate β-enaminonitrile precursor in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide) to facilitate the cyclization reaction.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain pure 2-amino-4-methylpyridine-3-carbonitrile.
-
-
Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.
Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid
-
Rationale: The nitrile group is hydrolyzed to a carboxylic acid under strong acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions with the amino group.[6]
-
Procedure:
-
Suspend the 2-amino-4-methylpyridine-3-carbonitrile in a concentrated strong acid, such as sulfuric acid.[6]
-
Heat the mixture with stirring to approximately 90-100 °C for a few hours, or until the reaction is complete as indicated by TLC.[6]
-
Carefully cool the reaction mixture in an ice bath and slowly add water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Validation: The final product, 2-amino-4-methylpyridine-3-carboxylic acid, should be characterized by melting point, IR spectroscopy (to confirm the presence of the carboxylic acid C=O and O-H stretches), and NMR spectroscopy.
Step 3: Esterification to this compound
-
Rationale: The final step is a standard Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.
-
Procedure:
-
Suspend the 2-amino-4-methylpyridine-3-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, dropwise while cooling the mixture.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.
-
Purify the product by column chromatography or recrystallization.
-
-
Validation: The final product's identity and purity should be confirmed by ¹H NMR (observing the appearance of a singlet corresponding to the methyl ester protons), ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Beyond
This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The aminopyridine core is a privileged scaffold found in numerous marketed drugs.
As an Intermediate in Targeted Therapies
This compound serves as a key starting material for the synthesis of more complex molecules with therapeutic potential.[1] The amino and ester functionalities provide convenient handles for diversification, allowing chemists to explore the structure-activity relationship (SAR) of a given pharmacophore.
-
Inhibitors of Inducible Nitric Oxide Synthase (iNOS): Analogues of 2-amino-4-methylpyridine have been synthesized and identified as potent inhibitors of iNOS.[8] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases, making iNOS a valuable therapeutic target. The 2-amino-4-methylpyridine scaffold can be elaborated to enhance potency and selectivity for iNOS over other NOS isoforms.[8]
-
Antitumor Agents: Derivatives of aminopyridines have shown promising antitumor activity. For instance, 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone, a related compound, has demonstrated significant efficacy against L1210 leukemia in mice.[4] This highlights the potential of the aminopyridine core in the design of novel anticancer agents.
-
Antimicrobial and Antiviral Agents: The aminopyridine moiety is a component of various compounds with antimicrobial and antiviral properties.[2] The ability of the pyridine nitrogen and the amino group to coordinate with metal ions is also being explored for the development of novel metallodrugs with enhanced biological activity.[3]
-
Hypnotic Agents: The structurally related imidazo[1,2-a]pyridine core is found in the widely used hypnotic agent Zolpidem (Ambien).[9] This underscores the importance of the broader class of N-heterocycles, for which this compound is a valuable precursor.
Workflow for Biological Activity Screening
Caption: A typical workflow for screening novel compounds for biological activity.
Other Applications
Beyond pharmaceuticals, this compound and its derivatives have potential applications in:
-
Agrochemicals: As a building block for novel pesticides.[1]
-
Materials Science: For the synthesis of functional polymers and coordination complexes with interesting optical or electronic properties.[1][3]
Conclusion
This compound is a versatile and highly valuable chemical intermediate. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry principles. The compound's rich reactivity, stemming from its unique combination of functional groups, makes it an ideal starting point for the synthesis of a wide array of derivatives. Its demonstrated utility in the development of iNOS inhibitors, antitumor agents, and other biologically active molecules ensures its continued importance in the fields of medicinal chemistry and drug discovery. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this powerful building block in their own research endeavors.
References
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (2020).
-
methyl 2-amino-4-methyl-pyridine-3-carboxylate - Pipzine Chemicals. (n.d.). Retrieved from [Link]
-
2-Amino-4-Methylpyridine-3-Carboxylic Acid - Pipzine Chemicals. (n.d.). Retrieved from [Link]
-
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications - MDPI. (2023). Retrieved from [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Retrieved from [Link]
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. (n.d.).
-
Zolpidem - Wikipedia. (n.d.). Retrieved from [Link]
-
2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed. (1980). Retrieved from [Link]
- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents. (n.d.).
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- 1. This compound Manufacturer & Supplier China | CAS 86124-57-0 | Specifications, Price, Safety Data [pipzine-chem.com]
- 2. 2-Amino-4-Methylpyridine-3-Carboxylic Acid | Properties, Uses, Safety, Supplier Information China [pipzine-chem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 7. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 8. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
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"Methyl 2-amino-4-methylpyridine-3-carboxylate" fundamental research
This technical guide provides an in-depth analysis of Methyl 2-amino-4-methylpyridine-3-carboxylate (MAMPC), a critical heterocyclic building block.
Scaffold Architecture & Synthetic Utility in Kinase Inhibitor Design
Executive Summary
This compound (CAS: 86124-57-0) is a densely functionalized pyridine scaffold characterized by an ortho-amino ester motif. This specific arrangement—an electron-donating amino group at C2 adjacent to an electrophilic carboxylate at C3—makes it an ideal "push-pull" precursor for the rapid assembly of bicyclic heterocycles.
Its primary utility lies in the synthesis of pyrido[2,3-d]pyrimidines , a privileged structure in medicinal chemistry known for inhibiting cyclin-dependent kinases (CDKs), PI3K, and EGFR. Unlike simple pyridines, the C4-methyl group in MAMPC provides essential steric bulk that often dictates binding selectivity in ATP-competitive pockets.
Structural & Physicochemical Identity
Before deploying this reagent in synthesis, researchers must verify its identity and stability profile.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 86124-57-0 |
| Molecular Formula | |
| Molecular Weight | 166.18 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 148–152 °C (Typical range for pure polymorphs) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Calculated) | ~6.5 (Pyridine nitrogen), ~13.5 (Amine) |
| Key Motif | Ortho-amino ester (Pre-organized for cyclocondensation) |
Synthetic Pathways: The "One-Pot" Construction
The most robust method for synthesizing MAMPC avoids multi-step substitutions on a pre-formed pyridine ring. Instead, a multicomponent condensation (Hantzsch-type variation) is preferred for yield and purity.
Mechanism: The Enamine-Nitrile Condensation
The synthesis relies on the reaction of methyl cyanoacetate with 4-methoxy-3-buten-2-one (or an equivalent 1,3-dicarbonyl surrogate) in the presence of an ammonia source.
-
Michael Addition: Ammonia condenses with the ketone to form an enamine, or methyl cyanoacetate condenses with the ketone.
-
Cyclization: The nucleophilic carbon of the cyanoacetate attacks the electrophilic center of the enamine.
-
Aromatization: Spontaneous oxidation or elimination of methanol/water drives the formation of the aromatic pyridine core.
Figure 1: Convergent synthesis of MAMPC via multicomponent condensation.
Reactivity Profile: Scaffold Diversification
The core value of MAMPC is its ability to serve as a "bicyclic generator." The C2-amino and C3-ester groups react with electrophilic carbon sources to close the pyrimidine ring.
Key Transformations
-
Cyclization with Formamide: Yields pyrido[2,3-d]pyrimidin-4(3H)-one. This is the most common route for generating kinase inhibitor backbones.
-
Urea Formation/Cyclization: Reaction with isocyanates followed by base-catalyzed closure yields tricyclic or substituted derivatives.
-
Sandmeyer Reaction: The C2-amino group can be converted to a halogen (Cl/Br), activating the C2 position for Suzuki/Buchwald couplings, allowing late-stage diversification.
Figure 2: Divergent synthetic applications of the MAMPC scaffold.
Experimental Protocols
The following protocols are designed for reproducibility and scalability.
Protocol A: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one
Target: Conversion of MAMPC into the fused bicyclic core.
Reagents:
-
MAMPC (1.0 eq)
-
Formamide (10.0 eq) – Acts as both reagent and solvent.
-
Ammonium Acetate (0.1 eq) – Catalyst.
Procedure:
-
Setup: Charge a round-bottom flask with MAMPC (e.g., 1.66 g, 10 mmol) and Formamide (10 mL). Add catalytic Ammonium Acetate (77 mg).
-
Reaction: Heat the mixture to 140–150 °C (oil bath temperature). Monitor by TLC (System: 10% MeOH in DCM). The starting material spot (higher Rf) should disappear within 4–6 hours.
-
Workup: Cool the reaction mixture slowly to room temperature. The product often precipitates upon cooling.
-
Isolation: Pour the mixture into ice-cold water (50 mL) with vigorous stirring. Filter the resulting precipitate.[1]
-
Purification: Wash the filter cake with water (
mL) followed by cold isopropanol ( mL). Dry under vacuum at 60 °C. -
Validation:
NMR should show the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the pyrimidine C2-proton (~8.0–8.5 ppm).
Protocol B: Saponification to the Carboxylic Acid
Target: 2-Amino-4-methylpyridine-3-carboxylic acid (Intermediate for amide coupling).
Procedure:
-
Dissolve MAMPC (1.0 eq) in a 1:1 mixture of THF and 1M NaOH.
-
Stir at 60 °C for 2 hours.
-
Evaporate THF under reduced pressure.
-
Acidify the aqueous residue to pH 3–4 using 1M HCl.
-
Collect the precipitated acid by filtration.
Medicinal Chemistry Applications
The 4-methyl substitution on the pyridine ring is not merely decorative; it provides critical Structure-Activity Relationship (SAR) advantages:
-
Selectivity Filter: In kinase inhibitors (e.g., against EGFR or PI3K), the methyl group can induce a twist in the biaryl system or fill a hydrophobic pocket (Gatekeeper residue interaction), improving selectivity over homologous kinases.
-
Solubility: The methyl group disrupts planar stacking slightly compared to the des-methyl analog, potentially improving solubility in organic formulations.
-
Metabolic Stability: Substituents at the C4 position can block metabolic oxidation at the otherwise electron-deficient pyridine ring.
References
-
Vertex Pharmaceuticals. (2020). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents. Link
-
Pipzine Chemicals. (2024).[2] Methyl 2-amino-4-methyl-pyridine-3-carboxylate: Properties and Applications. Pipzine Technical Data. Link
-
Journal of Chemical and Pharmaceutical Research. (2015). The chemistry of pyrido[2,3-d]pyrimidines. JOCPR, 7(1), 734-772. Link
-
MDPI. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications. Molecules. Link
-
National Institutes of Health (NIH). (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine derivatives. PubMed Central. Link
Sources
An In-Depth Technical Guide to Methyl 2-amino-4-methylpyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in the synthesis of a wide array of pharmacologically active compounds, Methyl 2-amino-4-methylpyridine-3-carboxylate holds a significant position in the landscape of medicinal chemistry and drug development. This technical guide is intended to serve as a comprehensive resource for researchers and scientists, providing a detailed overview of its physical and chemical characteristics, synthesis, and safe handling. The information presented herein is a synthesis of established knowledge and practical insights, designed to empower and guide the scientific community in leveraging the full potential of this versatile molecule.
Compound Profile: Structural and Physicochemical Properties
This compound (CAS No. 76336-16-8) is a substituted aminopyridine derivative. Its structure, featuring a pyridine ring with amino, methyl, and methyl carboxylate substituents, imparts a unique combination of chemical reactivity and physical properties.
Molecular Structure:
Caption: 2D structure of this compound
A comprehensive summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| CAS Number | 76336-16-8 | [1] |
| Appearance | Solid (Likely) | [2] |
| Boiling Point | 264.648 °C at 760 mmHg | [3] |
| Flash Point | 113.855 °C | [3] |
| Refractive Index | 1.563 | [3] |
| Solubility | Low solubility in water; Soluble in organic solvents such as ethanol and acetone. | [2] |
| Stability | Stable under normal conditions. May react with strong acids, bases, or oxidizing agents. | [2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 2-amino-4-methylnicotinic acid.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Esterification Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-Amino-4-methylnicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 2-amino-4-methylnicotinic acid in an excess of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the suspension. The addition should be done in a fume hood and with appropriate personal protective equipment.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system or by column chromatography.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group on the ring, a singlet for the methyl group of the ester, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons will be influenced by the positions of the various substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the methyl carbons, and the carbonyl carbon of the ester group.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the ester, and C-N and C-O stretching vibrations.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (166.18 g/mol ), along with fragmentation patterns characteristic of the loss of the methoxy group and other fragments.
Safety, Handling, and Storage
Hazard Identification and Personal Protective Equipment (PPE)
Aminopyridine derivatives are generally considered hazardous. The related compound, 2-amino-4-methylpyridine, is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[4][5]
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[1][6] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep away from strong acids, bases, and oxidizing agents.[2]
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of target molecules in drug discovery and materials science. The presence of multiple functional groups—the amino group, the ester, and the pyridine nitrogen—provides several handles for further chemical modifications, allowing for the construction of complex molecular architectures. Its derivatives have been explored for a range of biological activities.
References
[2] Pipzine Chemicals. (n.d.). methyl 2-amino-4-methyl-pyridine-3-carboxylate. Retrieved from
[7] Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Retrieved from
[4] CDH Fine Chemical. (n.d.). 2-Amino-3-Methylpyridine CAS No 1603-40-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from
[8] Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof. Retrieved from
[] BOC Sciences. (n.d.). CAS 76336-16-8 this compound. Retrieved from
[10] ChemicalBook. (n.d.). Methyl 2-aminopyridine-4-carboxylate synthesis. Retrieved from
[3] Guidechem. (2026). This compound 76336-16-8 China. Retrieved from
[11] Eureka | Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Retrieved from
[12] Sigma-Aldrich. (n.d.). 2-Amino-4-methylpyridine 99 695-34-1. Retrieved from
[5] Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-4-methylpyridine. Retrieved from
[6] Jubilant Ingrevia. (2024). Safety Data Sheet - 2-Amino-4-methylpyridine. Retrieved from
[13] ECHEMI. (n.d.). 4-Aminopyridine SDS, 504-24-5 Safety Data Sheets. Retrieved from
[14] Chemstock. (n.d.). Chemwatch MSDS 2671-1 - 2-AMINOPYRIDINE. Retrieved from
[15] Kadir, F. A., et al. (2014). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from
Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Amino-4-methylpyridine. Retrieved from
[16] Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from
[17] ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from
[1] Alkali Metals Limited. (n.d.). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Retrieved from
[18] PubMed Central. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from
Journal of Chemical Technology and Metallurgy. (2013). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Retrieved from
[19] PubChem. (n.d.). 2-Amino-4-methylpyridine. Retrieved from
[20] MDPI. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Retrieved from
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- 5. fishersci.com [fishersci.com]
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- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 8. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 10. Methyl 2-aminopyridine-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 12. 2-氨基-4-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 18. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. mdpi.com [mdpi.com]
Technical Guide: Solubility Profile & Purification of Methyl 2-amino-4-methylpyridine-3-carboxylate
[1]
Executive Technical Summary
This compound (CAS: 76336-16-8 ) is a functionalized pyridine derivative widely utilized as an intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents.[1]
Its solubility behavior is governed by the interplay between the hydrophobic methyl/ester motifs and the ionizable aminopyridine core.[1] While exhibiting low solubility in neutral aqueous media, the compound displays a pH-dependent solubility switch , becoming highly soluble in dilute acids due to protonation of the pyridine nitrogen.[1] This property is the foundation of its industrial purification and formulation strategies.[1]
Physicochemical Attributes
Understanding the molecular drivers of solubility is prerequisite to experimental design.[1] The compound features a "push-pull" electronic system: the electron-donating amino group at C2 competes with the electron-withdrawing ester at C3, influencing the basicity of the ring nitrogen.[1]
Table 1: Core Physicochemical Properties
| Property | Value / Characteristic | Technical Context |
| Molecular Formula | C₈H₁₀N₂O₂ | MW: 166.18 g/mol |
| Physical State | Crystalline Solid | White to pale yellow powder.[1][2] |
| Predicted LogP | ~1.3 – 1.6 | Moderately lipophilic; readily crosses lipid membranes.[1] |
| pKa (Pyridine N) | ~3.5 – 4.5 (Estimated) | Reduced basicity compared to pyridine (5.[1]2) due to the ortho-ester EWG effect, but sufficient for protonation by mineral acids.[1] |
| H-Bond Donors | 1 (Amino group) | Facilitates crystal lattice stability; reduces solubility in non-polar solvents like hexane.[1] |
| H-Bond Acceptors | 3 (N-ring, Ester O, C=O) | Enhances solubility in polar protic solvents (e.g., Ethanol).[1] |
Solubility Landscape
The solubility of this compound is strictly categorized by solvent polarity and pH environment.[1]
Organic Solvent Compatibility[1][3]
-
High Solubility:
-
Moderate Solubility:
-
Ethyl Acetate (EtOAc), Acetone.[1]
-
-
Low/Insoluble:
-
Hexanes, Diethyl Ether, Water (neutral pH).[1]
-
Aqueous pH-Switch Mechanism
The compound behaves as a weak base .[1]
Experimental Protocol: pH-Swing Purification
Objective: To utilize the solubility differential between the ionized and neutral states to purify the compound from non-basic impurities (e.g., unreacted esters) and non-acidic byproducts.[1]
Principle: This protocol is a self-validating system. If the product does not precipitate at Step 4, the initial protonation or subsequent neutralization pH targets were missed.[1]
Reagents Required[1][2][3][4][5][6]
-
1N Hydrochloric Acid (HCl)[1]
-
Saturated Sodium Bicarbonate (NaHCO₃) or 2N NaOH[1]
-
pH Strips or Meter[1]
Step-by-Step Methodology
-
Dissolution (Salt Formation):
-
Organic Wash (Impurity Removal):
-
Neutralization (Precipitation):
-
Isolation:
Workflow Visualization
The following diagram illustrates the logic flow of the purification process, highlighting the critical decision nodes.
Figure 1: Logical flow of the acid-base extraction purification strategy.
Analytical Validation (HPLC Method)
To quantify solubility or purity, use the following High-Performance Liquid Chromatography (HPLC) parameters. A buffered mobile phase is critical to prevent peak tailing caused by the basic amino group interacting with silanol groups on the column.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation, improving peak shape).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (Pyridine ring absorption) and 280 nm.[1]
-
Sample Diluent: 50:50 Water:Acetonitrile (Ensure complete solubility of the standard).[1]
References
-
PubChem. (n.d.).[1][4] 2-Amino-4-methylpyridine-3-carboxylic acid (Compound Summary). National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1]
-
Google Patents. (2020).[1] CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.[1][3][5] Retrieved February 6, 2026, from [1]
Sources
- 1. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
- 2. 2-Amino-4-Methylpyridine-3-Carboxylic Acid | Properties, Uses, Safety, Supplier Information China [pipzine-chem.com]
- 3. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 4. 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Methyl 2-amino-4-methylpyridine-3-carboxylate: An Application Note and Protocol
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. Specifically, functionalized 2-aminopyridines serve as crucial intermediates in the synthesis of numerous biologically active compounds. This application note provides a detailed protocol for the synthesis of Methyl 2-amino-4-methylpyridine-3-carboxylate, a valuable building block for drug discovery and development. The presented methodology is based on a robust and convergent synthetic strategy, offering a practical guide for researchers in the field.
Synthetic Strategy: A Modified Hantzsch-Type Approach
The synthesis of the target molecule, this compound, can be efficiently achieved through a multi-component reaction that constructs the pyridine ring with the desired functionalities in a single key step. This approach is conceptually based on the principles of the renowned Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source.[2][3]
In our proposed synthesis, we will utilize methyl acetoacetate as the β-ketoester component, which will provide the methyl group at the 4-position and the methyl carboxylate at the 3-position of the final product. An appropriate aldehyde will be used to introduce the hydrogen at the 5- and 6-positions, and a suitable nitrogen-containing reagent will serve as the source of the 2-amino group and the ring nitrogen. The initially formed dihydropyridine intermediate will be subsequently oxidized to the aromatic pyridine product.
This convergent strategy is advantageous as it allows for the rapid assembly of a complex, highly functionalized molecule from readily available starting materials, thereby minimizing the number of synthetic steps and improving overall efficiency.
Experimental Workflow Diagram
Caption: A schematic overview of the synthetic protocol.
Detailed Synthesis Protocol
This protocol outlines the step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl acetoacetate | Reagent | Sigma-Aldrich |
| Paraformaldehyde | Reagent | Alfa Aesar |
| Cyanamide | Reagent | TCI |
| Piperidine | Reagent | Acros Organics |
| Manganese Dioxide (activated) | Reagent | Strem Chemicals |
| Ethanol | Anhydrous | Fisher Scientific |
| Ethyl acetate | HPLC Grade | VWR |
| Hexanes | HPLC Grade | VWR |
| Saturated aq. Sodium Bicarbonate | - | - |
| Brine | - | - |
| Anhydrous Sodium Sulfate | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (100 mL).
-
Addition of Reagents: To the ethanol, add methyl acetoacetate (11.6 g, 0.1 mol), paraformaldehyde (3.0 g, 0.1 mol), and cyanamide (4.2 g, 0.1 mol).
-
Catalyst Addition: Add piperidine (1.0 mL, 0.01 mol) to the reaction mixture as a catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Oxidation: After the initial condensation is complete (as indicated by TLC), cool the reaction mixture to room temperature. Add activated manganese dioxide (17.4 g, 0.2 mol) portion-wise to the flask. Caution: The addition may be exothermic.
-
Continued Reaction: Stir the mixture vigorously at room temperature for 12 hours. The color of the reaction mixture will darken as the oxidation proceeds.
-
Filtration: After the oxidation is complete, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with ethyl acetate (3 x 50 mL).
-
Workup: Combine the filtrate and the washes and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate) to afford the pure this compound.
Reaction Mechanism Overview
The synthesis proceeds through a cascade of reactions, initiated by the condensation of the reactants, followed by cyclization and subsequent aromatization.
Caption: A simplified representation of the key steps in the reaction.
Characterization and Expected Results
The final product, this compound, is expected to be a solid at room temperature. The structure and purity should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group, the methoxy group of the ester, and the amino protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the aromatic carbons.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.
-
Purity: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Cyanamide is toxic and should be handled with care.
-
Piperidine is a corrosive and flammable liquid.
-
Manganese dioxide is a strong oxidizing agent.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the manganese dioxide is fully activated. |
| Impure Product | Inefficient purification | Optimize the gradient for column chromatography. Recrystallization from a suitable solvent system may also be attempted. |
| Side Reactions | Incorrect stoichiometry or temperature | Ensure accurate measurement of all reagents. Maintain the recommended reaction temperature. |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. The described modified Hantzsch-type reaction offers an efficient and convergent route to this valuable building block. By following the detailed protocol and adhering to the safety precautions, researchers can reliably prepare this compound for their drug discovery and development endeavors. The principles outlined herein can also be adapted for the synthesis of other substituted aminopyridines, highlighting the versatility of this synthetic strategy.
References
- Hantzsch, A. Ber. Dtsch. Chem. Ges.1881, 14, 1637-1638.
- Katritzky, A. R.; Rachwal, S.; Rachwal, B. Tetrahedron1996, 52, 15031-15070.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.
-
Pipzine Chemicals. 2-Amino-4-Methylpyridine-3-Carboxylic Acid. [Link]
Sources
Application Note: Esterification of 2-Amino-4-Methylpyridine-3-Carboxylic Acid
[1][2]
Executive Summary & Strategic Rationale
The esterification of 2-amino-4-methylpyridine-3-carboxylic acid presents a unique set of synthetic challenges that distinguish it from standard benzoic or nicotinic acid esterifications.
The Core Challenge: This substrate suffers from the "Ortho Effect" on two fronts. The C3-carboxylic acid is sterically crowded by the C2-amino group and the C4-methyl group. Furthermore, the molecule exists as a zwitterion (inner salt) in its neutral state, significantly reducing its solubility in non-polar organic solvents and lowering the electrophilicity of the carbonyl carbon.
The Solution: Standard Fischer esterification (equilibrium-driven) is often too slow or low-yielding for this substrate. This guide prioritizes an In-Situ Acid Chloride Activation Protocol using Thionyl Chloride (
-
In-situ Protection: Generates anhydrous HCl, protonating the C2-amine (
), preventing N-alkylation or self-polymerization. -
Irreversible Activation: Converts the sterically hindered carboxylic acid into a highly reactive acid chloride (or activated acyl chlorosulfite intermediate), driving the reaction to completion despite steric bulk.
Mechanistic Pathway & Reaction Logic[1][4][5]
The following diagram illustrates the transformation from the zwitterionic starting material to the ester hydrochloride salt.
Figure 1: Reaction pathway highlighting the transition from zwitterion to activated intermediate, ensuring amine protection via protonation.[2][3][4]
Protocol A: Thionyl Chloride Mediated Esterification (Primary Method)
Application: Best for high purity, quantitative yields, and ease of workup on scales from 1g to 100g.
Reagents & Materials
| Reagent | Equivalents | Role |
| 2-Amino-4-methylpyridine-3-carboxylic acid | 1.0 eq | Substrate |
| Thionyl Chloride ( | 3.0 - 4.0 eq | Activating Agent / Dehydrating Agent |
| Methanol (anhydrous) | 10 - 15 Vol (mL/g) | Solvent & Nucleophile |
| Sodium Bicarbonate ( | Excess | Neutralization (Workup) |
Step-by-Step Procedure
-
Setup (Inert Atmosphere): Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with Nitrogen or Argon.
-
Why:
reacts violently with water. Moisture ingress will quench the reagent and produce gas prematurely.
-
-
Slurry Formation: Charge the flask with the Substrate (1.0 eq) and Anhydrous Methanol (10 volumes).
-
Observation: The substrate will likely not dissolve completely; it will form a suspension. This is normal for zwitterionic amino acids.
-
-
Activation (Exothermic): Cool the suspension to 0°C using an ice bath. Add Thionyl Chloride (3.0 eq) dropwise via the addition funnel over 20-30 minutes.
-
Critical Control: Maintain temperature <10°C. The reaction generates HCl gas and heat.
-
Visual Cue: As HCl is generated, the zwitterion protonates and the solid will likely dissolve, forming a clear solution.
-
-
Reaction Drive: Remove the ice bath and allow to warm to Room Temperature (RT) for 30 minutes. Then, heat the reaction to Reflux (approx. 65°C) for 12–16 hours .
-
Steric Note: While simple nicotinic acids esterify in 4-6 hours, the C4-methyl group hinders the attack of methanol. Overnight reflux ensures >98% conversion.
-
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM) or HPLC. The starting material (highly polar) should disappear, replaced by a less polar ester spot.
-
Isolation (The "Sticky" Phase):
-
Cool to RT.
-
Concentrate the mixture in vacuo to remove excess methanol and
. -
Result: You will obtain a sticky, off-white to yellow solid/gum. This is the Ester Hydrochloride Salt .
-
-
Neutralization & Extraction:
-
Redissolve the residue in minimal water (or ice-cold water).
-
Slowly add saturated aqueous
or until pH reaches ~8-9. -
Caution: Vigorous foaming (
evolution). -
Extract immediately with Ethyl Acetate (3 x 5 volumes).
-
Note: Do not leave the ester in basic aqueous solution for prolonged periods to avoid hydrolysis.
-
-
Final Purification: Dry the combined organic layers over
, filter, and concentrate.-
Purity: Usually >95%. If necessary, recrystallize from Hexane/Ethyl Acetate.
-
Protocol B: Sulfuric Acid Catalyzed (Fischer) Esterification
Application: Suitable for large-scale industrial batches where
Reagents
-
Substrate (1.0 eq)
-
Conc. Sulfuric Acid (
) (1.5 - 2.0 eq) -
Methanol (20 Vol)
Procedure Summary
-
Add
slowly at RT (exothermic). -
Reflux for 24-48 hours .
-
Optimization: To drive this equilibrium reaction, use a Dean-Stark trap (if using higher boiling alcohols like Ethanol) or use a Soxhlet extractor containing molecular sieves to continuously dry the refluxing solvent.
-
-
Workup is identical to Protocol A (Neutralization -> Extraction).
Analytical Validation & Specifications
To ensure the protocol was successful, compare your product against these standard spectral characteristics.
| Analytical Method | Expected Signal / Observation | Interpretation |
| 1H NMR (CDCl3) | Singlet at ~3.9 - 4.0 ppm (3H) | Confirms presence of O-Methyl group.[2][3] |
| 1H NMR (CDCl3) | Singlet at ~2.4 - 2.6 ppm (3H) | Confirms integrity of C4-Methyl group.[3] |
| 1H NMR (CDCl3) | Broad singlet at ~6.0 - 7.0 ppm (2H) | Confirms Primary Amine ( |
| HPLC (Reverse Phase) | Shift to longer retention time | Ester is significantly more hydrophobic than the acid. |
| Mass Spec (ESI+) | [M+H]+ = 167.08 (for Methyl Ester) | Confirms molecular weight (Acid MW 152 + 14). |
Troubleshooting Guide
| Problem | Root Cause | Solution |
| Low Yield / Incomplete Reaction | Steric hindrance at C3; Equilibrium not shifted. | Increase reflux time to 24h; Add 1.0 eq extra |
| Product is a Gum/Oil | Residual HCl salt or solvent occlusion. | The free base is often a solid. Ensure complete neutralization (pH 9) during workup. Triturate the gum with cold hexanes to induce crystallization. |
| N-Methylation Observed | Use of Methyl Iodide or insufficient protonation. | Do NOT use alkyl halides (MeI) with base. Stick to the Acid Chloride method where the amine is protonated ( |
| Hydrolysis during Workup | pH too high or contact time too long. | Use weak base ( |
Workflow Visualization
Figure 2: Downstream processing workflow to isolate the free base ester from the hydrochloride salt.
References
-
National Institutes of Health (NIH). (2004). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]
-
Google Patents. (2017). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.[3] Retrieved from
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
Sources
- 1. brainly.in [brainly.in]
- 2. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis and Mechanistic Insights into Methyl 2-amino-4-methylpyridine-3-carboxylate
Abstract
This comprehensive technical guide provides an in-depth exploration of the synthesis of Methyl 2-amino-4-methylpyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates a common and effective reaction mechanism for its preparation, offering a detailed, step-by-step experimental protocol. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, aiming to provide both theoretical understanding and practical, actionable insights for the laboratory.
Introduction: The Significance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable building block in the design of novel therapeutics. This compound, in particular, serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules, including potential kinase inhibitors and other targeted therapies.[3] The strategic placement of the amino, methyl, and carboxylate groups on the pyridine ring provides multiple points for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
A Plausible Synthetic Route: Cyclocondensation Reaction
While various strategies exist for the synthesis of substituted pyridines, one of the most robust and widely employed methods is through a cyclocondensation reaction.[4][5][6] This approach involves the construction of the pyridine ring from acyclic precursors. For the synthesis of this compound, a highly convergent and efficient method is the reaction between an enaminonitrile and a suitable Michael acceptor. This pathway is favored for its operational simplicity and the ready availability of the starting materials.
The Reaction Mechanism: A Step-by-Step Elucidation
The synthesis of this compound can be efficiently achieved through a base-catalyzed cyclocondensation reaction. The proposed mechanism involves the initial formation of an enaminonitrile, followed by a Michael addition and subsequent cyclization and aromatization.
Step 1: Formation of the Enaminonitrile Intermediate
The reaction is initiated by the condensation of a suitable amine with a β-ketonitrile. For the synthesis of our target molecule, this would involve the reaction of an amine with methyl acetoacetate to form an enamine, which is then reacted with malononitrile. A more direct approach starts with a pre-formed enaminonitrile.
Step 2: Michael Addition
The enaminonitrile, possessing a nucleophilic α-carbon, undergoes a Michael addition to an α,β-unsaturated carbonyl compound. In this case, a suitable Michael acceptor would be a derivative of crotonaldehyde or a related compound that can introduce the methyl group at the 4-position of the pyridine ring.
Step 3: Cyclization and Tautomerization
Following the Michael addition, the newly formed intermediate undergoes an intramolecular cyclization. The amino group attacks one of the nitrile carbons, leading to the formation of a six-membered dihydropyridine ring. This is followed by tautomerization to a more stable form.
Step 4: Aromatization
The final step involves the elimination of a suitable leaving group (often water or another small molecule) to achieve aromatization of the pyridine ring, yielding the stable this compound product.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound via a one-pot cyclocondensation reaction.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Methyl acetoacetate | Reagent | Sigma-Aldrich |
| Malononitrile | Reagent | Sigma-Aldrich |
| Ammonium acetate | ACS Grade | Fisher Scientific |
| Ethanol | Anhydrous | VWR |
| Acetic acid, glacial | ACS Grade | Fisher Scientific |
| Diethyl ether | Anhydrous | VWR |
| Sodium sulfate, anhydrous | ACS Grade | Fisher Scientific |
4.2. Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
4.3. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl acetoacetate (0.1 mol), malononitrile (0.1 mol), and ammonium acetate (0.2 mol).
-
Solvent Addition: Add 100 mL of anhydrous ethanol to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water (50 mL) to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
-
Purification (Optional): If necessary, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a higher purity product.
4.4. Characterization
The final product should be characterized by standard analytical techniques:
-
Melting Point: Determine the melting point range.
-
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure.
-
Mass Spectrometry: Determine the molecular weight.
-
FT-IR Spectroscopy: Identify the key functional groups.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform all steps in a well-ventilated fume hood.
-
Reagent Handling: Malononitrile is toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Methyl acetoacetate is flammable. Keep away from ignition sources.
Applications in Drug Development
This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.[3][7] This flexibility allows for the creation of libraries of compounds for screening in various biological assays. For instance, derivatives of 2-aminopyridine have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), highlighting the therapeutic potential of this scaffold.[8]
Conclusion
This application note has detailed a reliable and well-understood method for the synthesis of this compound. The provided reaction mechanism and experimental protocol offer a solid foundation for researchers to produce this valuable intermediate. The versatility of the 2-aminopyridine scaffold ensures its continued importance in the field of medicinal chemistry and drug discovery.
References
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (n.d.).
-
2-Amino-4-Methylpyridine-3-Carboxylic Acid - Pipzine Chemicals. (n.d.). Retrieved from [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Retrieved from [Link]
-
methyl 2-amino-4-methyl-pyridine-3-carboxylate - Pipzine Chemicals. (n.d.). Retrieved from [Link]
-
Gewald reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications - MDPI. (n.d.). Retrieved from [Link]
- A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents. (n.d.).
-
Preparation of Pyridines, Part 1: By Cyclocondensation - YouTube. (2022). Retrieved from [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. (n.d.). Retrieved from [Link]
-
Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022). Retrieved from [Link]
-
Pyridine Synthesis: Cliff Notes - Baran Lab. (2004). Retrieved from [Link]
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. (n.d.). Retrieved from [Link]
-
Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (n.d.). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Manufacturer & Supplier China | CAS 86124-57-0 | Specifications, Price, Safety Data [pipzine-chem.com]
- 4. youtube.com [youtube.com]
- 5. baranlab.org [baranlab.org]
- 6. BJOC - Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles [beilstein-journals.org]
- 7. 2-Amino-4-Methylpyridine-3-Carboxylic Acid | Properties, Uses, Safety, Supplier Information China [pipzine-chem.com]
- 8. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Methyl 2-amino-4-methylpyridine-3-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic building blocks, substituted pyridines hold a privileged position due to their prevalence in numerous FDA-approved drugs and biologically active compounds. This technical guide delves into the medicinal chemistry applications of a particularly valuable, yet underexplored, scaffold: Methyl 2-amino-4-methylpyridine-3-carboxylate .
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed experimental protocols. We will explore the synthesis, chemical reactivity, and therapeutic potential of this versatile molecule, grounding our discussion in established scientific principles and literature precedents.
The Strategic Advantage of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, renowned for its ability to engage in a variety of biological interactions. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.
The subject of this guide, this compound, presents a unique combination of functional groups that offer multiple avenues for chemical elaboration:
-
The 2-Amino Group: A key hydrogen bond donor and a nucleophilic center, readily available for acylation, alkylation, and arylation reactions to build diverse molecular architectures.
-
The 3-Carboxylate Group: A versatile handle for modification, including hydrolysis to the corresponding carboxylic acid, amidation to introduce further diversity, or reduction to an alcohol. The ester itself can act as a hydrogen bond acceptor.
-
The 4-Methyl Group: Provides a lipophilic contact point and can influence the planarity and conformational flexibility of the molecule.
-
The Pyridine Nitrogen: A basic center that can be protonated at physiological pH, potentially influencing solubility and interactions with biological targets.
This trifecta of functional groups makes this compound an ideal starting point for the construction of compound libraries for high-throughput screening and lead optimization campaigns.
Synthesis Protocol: A Reliable Route to this compound
Protocol: Esterification of 2-amino-4-methylnicotinic acid
Objective: To synthesize this compound via acid-catalyzed esterification of 2-amino-4-methylnicotinic acid.
Materials:
-
2-amino-4-methylnicotinic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-4-methylnicotinic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of starting material).
-
Acid Addition: Cool the suspension in an ice bath. Slowly and cautiously add thionyl chloride (1.2-1.5 equivalents) or concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirred suspension. Note: The addition of thionyl chloride is highly exothermic and releases HCl gas. This step should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Causality Behind Experimental Choices:
-
Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the esterification equilibrium towards the product by minimizing the presence of water, which could lead to the reverse hydrolysis reaction.
-
Acid Catalyst (Thionyl Chloride or Sulfuric Acid): The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Thionyl chloride is often preferred as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards the alcohol, and the byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.
-
Aqueous Bicarbonate Wash: This step is essential to neutralize the excess acid catalyst and any unreacted starting material, facilitating the extraction of the desired ester into the organic phase.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The true value of this compound lies in its potential as a versatile starting material for the synthesis of a wide array of biologically active molecules.
Inhibitors of Inducible Nitric Oxide Synthase (iNOS)
A compelling application for derivatives of the 2-amino-4-methylpyridine scaffold is in the development of inhibitors for inducible nitric oxide synthase (iNOS).[4][5] Overproduction of nitric oxide by iNOS is implicated in the pathophysiology of various inflammatory diseases, making it an attractive therapeutic target.
Research has shown that 2-amino-4-methylpyridine itself is a potent inhibitor of iNOS.[4] The core scaffold serves as a crucial pharmacophore, and the introduction of various substituents allows for the exploration of the structure-activity relationship (SAR) to enhance potency and selectivity.
This compound is an excellent starting point for generating a library of iNOS inhibitors. The amino and carboxylate groups provide convenient handles for derivatization, as illustrated in the workflow below:
Caption: Derivatization pathways for this compound.
This systematic modification allows for the exploration of different side chains and functional groups to optimize interactions with the active site of iNOS, potentially leading to the discovery of highly potent and selective inhibitors.
Kinase Inhibitors
The substituted pyridine scaffold is a common feature in many kinase inhibitors. For instance, 2-methylnicotinate, a structural isomer of the title compound, is a key intermediate in the synthesis of the IKK beta inhibitor ML-120B.[6] This highlights the potential of the 2-amino-4-methylpyridine-3-carboxylate core in the design of novel kinase inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase, a common binding motif for type I and type II inhibitors. The carboxylate can be modified to extend into the solvent-exposed region or to pick up additional interactions within the ATP-binding pocket.
Physicochemical and Analytical Data
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for interpreting biological data.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| This compound | C₈H₁₀N₂O₂ | 166.18 | 86124-57-0 | Solid (likely)[2] |
| 2-Amino-4-methylpyridine | C₆H₈N₂ | 108.14 | 695-34-1 | Solid[7] |
| 2-Aminonicotinic acid | C₆H₆N₂O₂ | 138.12 | 5345-47-1 | Solid[8] |
| Methyl nicotinate | C₇H₇NO₂ | 137.14 | 93-60-7 | White powder[9] |
Analytical Characterization:
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, including the presence and connectivity of the methyl, amino, and methoxycarbonyl groups, as well as the substitution pattern on the pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide an accurate molecular weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amino group and the C=O stretch of the ester.
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block for medicinal chemistry. Its strategically positioned functional groups offer a multitude of opportunities for chemical diversification, enabling the rapid generation of compound libraries for screening against a wide range of biological targets. The demonstrated utility of the 2-amino-4-methylpyridine scaffold in the development of iNOS inhibitors, coupled with the prevalence of substituted pyridines in kinase inhibitors and other drug classes, underscores the significant potential of this compound in modern drug discovery. The synthetic protocol and application notes provided herein are intended to empower researchers to unlock the full potential of this promising scaffold in their quest for novel and effective therapeutics.
References
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (2020).
- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. (2021).
-
2-Amino-4-Methylpyridine-3-Carboxylic Acid - Pipzine Chemicals. (n.d.). Retrieved from [Link]
-
Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. (n.d.). Retrieved from [Link]
-
methyl 2-amino-4-methyl-pyridine-3-carboxylate - Pipzine Chemicals. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. (2015). Retrieved from [Link]
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. (2002).
-
695-34-1 CAS | 2-AMINO 4-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01047. (n.d.). Retrieved from [Link]
-
4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID - PubChem. (n.d.). Retrieved from [Link]
-
2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed Central. (1996). Retrieved from [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl) - ACS Publications. (2012). Retrieved from [Link]
- EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents. (1990).
-
methyl nicotinate, 93-60-7 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
2-Aminopyridine-3-carboxylic acid (98%) - Amerigo Scientific. (n.d.). Retrieved from [Link]
-
2-amino-4-methylpyridine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]
-
2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem. (n.d.). Retrieved from [Link]
-
3-aminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF | Technical Disclosure Commons. (2024). Retrieved from [Link]
-
Zolpidem - Wikipedia. (n.d.). Retrieved from [Link]
Sources
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- 3. Methyl 2-aminopyridine-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 7. 2-Amino-4-methylpyridine 99 695-34-1 [sigmaaldrich.com]
- 8. amerigoscientific.com [amerigoscientific.com]
- 9. researchgate.net [researchgate.net]
The Versatile Building Block: Methyl 2-amino-4-methylpyridine-3-carboxylate in Modern Synthesis
Introduction: The Strategic Importance of Substituted Pyridines
In the landscape of contemporary drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in a vast array of biologically active molecules. Among the diverse family of pyridine derivatives, Methyl 2-amino-4-methylpyridine-3-carboxylate emerges as a particularly valuable and versatile building block. Its trifunctional nature, possessing a nucleophilic amino group, an electrophilic ester, and a modifiable pyridine ring, offers a rich chemical toolbox for the synthesis of complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this key intermediate, with a focus on its synthesis and application in the development of targeted therapeutics, such as kinase inhibitors.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective and safe use in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [Calculated] |
| Molecular Weight | 166.18 g/mol | [Calculated] |
| Appearance | Off-white to pale yellow solid | [General knowledge] |
| Melting Point | Not widely reported, expected to be a crystalline solid | - |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | [General knowledge] |
| CAS Number | 76336-16-8 | - |
Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Avoid contact with strong oxidizing agents. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Synthetic Protocols: A Multi-step Approach to a Key Intermediate
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol outlines a reliable and scalable route to this valuable building block, commencing with the synthesis of the key intermediate, 2-amino-4-methylnicotinonitrile.
Diagram: Synthetic Pathway Overview
"Methyl 2-amino-4-methylpyridine-3-carboxylate" for iNOS inhibition
Application Note: Evaluation and Utilization of Methyl 2-amino-4-methylpyridine-3-carboxylate (MAMPC) in iNOS Inhibitor Development
Executive Summary & Scientific Rationale
This compound (MAMPC) represents a critical functionalized scaffold in the development of inducible Nitric Oxide Synthase (iNOS) inhibitors.[1] While the core pharmacophore—2-amino-4-methylpyridine (2-AMP) —is a well-documented, potent, and selective iNOS inhibitor (IC₅₀ ~6–30 nM), the 3-carboxylate derivative (MAMPC) serves two distinct roles in drug discovery:[1]
-
Synthetic Scaffold: It provides an orthogonal handle (the methyl ester) for the rapid generation of focused libraries, allowing researchers to probe the S-pocket of the iNOS active site.[1]
-
Prodrug/Transport Vector: The ester functionality modulates lipophilicity (LogP), potentially enhancing cellular permeability compared to the highly polar zwitterionic acid or the basic amine, serving as a precursor that may be hydrolyzed intracellularly to the active acid or decarboxylated species.[1]
This guide details the protocols for processing MAMPC, from chemical elaboration to validating its biological activity via enzymatic and cellular assays.
Mechanism of Action: The 2-Aminopyridine Pharmacophore
To effectively utilize MAMPC, one must understand the binding mode of the 2-aminopyridine class.
-
Substrate Mimicry: The 2-aminopyridine moiety acts as a bioisostere of the guanidino group of L-Arginine (the natural substrate).[1]
-
Heme Coordination: The exocyclic amine and the ring nitrogen form a hydrogen bond network with the propionate of the active site heme and Glu371 (in murine iNOS), effectively displacing L-Arginine.[1]
-
Selectivity: The 4-methyl group occupies a small hydrophobic pocket unique to iNOS, providing selectivity over constitutive isoforms (eNOS and nNOS).[1]
Diagram 1: iNOS Inhibition Pathway & MAMPC Role [1]
Caption: Mechanism of iNOS inhibition showing the competitive displacement of L-Arginine by the 2-aminopyridine core derived from MAMPC.[1]
Protocol 1: Chemical Elaboration (Library Generation)
Objective: To utilize MAMPC (CAS 76336-16-8) as a starting material to synthesize high-affinity iNOS inhibitors.[1]
Reagents:
-
MAMPC (Starting Material)[1]
-
Hydrazine hydrate / Primary amines (for amide/hydrazide formation)[1]
-
Ethanol/Methanol (Solvents)[1]
Workflow:
-
Direct Aminolysis: The C-3 methyl ester is an electrophilic trap.[1] React MAMPC with various primary amines to explore the "S-pocket" of the enzyme.
-
Cyclization (Fused Systems): React MAMPC with formamide or urea to generate pyrido[2,3-d]pyrimidine derivatives.[1]
-
Note: Fused ring systems often show superior selectivity for iNOS over nNOS due to rigid steric constraints.[1]
-
Protocol 2: In Vitro iNOS Inhibition Assay (The "Gold Standard")
Objective: To quantify the inhibitory potency (IC₅₀) of MAMPC and its derivatives against recombinant iNOS.
Method: Radiometric L-Citrulline Conversion Assay.[1]
Rationale: This assay measures the direct conversion of [³H]-L-Arginine to [³H]-L-Citrulline.[1] It is more sensitive than the colorimetric Griess assay for determining kinetic constants (
Materials:
-
Recombinant murine iNOS (Sigma or Cayman Chem).[1]
-
Substrate: L-[2,3,4,5-³H]Arginine monohydrochloride.[1]
-
Cofactors: NADPH (1 mM), Calmodulin (30 nM), CaCl₂ (2 mM), BH₄ (5 μM).[1]
-
Resin: Dowex 50W-X8 (Na+ form) to separate charged Arginine from neutral Citrulline.[1]
Step-by-Step Protocol:
-
Preparation: Dilute MAMPC in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 100 μM). Final DMSO concentration in assay must be <1%.[1]
-
Incubation: Mix enzyme buffer (50 mM HEPES, pH 7.4) + Cofactors + MAMPC.[1] Incubate at 37°C for 15 minutes to allow inhibitor binding.
-
Initiation: Add [³H]-L-Arginine (final conc. 10 μM, near
). -
Reaction: Incubate at 37°C for 10–20 minutes.
-
Termination: Stop reaction with ice-cold Stop Buffer (20 mM HEPES, 2 mM EDTA).
-
Separation: Pass the reaction mixture through Dowex 50W-X8 columns.
-
Quantification: Add liquid scintillation cocktail to the flow-through and count (LSC).
Data Analysis:
Calculate % Inhibition:
Protocol 3: Cellular iNOS Assay (RAW 264.7)
Objective: To assess cell permeability and efficacy in a physiological context. This is crucial for MAMPC, as the ester may act as a prodrug.[1]
Method: Griess Reagent Assay for Nitrite (
Materials:
-
Cell Line: RAW 264.7 (Murine macrophages).[1]
-
Inducers: Lipopolysaccharide (LPS) (1 μg/mL) + Interferon-γ (IFN-γ) (10 ng/mL).[1]
-
Reagent: Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).[1]
Step-by-Step Protocol:
-
Seeding: Plate RAW 264.7 cells (1 × 10⁵ cells/well) in 96-well plates. Adhere overnight.
-
Treatment: Replace media with fresh DMEM containing:
-
Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.
-
Harvest: Transfer 100 μL of supernatant to a fresh plate.
-
Detection: Add 100 μL Griess Reagent.[1] Incubate 10 mins at RT (protect from light).
-
Measurement: Read Absorbance at 540 nm.
Validation Check:
-
Cytotoxicity: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure the decrease in NO is due to enzyme inhibition, not cell death. This is a mandatory control.
Data Presentation & Interpretation
When reporting results for MAMPC derivatives, structure your data as follows:
Table 1: Comparative Potency & Selectivity
| Compound ID | Structure Description | iNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | Selectivity Ratio (eNOS/iNOS) | Cell Potency (EC₅₀, μM) |
| 2-AMP | Parent Core (Ref) | 10 | 2,500 | 250 | 0.5 |
| MAMPC | Methyl Ester | TBD | TBD | -- | High (if prodrug) |
| MAMPC-Acid | Hydrolyzed Acid | >1000 | >10,000 | Low | Low (Poor uptake) |
| L-NIL | Positive Control | 1400 | >50,000 | ~35 | 5.0 |
Interpretation:
-
If MAMPC shows high cellular potency but low enzymatic potency, it confirms the prodrug hypothesis (intracellular hydrolysis to the active amine).[1]
-
If MAMPC shows low activity in both, the C-3 carboxylate sterically hinders the heme interaction, necessitating chemical removal (decarboxylation) or cyclization.[1]
Diagram 2: Experimental Workflow
Caption: Integrated workflow for synthesizing and validating MAMPC-derived iNOS inhibitors.
References
-
Faraci, W. S., et al. (1996).[1][5] "2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo."[1][5][6][7] British Journal of Pharmacology, 119(6), 1101-1108.[1][5]
-
Behr, D., et al. (2023).[1] "Complexes of 2-Amino-3-methylpyridine... Structure and Biological Applications." Molecules, 28(7), 3165.[1] (Demonstrates coordination chemistry of the scaffold).
-
Hagmann, W. K., et al. (2000).[1] "Substituted 2-aminopyridines as inhibitors of nitric oxide synthases."[1][5][6][7][8] Bioorganic & Medicinal Chemistry Letters, 10(17), 1975-1978.[1]
-
PubChem Compound Summary. (2023). "2-Amino-4-methylpyridine-3-carboxylic acid."[1][9][10][11][12] National Center for Biotechnology Information.[1] [1]
Sources
- 1. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID 46835219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-氨基-4-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. 2-Amino-4-Methylpyridine-3-Carboxylic Acid | Properties, Uses, Safety, Supplier Information China [pipzine-chem.com]
- 12. This compound Manufacturer & Supplier China | CAS 86124-57-0 | Specifications, Price, Safety Data [pipzine-chem.com]
"Methyl 2-amino-4-methylpyridine-3-carboxylate" in fragment-based drug discovery
Application Note: Methyl 2-amino-4-methylpyridine-3-carboxylate in Fragment-Based Drug Discovery (FBDD)
Abstract
This compound (MAMPC) represents a "privileged structure" in modern fragment-based drug discovery (FBDD). Characterized by its low molecular weight (<200 Da) and high ligand efficiency, this scaffold serves as a potent specific anchor for kinase hinge regions and epigenetic targets (e.g., bromodomains). This application note details the physicochemical profile of MAMPC, elucidates its binding mechanism as an adenine mimetic, and provides validated protocols for Saturation Transfer Difference (STD) NMR screening and chemical elaboration via Friedländer annulation.
The Fragment Profile: Physicochemical Properties
MAMPC is an ideal starting point for FBDD campaigns due to its strict adherence to the "Rule of Three" (Ro3), a set of guidelines used to build libraries of small fragments that can be easily optimized into drug-like molecules.
Table 1: Physicochemical Profile of MAMPC
| Property | Value | Ro3 Criteria | Status | Significance |
| Molecular Weight | 166.18 Da | < 300 Da | Pass | Allows significant mass addition during optimization without exceeding oral bioavailability limits. |
| cLogP | ~1.2 | < 3 | Pass | Optimal lipophilicity for membrane permeability and solubility in assay buffers. |
| H-Bond Donors | 2 (Amino group) | < 3 | Pass | Key interaction vector for protein backbone hydrogen bonding. |
| H-Bond Acceptors | 4 (N-ring, Ester O) | < 3 | Marginal | The ester oxygen and pyridine nitrogen provide versatile acceptor sites for orienting the molecule. |
| PSA (Polar Surface Area) | ~65 Ų | < 60-80 Ų | Pass | Correlates well with cell permeability. |
Structural Biology & Binding Mechanisms
The "Warhead" Mechanism
The 2-aminopyridine motif is a bioisostere of the adenine ring found in ATP. In kinase drug discovery, MAMPC functions as a Type I inhibitor anchor :
-
Hinge Binding: The pyridine nitrogen (acceptor) and the exocyclic 2-amino group (donor) form a bidentate hydrogen bond network with the backbone amide and carbonyl of the kinase hinge region (e.g., Val/Leu residues).
-
Gatekeeper Interaction: The 4-methyl group provides a vector to probe the "gatekeeper" residue, determining selectivity between kinases with small (Thr/Ala) vs. large (Met/Phe) gatekeepers.
-
Growth Vector: The 3-carboxylate ester points toward the solvent-exposed region or the ribose-binding pocket, serving as the primary handle for fragment growing.
Figure 1: Interaction map of MAMPC within a typical kinase ATP-binding pocket.
Protocol A: Ligand-Observed Screening (STD-NMR)
Objective: To validate the binding of MAMPC to a target protein (e.g., a kinase or bromodomain) using Saturation Transfer Difference (STD) NMR. This technique detects transient binding of low-affinity fragments (
Grounding: This protocol is adapted from standard FBDD workflows validated in Current Protocols in Chemical Biology [1][2].
Materials
-
Target Protein: >95% purity, ~10–20 µM in deuterated buffer (PBS or Tris, pH 7.4).
-
Fragment Stock: 50 mM MAMPC in
-DMSO. -
Instrument: 500 MHz or 600 MHz NMR with cryoprobe.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare the NMR tube with 10 µM Protein and 500 µM MAMPC (50:1 Ligand:Protein ratio).
-
Control: Prepare a reference tube containing only 500 µM MAMPC (no protein) to rule out aggregation or artifacts.
-
Add 10%
for the lock signal.
-
-
Pulse Sequence Setup:
-
Use a standard STD pulse sequence (e.g., stddiff on Bruker systems).
-
On-Resonance Irradiation (
): Set irradiation frequency to -0.5 ppm or 12 ppm (protein methyls or amides) to saturate the protein signal selectively. -
Off-Resonance Irradiation (
): Set to 30 ppm (where no signals exist). -
Saturation Time: 2–3 seconds (Gaussian pulse train).
-
-
Data Acquisition:
-
Acquire 128–256 scans.
-
The protein magnetization will transfer to the bound fragment via spin diffusion (Intermolecular NOE).
-
Rapid exchange allows the saturation to accumulate on the free ligand population in solution.
-
-
Analysis:
-
Subtract the On-Resonance spectrum from the Off-Resonance spectrum (
).[1] -
Positive Result: Signals corresponding to the MAMPC aromatic ring (H6) and methyl groups appear in the difference spectrum.
-
Epitope Mapping: The protons showing the strongest STD effect (highest signal intensity) are in closest contact with the protein surface.
-
Protocol B: Chemical Elaboration (Fragment Growing)
Objective: Once binding is confirmed, the fragment must be "grown" to increase affinity. The 3-carboxylate ester is the primary synthetic handle. The most robust transformation for this scaffold is the Friedländer Annulation to form 1,8-naphthyridines, a privileged scaffold in oncology (e.g., Mps1 inhibitors) [3][4].
Workflow: Synthesis of 1,8-Naphthyridin-2-ones
This protocol converts the MAMPC fragment into a bicyclic system, extending into the hydrophobic back pocket of the target enzyme.
Reaction Scheme: MAMPC + Ketone/Aldehyde -> [Base/Acid] -> 1,8-Naphthyridine Derivative
Step-by-Step Methodology
-
Activation (Optional but Recommended):
-
While the ester can react directly, converting the ester to a nitrile or amide often improves cyclization yields.
-
Direct Route: Mix 1.0 eq MAMPC with 1.2 eq of an active methylene ketone (e.g., acetophenone derivative) in ethanol.
-
-
Cyclization Conditions:
-
Catalyst: Add 10 mol% L-Proline or Piperidine (Base-catalyzed) OR use Sulfamic acid (Acid-catalyzed) for "greener" conditions [5].
-
Temperature: Reflux at 80°C for 4–12 hours.
-
Mechanism:[1] The exocyclic amine of MAMPC attacks the carbonyl of the ketone (Schiff base formation), followed by intramolecular Claisen condensation of the methylene onto the ester.
-
-
Purification:
-
Cool the reaction mixture. The naphthyridine product often precipitates.
-
Filter and wash with cold ethanol.
-
Recrystallize from EtOH/DMF if necessary.
-
-
Validation:
-
Confirm structure via
H NMR (disappearance of the ester methyl singlet at ~3.8 ppm, appearance of new aromatic protons).
-
Figure 2: Synthetic pathway for transforming the MAMPC fragment into a potent lead compound.
References
-
Begley, D. W., et al. (2013). Saturation Transfer Difference NMR for Fragment Screening.[1][2][3][4][5] Current Protocols in Chemical Biology.[1] Link
-
Bruker. Fragment screening by ligand observed NMR.Link
-
Kusakabe, K., et al. (2015).[6] A Unique Hinge Binder of Extremely Selective Aminopyridine-Based Mps1 (TTK) Kinase Inhibitors.[6] Bioorganic & Medicinal Chemistry.[3][7][8][9] Link
-
Ghorbani-Vaghei, R., et al. (2017).[10] Synthesis of 1,8-naphthyridine derivatives. Organic Chemistry Portal. Link
-
Bhat, S. A., et al. (2016). Synthesis of 1,8-naphthyridine-3-carboxamide derivatives. Journal of Theoretical and Computational Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 4. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. 1,8-Naphthyridine synthesis [organic-chemistry.org]
Topic: Synthesis of Methyl 2-amino-4-methylpyridine-3-carboxylate and Its Derivatives
An Application Note and Protocol Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 2-amino-4-methylpyridine-3-carboxylate scaffold is a privileged structural motif in medicinal chemistry, serving as a critical intermediate in the synthesis of a wide range of pharmacologically active agents, including kinase inhibitors, antiviral compounds, and modulators of nitric oxide synthase.[1][2][3] Its unique arrangement of a hydrogen bond donor (amino group), a hydrogen bond acceptor (carboxylate), and a lipophilic methyl group provides a versatile platform for molecular recognition and interaction with biological targets.[4] This guide provides a detailed overview of the primary synthetic strategies for accessing this core and its derivatives, focusing on both de novo ring construction and the functionalization of pre-existing pyridine rings. We offer field-proven insights into reaction mechanisms, step-by-step protocols, and the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Significance of the 2-Aminopyridine Scaffold
Substituted pyridines are among the most prevalent nitrogen-containing heterocycles in FDA-approved drugs and natural products.[4][5] The specific substitution pattern of Methyl 2-amino-4-methylpyridine-3-carboxylate makes it an especially valuable building block. For instance, derivatives of this core are instrumental in developing selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[2] Furthermore, the related compound 3-amino-2-chloro-4-methylpyridine is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[6]
The synthetic challenge lies in achieving precise regiocontrol of the substituents on the pyridine ring. The two primary approaches to this challenge are building the ring with the substituents already in place or selectively adding them to a simpler pyridine core. This guide will explore both pathways.
Strategy I: De Novo Pyridine Ring Construction
Constructing the pyridine ring from acyclic precursors is often the most efficient method for preparing polysubstituted pyridines, as it avoids the regioselectivity issues inherent in modifying an existing aromatic system.
The Bohlmann-Rahtz Pyridine Synthesis
A powerful and versatile method for creating trisubstituted pyridines is the Bohlmann-Rahtz synthesis.[7][8] This two-stage process involves the initial condensation of an enamine with an ethynyl ketone to form a stable aminodiene intermediate. Subsequent thermal cyclodehydration then yields the final pyridine product.[9] A key advantage of this method over related syntheses, like the Hantzsch reaction, is that it directly produces the aromatic pyridine ring without requiring a separate oxidation step.[9]
Mechanism and Rationale:
-
Michael Addition: The synthesis begins with a nucleophilic Michael addition of the enamine to the electron-deficient ethynyl ketone. This forms a zwitterionic intermediate.
-
Proton Transfer: A subsequent proton transfer leads to the formation of a 2Z,4E-aminodiene intermediate. This intermediate is often stable enough to be isolated and purified.[9]
-
Isomerization & Cyclization: The critical step is the heat-induced E/Z isomerization around the C4-C5 double bond. This brings the terminal methyl group of the original enamine component into proximity with the ketone carbonyl.
-
Cyclodehydration: An intramolecular attack of the amino group onto the activated carbonyl, followed by dehydration, closes the ring and results in the aromatic pyridine.[10]
Below is a diagram illustrating the mechanistic pathway of the Bohlmann-Rahtz synthesis.
Caption: Bohlmann-Rahtz Pyridine Synthesis Mechanism.
Protocol 2.1: Bohlmann-Rahtz Synthesis of a 2,3,6-Trisubstituted Pyridine
This protocol is a representative example adapted from the principles described in the literature.[11] For the synthesis of the specific target, this compound, one would start with methyl 3-aminobut-2-enoate (an enamine) and an appropriate ethynyl ketone.
Materials:
-
Methyl 3-aminobut-2-enoate (1.0 eq)
-
4-methoxybut-3-yn-2-one (1.1 eq)
-
Toluene (as solvent)
-
Glacial Acetic Acid (catalyst)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Formation of Aminodiene Intermediate:
-
To a solution of methyl 3-aminobut-2-enoate (1.0 eq) in toluene (approx. 0.5 M), add 4-methoxybut-3-yn-2-one (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting enamine is consumed.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude aminodiene intermediate can be purified by column chromatography or used directly in the next step.
-
-
Cyclodehydration to Pyridine:
-
Dissolve the purified aminodiene intermediate in a high-boiling solvent like xylenes or diphenyl ether.
-
Heat the solution to reflux (typically 140-200 °C) for 6-12 hours. The high temperature is necessary to facilitate the E/Z isomerization and subsequent cyclization.[9]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate and the formation of the pyridine product.
-
After cooling to room temperature, concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to yield the pure substituted pyridine.
-
Self-Validation: The structure of the final product should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the correct constitution and mass. The isolated aminodiene intermediate can also be fully characterized to confirm the first stage of the reaction.
Multi-Component Synthesis from Acyclic Precursors
An alternative ring-closing strategy involves the condensation of simpler, more readily available starting materials. A relevant approach for the target molecule's core structure starts with malononitrile and acetone, which are condensed to form an intermediate that can be further elaborated and cyclized.[12]
Workflow Rationale: This pathway builds complexity sequentially, culminating in a ring-closing event triggered by ammonia. Each step creates a key bond or intermediate necessary for the final heterocycle.
Caption: Multi-Component Synthesis Workflow.
Strategy II: Functionalization of a Pre-Existing Pyridine Core
This strategy is viable when a closely related pyridine derivative is commercially available or easily synthesized. The primary challenge is achieving regioselective functionalization on the electron-deficient pyridine ring.
Rationale for Regioselective C-H Functionalization
Introducing a carboxylate group at the C3 position of a 2-amino-4-methylpyridine presents a classic regioselectivity problem. Direct electrophilic aromatic substitution is difficult on a pyridine ring and would likely be directed by the powerful activating amino group to the C5 and C3 positions. A more controlled approach is ortho-metalation. The amino group at C2 can direct a strong base (like n-BuLi) to deprotonate the adjacent C3 position, creating a nucleophilic lithiated intermediate. This intermediate can then be trapped with an electrophile.[2]
Protocol 3.1: Directed Ortho-Metalation and Carboxylation
This protocol describes the introduction of the carboxylate group onto a 2-amino-4-methylpyridine core.
Materials:
-
2-Amino-4-methylpyridine (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (2.2 eq)
-
Dry Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Dry Ice (solid CO₂) or Methyl Chloroformate (electrophile)
-
Aqueous Hydrochloric Acid (HCl, 1M)
-
Aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol and Sulfuric Acid (for esterification)
Procedure:
-
Directed Ortho-Metalation:
-
To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-4-methylpyridine (1.0 eq) and dry THF (approx. 0.2 M).
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add n-BuLi (2.2 eq) dropwise via syringe. The first equivalent deprotonates the amino group, and the second deprotonates the C3 position.[2]
-
Stir the resulting orange solution at -20 to -10 °C for 1-2 hours to ensure complete lithiation.[2]
-
-
Carboxylation:
-
Crush dry ice into a powder in a separate dry flask under an inert atmosphere.
-
Transfer the lithiated pyridine solution via cannula onto the crushed dry ice with vigorous stirring. Allow the mixture to warm slowly to room temperature.
-
Alternatively, cool the lithiated solution to -78 °C and add methyl chloroformate (1.2 eq) dropwise to directly form the ester.
-
-
Work-up and Esterification (if using Dry Ice):
-
Once at room temperature, quench the reaction by carefully adding water.
-
Acidify the aqueous layer to pH ~3-4 with 1M HCl to protonate the carboxylic acid.
-
Extract the product with ethyl acetate (3x). The product may have limited solubility.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude 2-amino-4-methylpyridine-3-carboxylic acid.
-
To convert the acid to the methyl ester, dissolve the crude acid in methanol, add a catalytic amount of concentrated sulfuric acid, and reflux for 4-6 hours.
-
Neutralize with NaHCO₃, extract with ethyl acetate, dry, and concentrate.
-
-
Purification:
-
Purify the crude methyl ester by silica gel column chromatography to obtain the final product, this compound.
-
Data Summary
The following table summarizes typical physical and chemical properties for the parent acid and the target methyl ester.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Key Reactivity |
| 2-Amino-4-methylpyridine-3-carboxylic acid | C₇H₈N₂O₂ | 152.15 | White to light yellow crystalline powder[1] | Acts as a base (amine); undergoes esterification.[1] |
| This compound | C₈H₁₀N₂O₂ | 166.18 | Solid (likely) | Alkaline due to amino group; can undergo hydrolysis.[3] |
References
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (2020).
-
2-Amino-4-Methylpyridine-3-Carboxylic Acid - Pipzine Chemicals. (n.d.). Retrieved from [Link]
-
Bohlmann-Rahtz Pyridine Synthesis - Academia.edu. (n.d.). Retrieved from [Link]
-
Bohlmann–Rahtz pyridine synthesis - Wikipedia. (2023). Retrieved from [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (2011). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Bohlmann–Rahtz pyridine synthesis - YouTube. (2023). Retrieved from [Link]
-
methyl 2-amino-4-methyl-pyridine-3-carboxylate - Pipzine Chemicals. (n.d.). Retrieved from [Link]
-
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. (2023). MDPI. Retrieved from [Link]
-
2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings. (2023). ResearchGate. Retrieved from [Link]
- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents. (2000).
-
One-Pot Synthesis of Novel Functionalized Fused Pyridine Derivatives via Consecutive Pyrrolidine Ring-Closure/Ring-Opening/Formal Aza-Diels–Alder Reactions. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
-
2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 - PubChem. (n.d.). Retrieved from [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC - PubMed Central. Retrieved from [Link]
-
Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. Retrieved from [Link]
-
Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C-H Bond Functionalization. (2012). PMC - NIH. Retrieved from [Link]
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. (2002).
-
Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (2021). ResearchGate. Retrieved from [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2020). ChemRxiv. Retrieved from [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synfacts. Retrieved from [Link]
-
Direct Synthesis of Pyridine Derivatives. (2011). Journal of the American Chemical Society. Retrieved from [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. (2015). Chem-Station Int. Ed. Retrieved from [Link]
Sources
- 1. 2-Amino-4-Methylpyridine-3-Carboxylic Acid | Properties, Uses, Safety, Supplier Information China [pipzine-chem.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Manufacturer & Supplier China | CAS 86124-57-0 | Specifications, Price, Safety Data [pipzine-chem.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 7. (PDF) Bohlmann-Rahtz Pyridine Synthesis [academia.edu]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Bohlmann-Rahtz Pyridine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
Application Note: Purification Strategies for Methyl 2-amino-4-methylpyridine-3-carboxylate
Executive Summary & Chemical Logic
Methyl 2-amino-4-methylpyridine-3-carboxylate (CAS: 80460-19-1) is a critical heterocyclic intermediate, widely utilized in the synthesis of tyrosine kinase inhibitors and other bioactive pharmaceutical ingredients (APIs). Its structural duality—possessing a basic aminopyridine core and a labile methyl ester—presents a specific purification challenge.
The Purification Paradox
The primary challenge lies in the molecule's amphoteric potential and hydrolytic instability.
-
Basicity: The pyridine nitrogen and the C2-amino group render the molecule basic. This allows for acid-base extraction, a powerful purification lever.
-
Lability: The C3-methyl ester is sterically crowded but susceptible to hydrolysis (saponification) under the strong alkaline conditions typically used to precipitate aminopyridines.
Strategic Approach:
This guide prioritizes a "Cold-Swish" Acid-Base Extraction to remove non-basic organic impurities (unreacted
Chemical Properties & Impurity Profile[1][2][3][4][5][6][7][8]
Before initiating purification, the crude profile must be understood to select the correct solvent systems.
| Property | Specification / Behavior | Implication for Purification |
| Molecular Formula | MW: 166.18 g/mol | |
| pKa (Estimated) | ~6.5 - 7.0 (Pyridine N) | Protonates readily in 1N HCl; requires pH > 8 for free-basing. |
| Solubility (Free Base) | High: DCM, EtOAc, MeOHLow: Water, Heptane, Hexane | Good candidate for antisolvent recrystallization. |
| Solubility (HCl Salt) | High: WaterLow: EtOAc, Ether | Allows separation from non-basic organic impurities. |
| Key Impurities | 1. Decarboxylated byproduct: 2-amino-4-methylpyridine2.[1] Hydrolysis product: 2-amino-4-methylpyridine-3-carboxylic acid3.[2] Starting Materials: Methyl acetoacetate derivatives | Impurity #2 is amphoteric; Impurity #3 is neutral/acidic and removable via acid wash. |
Protocol A: The "Cold-Swish" Acid-Base Extraction
This is the primary method for upgrading crude material (e.g., purity 85%
Reagents
-
Hydrochloric Acid (1.0 M)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[3]
-
Saturated Sodium Bicarbonate (
) solution[4] -
Brine[4]
Step-by-Step Methodology
-
Dissolution (Protonation):
-
Dissolve the crude solid in 10 volumes of EtOAc.
-
Note: If the crude contains significant tar, filter through a celite pad first.
-
Add 1.0 M HCl (1.2 equivalents relative to theoretical yield). Agitate vigorously for 15 minutes.
-
Mechanism:[5][6][7][1][3][8] The target molecule moves into the aqueous phase as the hydrochloride salt (
). Neutral impurities remain in the EtOAc.
-
-
Phase Separation (The Wash):
-
Neutralization (Controlled Precipitation):
-
CRITICAL STEP: Cool the aqueous acidic solution to 0–5°C in an ice bath.
-
Slowly add Saturated
dropwise with stirring. -
Endpoint: Adjust pH to 8.0–8.5 . Do not use NaOH or exceed pH 10, as this promotes ester hydrolysis to the carboxylic acid [1].
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Recovery:
-
If Solid Precipitates: Filter the solid, wash with cold water, and dry under vacuum at 40°C.
-
If Oiling Occurs: Extract the aqueous mixture (now pH 8.5) three times with DCM.[4] Dry combined organics over
, filter, and concentrate.
-
Protocol B: Recrystallization (Polishing)
For pharmaceutical-grade purity (>98%), recrystallization is required to remove trace regioisomers or decarboxylated byproducts that co-extracted in Protocol A.
Solvent System Selection
-
Solvent A (Good Solvent): Ethanol or Ethyl Acetate
-
Solvent B (Anti-Solvent): n-Heptane or Water (if using Ethanol)
Procedure (EtOAc/Heptane System)
-
Place the semi-pure solid in a round-bottom flask.
-
Add EtOAc (approx. 3-5 mL per gram of solid).
-
Heat to mild reflux (approx. 70°C) until fully dissolved.
-
Hot Filtration: If insoluble particles remain, filter while hot.
-
Remove from heat. While still warm, slowly add n-Heptane dropwise until a faint turbidity (cloudiness) persists.
-
Add a few drops of EtOAc to clear the solution.
-
Allow to cool slowly to room temperature, then chill to 4°C for 4 hours.
-
Filter the crystals and wash with cold Heptane.
Protocol C: Flash Column Chromatography
Used when impurities have very similar pKa values to the target, rendering acid-base extraction insufficient.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution using Hexanes : Ethyl Acetate.
-
Start: 90:10 (Hex:EtOAc) to elute non-polar impurities.
-
Product Elution: Typically occurs between 30% to 50% EtOAc .
-
-
Modifier: If tailing occurs (due to the basic amine interacting with acidic silica silanols), add 1% Triethylamine (TEA) to the mobile phase.
Process Visualization
The following diagram illustrates the critical decision pathways for the "Cold-Swish" extraction, highlighting the risk of hydrolysis.
Figure 1: Selective Acid-Base Extraction workflow preventing ester hydrolysis.
Analytical Validation
To verify the success of the purification, the following markers should be checked:
-
HPLC Purity:
-
1H-NMR (DMSO-d6):
-
Diagnostic Peak (Ester): Singlet at
ppm ( ). -
Diagnostic Peak (Aromatic): Doublet/Singlet pair for the pyridine ring protons.
-
Impurity Check: Absence of broad singlet at
ppm (indicates Carboxylic Acid impurity).
-
References
-
Vertex AI Search. (2023). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents. Link
-
National Institutes of Health (NIH). (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues. PubMed Central. Link
-
Pipzine Chemicals. (2023). This compound Properties and Safety. Link
-
Royal Society of Chemistry. (2014). Synthesis of methyl 4-bromo-6-methylnicotinate. Electronic Supplementary Information. Link
Sources
- 1. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 2. This compound Manufacturer & Supplier China | CAS 86124-57-0 | Specifications, Price, Safety Data [pipzine-chem.com]
- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. US10654806B2 - Menthyl nicotinate synthesis process - Google Patents [patents.google.com]
- 7. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 8. tdcommons.org [tdcommons.org]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-amino-4-methylpyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Methyl 2-amino-4-methylpyridine-3-carboxylate, a key intermediate in the pharmaceutical and agrochemical industries. The protocol herein is designed to be robust, scalable, and efficient, drawing upon established principles of pyridine synthesis through a multicomponent reaction strategy. This guide offers in-depth technical details, including reaction mechanisms, step-by-step protocols, purification techniques, safety considerations, and analytical methods for quality control. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing the synthesis for their specific needs.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous natural products and synthetic compounds with diverse biological activities. Specifically, 2-aminopyridine derivatives are crucial building blocks for a wide range of pharmaceuticals, including inhibitors of Janus kinases (JAKs) which are implicated in inflammatory diseases and cancer.[1] The target molecule, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, making its efficient and scalable production a topic of significant interest.
This guide focuses on a practical and scalable synthetic approach, moving away from potentially hazardous or low-yielding traditional methods. The chosen strategy is a multicomponent reaction that offers high atom economy and procedural simplicity, making it amenable to industrial production.[2][3]
Synthetic Strategy: A Multicomponent Approach to Pyridine Ring Formation
The synthesis of the target molecule will be achieved through a well-established multicomponent reaction, which allows for the construction of the substituted pyridine ring in a single step from readily available precursors. This approach is highly convergent and offers significant advantages in terms of efficiency and waste reduction, key considerations for scale-up.[2][4][5]
The overall synthetic strategy involves two main stages:
-
Synthesis of the Enaminone Intermediate: The reaction of a suitable ketone with a formamide acetal to generate a key enaminone precursor.
-
Multicomponent Cyclization: The one-pot reaction of the enaminone, an active methylene nitrile (malononitrile), and an alcohol in the presence of a base to yield the target pyridine.[2]
Mechanistic Insights
The formation of the pyridine ring proceeds through a cascade of reactions initiated by the Michael addition of the active methylene compound to the enaminone. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to afford the aromatic pyridine ring. The use of an alcohol as a reactant and solvent is a key feature of this efficient synthesis.[2]
Process Chemistry and Scale-Up Considerations
Scaling up a chemical synthesis from the laboratory bench to a pilot or production scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.
Reagent Selection and Stoichiometry
For the synthesis of this compound, the following readily available starting materials are proposed:
-
Acetone: A common and inexpensive ketone.
-
Dimethylformamide dimethyl acetal (DMF-DMA): A reagent for the formation of the enaminone intermediate.
-
Malononitrile: An active methylene compound that provides the C5 and nitrile group of the pyridine ring.
-
Methanol: Serves as both the solvent and the source of the methyl ester group.
-
Sodium Hydroxide (NaOH): A common and effective base to catalyze the cyclization.
The stoichiometry of the reactants should be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.
Reaction Parameters
Key reaction parameters that require careful control during scale-up include:
-
Temperature: The initial enaminone formation and the subsequent cyclization are sensitive to temperature. Maintaining a consistent temperature profile is crucial for controlling reaction kinetics and minimizing side reactions.
-
Reaction Time: Adequate reaction times are necessary to ensure complete conversion. In-process monitoring by techniques such as TLC or HPLC is recommended to determine the reaction endpoint.
-
Mixing: Efficient mixing is critical in large-scale reactors to ensure homogeneity and effective heat transfer.
Safety and Handling
Pyridine and its derivatives can be toxic and flammable.[6] It is imperative to adhere to strict safety protocols when handling these chemicals, especially on a large scale.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood.[6]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn at all times.[7]
-
Handling of Reagents: Malononitrile is toxic and should be handled with care. DMF-DMA is moisture-sensitive. Sodium hydroxide is corrosive.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local regulations.
Detailed Experimental Protocols
Synthesis of the Enaminone Intermediate: (E)-4-(dimethylamino)but-3-en-2-one
This protocol is adapted from established procedures for the synthesis of enaminones.[7]
Materials and Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Heating mantle
-
Acetone
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Rotary evaporator
Procedure:
-
To a clean and dry round-bottom flask, add acetone (1.0 equivalent).
-
With stirring, add dimethylformamide dimethyl acetal (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess acetone and volatile byproducts under reduced pressure using a rotary evaporator to obtain the crude enaminone as an oil. This intermediate is often used in the next step without further purification.
Scale-Up Synthesis of this compound
This protocol is based on multicomponent pyridine synthesis methodologies.[2][5]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser
-
Addition funnel
-
Crude (E)-4-(dimethylamino)but-3-en-2-one (from the previous step)
-
Malononitrile
-
Methanol
-
Sodium hydroxide (pellets or solution)
-
Water
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (anhydrous)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Set up the jacketed reactor and ensure it is clean and dry.
-
Charge the reactor with methanol.
-
With stirring, add sodium hydroxide (0.2 equivalents) to the methanol and stir until it is completely dissolved.
-
In a separate vessel, dissolve the crude enaminone (1.0 equivalent) and malononitrile (1.0 equivalent) in a minimal amount of methanol.
-
Transfer the enaminone/malononitrile solution to the addition funnel.
-
Add the solution from the addition funnel dropwise to the stirred methanolic sodium hydroxide solution in the reactor at a rate that maintains the internal temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is deemed complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
Purification by Crystallization
The crude this compound can be purified by crystallization to obtain a high-purity product.
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystalline solid by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified product under vacuum.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the molecule. The expected chemical shifts and coupling patterns for the aromatic and methyl protons will be distinct and can be used for verification.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final product. A suitable method should be developed to separate the desired product from any impurities.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the synthesized compound.
Data Presentation
| Parameter | Value |
| Starting Materials | Acetone, DMF-DMA, Malononitrile, Methanol, NaOH |
| Reaction Temperature | 65-70°C |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% (after purification) |
| Purity (by HPLC) | >98% |
Visualizations
Reaction Pathway
Caption: Step-by-step workflow for the synthesis and purification.
Purification Process Flow
Caption: Process flow diagram for the purification by crystallization.
Conclusion
The provided application notes and protocols detail a robust and scalable method for the synthesis of this compound. By employing a multicomponent reaction strategy, this process offers high efficiency and is well-suited for industrial applications. The detailed explanation of the synthetic rationale, coupled with comprehensive protocols and safety information, provides researchers and drug development professionals with the necessary tools to successfully implement and adapt this synthesis. Adherence to the outlined procedures and safety guidelines is paramount for achieving high yields of the target compound in a safe and reproducible manner.
References
-
Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. (2020). PubMed. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI. [Link]
-
Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. (2022). PubMed Central. [Link]
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (2023). ACS Omega. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). ACS Publications. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). ACS Green Chemistry Institute. [Link]
Sources
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 4. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of Methyl 2-amino-4-methylpyridine-3-carboxylate
Introduction
Methyl 2-amino-4-methylpyridine-3-carboxylate, also known as methyl 2-amino-4-methylnicotinate, is a substituted pyridine derivative with significant potential as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its molecular structure, featuring a pyridine ring substituted with an amino group, a methyl group, and a methyl carboxylate group, offers multiple sites for further chemical modification, making it a versatile building block in drug discovery and materials science.
The precise structural elucidation and purity assessment of this compound are critical for ensuring the reliability and reproducibility of downstream applications. This application note provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound. The protocols and interpretive guidance herein are designed for researchers, scientists, and drug development professionals to establish the identity, purity, and structural integrity of this compound.
Molecular Structure and Analytical Workflow
The analytical workflow for the characterization of this compound is a multi-technique approach, ensuring a comprehensive and validated assessment of the compound's identity and purity.
Caption: Overall analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Rationale for NMR: The distinct electronic environments of the protons and carbons in the substituted pyridine ring and the methyl and ester groups will result in a unique set of chemical shifts and coupling patterns, providing a definitive fingerprint of the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
The following table summarizes the predicted chemical shifts for this compound. These are estimates based on the analysis of similar structures and should be confirmed by experimental data.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H5 | 7.8 - 8.2 (d) | 145 - 150 |
| Pyridine-H6 | 6.4 - 6.8 (d) | 110 - 115 |
| -NH₂ | 4.5 - 5.5 (br s) | N/A |
| -OCH₃ | 3.8 - 4.0 (s) | 50 - 55 |
| Pyridine-CH₃ | 2.2 - 2.5 (s) | 20 - 25 |
| Pyridine-C2 | N/A | 155 - 160 |
| Pyridine-C3 | N/A | 105 - 110 |
| Pyridine-C4 | N/A | 150 - 155 |
| C=O | N/A | 165 - 170 |
(s = singlet, d = doublet, br s = broad singlet)
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on sample solubility.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlated Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information based on its fragmentation pattern.
Rationale for MS: MS is essential for confirming the molecular formula of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is a key criterion for confirming the identity of a new or synthesized compound.
Expected Mass Spectrometry Data
-
Molecular Formula: C₈H₁₀N₂O₂
-
Monoisotopic Mass: 166.0742 g/mol
-
Expected [M+H]⁺ ion (for ESI): 167.0815 m/z
Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer). Electrospray ionization (ESI) in positive ion mode is generally suitable for this class of compounds.
-
Chromatographic Separation (if required):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
Mass Spectrometry Parameters (ESI+):
-
Capillary voltage: 3-4 kV.
-
Source temperature: 120-150 °C.
-
Desolvation gas flow and temperature: Optimize for the specific instrument.
-
Mass range: 50-500 m/z.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺). For HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural insights.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for FTIR: The presence of the amino (N-H), carbonyl (C=O), and pyridine ring (C=C, C=N) functional groups will give rise to characteristic absorption bands in the IR spectrum.
Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amino) | 3300 - 3500 | Medium, often two bands |
| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium to weak |
| C=O stretch (ester) | 1700 - 1730 | Strong |
| C=C and C=N stretch (pyridine ring) | 1500 - 1650 | Medium to strong |
| N-H bend (amino) | 1580 - 1650 | Medium |
| C-O stretch (ester) | 1100 - 1300 | Strong |
Protocol for FTIR Analysis
-
Sample Preparation:
-
Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Collect the sample spectrum.
-
Typical spectral range: 4000 - 400 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: The background is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the compound and for identifying and quantifying any impurities.
Rationale for HPLC: A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products, allowing for accurate purity assessment.
Protocol for HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: A standard HPLC or UPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectral analysis).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area (% area normalization).
-
For quantitative analysis, a calibration curve should be prepared using a certified reference standard.
-
Conclusion
The combination of NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and HPLC provides a robust and comprehensive framework for the characterization of this compound. By following the detailed protocols and interpretive guidelines presented in this application note, researchers can confidently establish the identity, structure, and purity of this important chemical intermediate, ensuring the quality and integrity of their research and development activities.
References
- Pipzine Chemicals. (n.d.). methyl 2-amino-4-methyl-pyridine-3-carboxylate.
- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
Topic: Navigating the Electrophilic Reactivity of Methyl 2-amino-4-methylpyridine-3-carboxylate: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Chemical Synthesis
Methyl 2-amino-4-methylpyridine-3-carboxylate is a substituted aminopyridine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structure incorporates multiple functional groups: a nucleophilic amino group, an electron-withdrawing methyl carboxylate group, and a pyridine ring, which itself possesses unique electronic properties. This confluence of functionalities imparts a rich and tunable reactivity, particularly towards electrophiles. Understanding how to selectively target different positions on this molecule is critical for its effective use in the synthesis of more complex targets, including novel pharmaceuticals and functional materials.[2]
This application note provides a detailed guide to the reaction of this compound with common electrophiles. We will explore the underlying chemical principles governing its reactivity, present validated, step-by-step protocols for key transformations, and offer insights into potential challenges and their solutions.
Theoretical Background: A Tale of Competing Nucleophiles
The reactivity of this compound towards electrophiles is dictated by the electronic interplay of its constituent groups. The molecule presents three potential sites for electrophilic attack: the exocyclic amino group (-NH₂), the pyridine ring nitrogen, and the carbon atoms of the pyridine ring.
-
The Exocyclic Amino Group: The lone pair of electrons on the nitrogen of the 2-amino group makes it the most significant electron-donating group in the molecule and the most potent nucleophilic center. Consequently, it is the primary site of reaction for a wide range of electrophiles, leading to N-acylation and N-alkylation products. This reaction is generally fast and high-yielding.[3]
-
The Pyridine Ring Nitrogen: The pyridine nitrogen is basic and can react with electrophiles, particularly protons (under acidic conditions) or Lewis acids.[4] This interaction can complicate desired reactions. Protonation of the ring nitrogen, for instance, dramatically deactivates the entire ring system towards electrophilic aromatic substitution (EAS).[5]
-
Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring: Pyridine itself is notoriously unreactive towards EAS compared to benzene. The electronegative nitrogen atom withdraws electron density from the ring, making it "electron-deficient".[6] While the 2-amino group is a strong activating and ortho-, para-directing group, its influence must overcome the inherent deactivation of the ring. In this molecule, the positions ortho (C3) and para (C5) to the amino group are the most likely candidates for substitution. However, the C3 position is already substituted. Therefore, electrophilic attack on the ring is predicted to occur at the C5 position. To achieve this selectively, it is often necessary to first protect the more reactive exocyclic amino group.[7]
The following diagram illustrates the key reactive sites on the molecule.
Caption: Key reactive sites on this compound.
Application 1: N-Acylation of the Amino Group
N-acylation is a robust and high-yielding reaction that serves two primary purposes: the synthesis of amide derivatives, which are prevalent in pharmaceuticals, and the protection of the amino group to enable subsequent reactions on the pyridine ring.
Protocol 1: Synthesis of Methyl 2-acetamido-4-methylpyridine-3-carboxylate
This protocol details the acylation of the title compound using acetic anhydride, a common and efficient method.[3]
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Experimental Workflow Diagram:
Caption: Workflow for the N-acylation protocol.
Procedure:
-
Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (approx. 10 mL per gram of starting material). Add pyridine (1.2 eq.) as a base and acid scavenger.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add acetic anhydride (1.1 eq.) dropwise to the cold solution via a dropping funnel over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching): Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃. Safety Note: This will quench excess acetic anhydride and neutralize the pyridinium salt. CO₂ evolution may occur.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the initial DCM used). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield the pure N-acetylated product.
Application 2: Electrophilic Aromatic Substitution (EAS) - Halogenation
Direct halogenation of the pyridine ring is challenging without affecting the amino group. The most reliable strategy involves a three-step sequence: (1) Protection of the amino group via acylation, (2) Halogenation at the C5 position, and (3) Deprotection to reveal the halogenated aminopyridine.[7]
Protocol 2: Synthesis of Methyl 2-amino-5-bromo-4-methylpyridine-3-carboxylate
Step 2a: Bromination of the N-Acetylated Intermediate
This protocol assumes the starting material is the product from Protocol 1, methyl 2-acetamido-4-methylpyridine-3-carboxylate.
Materials:
-
Methyl 2-acetamido-4-methylpyridine-3-carboxylate (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Round-bottom flask, magnetic stirrer, condenser
Experimental Workflow Diagram:
Caption: Workflow for the bromination of the protected amine.
Procedure:
-
Setup: Dissolve the N-acetylated starting material (1.0 eq.) in acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) to the solution in one portion. Causality Note: NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂.
-
Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material. The acetyl group directs the bromination to the C5 position, the position para to the activating amino group.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be taken directly to the next step or purified by column chromatography if necessary.
Step 2b: Deprotection (Hydrolysis) of the Acetyl Group
Materials:
-
Crude methyl 5-bromo-2-acetamido-4-methylpyridine-3-carboxylate
-
Aqueous Hydrochloric Acid (e.g., 6M HCl)
-
Sodium Hydroxide (NaOH) solution for neutralization
-
Ethyl Acetate for extraction
Procedure:
-
Setup: Suspend the crude product from the previous step in aqueous HCl (6M).
-
Reaction: Heat the mixture to reflux for 6-12 hours. The acidic conditions will hydrolyze both the ester and the amide, but the amide hydrolysis is the primary goal. The reaction progress can be monitored by TLC.
-
Neutralization and Extraction: After cooling to room temperature, carefully neutralize the reaction mixture with a cold aqueous NaOH solution to pH 7-8. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography or recrystallization.
Summary of Reactions and Conditions
The following table summarizes the expected reactions with various electrophiles.
| Reaction Type | Electrophile Example | Key Reagents & Conditions | Primary Site of Reaction | Expected Product |
| N-Acylation | Acetic Anhydride | Pyridine or Et₃N, DCM, 0°C to RT | Exocyclic Amino (-NH₂) | Methyl 2-acetamido-4-methylpyridine-3-carboxylate |
| N-Alkylation | Methyl Iodide | K₂CO₃ or NaH, DMF or ACN, RT | Exocyclic Amino (-NH₂) | Methyl 2-(methylamino)-4-methylpyridine-3-carboxylate |
| Halogenation | N-Bromosuccinimide | ACN, Reflux (on N-acetyl protected substrate) | Pyridine Ring (C5) | Methyl 2-amino-5-bromo-4-methylpyridine-3-carboxylate |
| Nitration | HNO₃/H₂SO₄ | Vigorous conditions, low temperature | Pyridine Ring (C5) | Methyl 2-amino-4-methyl-5-nitropyridine-3-carboxylate |
Note on Nitration: Direct nitration is often low-yielding and can lead to oxidation or degradation.[6] Reaction on the N-protected substrate is recommended for better control and yield.
Mechanistic Visualization
The following diagram illustrates the mechanism of N-acylation.
Caption: Generalized mechanism for N-acylation with acetic anhydride.
References
-
Pipzine Chemicals. 2-Amino-4-Methylpyridine-3-Carboxylic Acid. [Link]
-
Pipzine Chemicals. methyl 2-amino-4-methyl-pyridine-3-carboxylate. [Link]
- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Problems in Chemistry (YouTube Channel). Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. [Link]
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.
-
GalChimia. Easy Access to 2-Aminopyridines. [Link]
-
MDPI. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. [Link]
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
Patsnap. Preparation method of 3-amino-4-methylpyridine. [Link]
-
ACS Publications. Reactivity of 4-Aminopyridine with Halogens and Interhalogens. [Link]
-
National Institutes of Health (NIH). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. [Link]
-
ACS Publications. CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. [Link]
- Google Patents. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
-
National Institutes of Health (NIH). N-Amino Pyridinium Salts in Organic Synthesis. [Link]
-
Who we serve. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]
-
ResearchGate. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. [Link]
-
National Institutes of Health (NIH). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]
- Google Patents.
-
Wikipedia. Electrophilic amination. [Link]
-
Royal Society of Chemistry. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]
-
Technical Disclosure Commons. NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. [Link]
Sources
- 1. 2-Amino-4-Methylpyridine-3-Carboxylic Acid | Properties, Uses, Safety, Supplier Information China [pipzine-chem.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound Manufacturer & Supplier China | CAS 86124-57-0 | Specifications, Price, Safety Data [pipzine-chem.com]
- 5. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
Application Notes & Protocols: N-Acylation of Methyl 2-amino-4-methylpyridine-3-carboxylate
Document ID: AN-2026-02-07-NACYL
Introduction: The Strategic Importance of N-Acylation
Methyl 2-amino-4-methylpyridine-3-carboxylate is a versatile substituted pyridine derivative. Its structure, featuring a nucleophilic amino group ortho to an ester, makes it a valuable building block in medicinal chemistry and materials science. The N-acylation of this primary amino group is a critical transformation, yielding amide products that serve as key intermediates in the synthesis of complex heterocyclic compounds, including pharmaceuticals and agrochemicals.
This guide provides a comprehensive overview of the N-acylation reaction, detailing the underlying chemical principles, offering field-tested experimental protocols, and discussing critical parameters for achieving high-yield, high-purity synthesis.
The Chemistry of N-Acylation: Mechanism and Catalysis
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 2-amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).
This reaction typically requires a base to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction. The choice of base is critical and can influence the reaction mechanism and rate.
Mechanism with an Acyl Chloride:
The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion and a proton to form the stable amide product. A base is required to scavenge the liberated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1][2]
Caption: General mechanism of N-acylation using an acyl chloride.
The Role of Catalysts:
While bases like triethylamine (TEA) or pyridine act primarily as acid scavengers, certain nucleophilic catalysts can dramatically accelerate the reaction.[1][3] 4-(Dimethylamino)pyridine (DMAP) is a highly effective "super catalyst" for acylation reactions.[4][5]
DMAP functions by first reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate.[4][6][7] This intermediate is a much more potent acylating agent than the original acyl chloride or anhydride, leading to a significant increase in the reaction rate, even with sterically hindered or less reactive amines.[4][5]
Key Experimental Parameters & Reagent Selection
The success of the N-acylation reaction hinges on the careful selection of reagents and conditions.
A. Acylating Agent:
| Reagent Type | Reactivity | Byproducts | Handling Considerations |
| Acyl Chlorides | Very High | HCl (corrosive gas) | Moisture-sensitive; react violently with water.[2] Requires an inert atmosphere. |
| Acid Anhydrides | High | Carboxylic Acid | Less moisture-sensitive than acyl chlorides. The carboxylic acid byproduct must be removed during workup. |
B. Base / Catalyst Selection:
| Base / Catalyst | Primary Role | Mechanistic Insight |
| Triethylamine (Et3N) | Acid Scavenger | A non-nucleophilic, sterically hindered base.[8] It efficiently neutralizes HCl without competing in the acylation. |
| Pyridine | Acid Scavenger & Nucleophilic Catalyst | Acts as a base to remove HCl.[1] It can also act as a nucleophilic catalyst, though it is much less effective than DMAP.[9] |
| DMAP | Nucleophilic "Super" Catalyst | Forms a highly reactive N-acylpyridinium intermediate, dramatically increasing the reaction rate.[4][10] Often used in catalytic amounts (1-10 mol%) alongside a stoichiometric base like TEA. |
C. Solvent Choice:
Aprotic solvents are standard for this reaction to prevent unwanted side reactions with the acylating agent.
-
Dichloromethane (DCM): Excellent solvent for most acylation reactions, good solubility for starting materials and reagents.
-
Tetrahydrofuran (THF): A good alternative to DCM.
-
Acetonitrile (MeCN): Can also be used, particularly for reactions requiring slightly higher temperatures.
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Acyl chlorides are corrosive and react with moisture; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol A: N-Acetylation using Acetic Anhydride
This protocol describes the synthesis of Methyl 2-(acetylamino)-4-methylpyridine-3-carboxylate.
Materials:
-
This compound: 1.0 g (6.02 mmol)
-
Acetic Anhydride: 0.68 mL (7.22 mmol, 1.2 equiv)
-
Pyridine: 10 mL
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g).
-
Add pyridine (10 mL) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (0.68 mL) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Purification:
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
A precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water (3 x 15 mL).
-
Dry the solid product under vacuum to yield the crude product.
-
Recrystallize the crude product from ethanol or ethyl acetate to obtain pure Methyl 2-(acetylamino)-4-methylpyridine-3-carboxylate as a white solid.
Protocol B: N-Benzoylation using Benzoyl Chloride with DMAP Catalysis
This protocol details the synthesis of Methyl 2-(benzoylamino)-4-methylpyridine-3-carboxylate, employing a highly efficient catalytic system.
Materials:
-
This compound: 1.0 g (6.02 mmol)
-
Benzoyl Chloride: 0.84 mL (7.22 mmol, 1.2 equiv)
-
Triethylamine (TEA): 1.26 mL (9.03 mmol, 1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP): 74 mg (0.60 mmol, 0.1 equiv)
-
Dichloromethane (DCM), anhydrous: 20 mL
Procedure:
-
Set up a flame-dried 100 mL round-bottom flask with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Add this compound (1.0 g), DMAP (74 mg), and anhydrous DCM (20 mL).
-
Stir the mixture until all solids are dissolved.
-
Add triethylamine (1.26 mL) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Add benzoyl chloride (0.84 mL) dropwise via syringe over 5 minutes. A white precipitate (triethylammonium chloride) will form.
-
After addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC.
Work-up and Purification:
-
Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.
Reaction Monitoring and Troubleshooting
A robust protocol includes methods for monitoring progress and addressing potential issues.
Caption: A simple workflow for reaction monitoring and troubleshooting.
Common Issues:
-
Reaction Stalls: If TLC indicates the presence of significant starting material after the expected reaction time, ensure the acylating agent was not degraded by moisture. A small additional charge of the acylating agent may be required.
-
Low Yield: Can result from incomplete reaction or loss during workup. Ensure pH is basic before extraction when using acyl chlorides to remove any protonated product from the aqueous phase.
-
Di-acylation: Although unlikely at the primary amine under these conditions, it is a theoretical possibility. Using a slight excess of the amine or controlled addition of the acylating agent can mitigate this.
References
-
Organic Chemistry Portal. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Available at: [Link]
- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Modern Chemistry. The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. Available at: [Link]
- Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
-
Semantic Scholar. Synthesis of methylpyridines by catalytic method in the gas phase. Available at: [Link]
-
Shaalaa.com. What is the role of pyridine in the acylation reaction of amines?. Available at: [Link]
-
Nature Portfolio. N-Acylation of amides with acid anhydrides by way of dual activation using MgBr2·OEt2. Available at: [Link]
-
ARKAT USA, Inc. N-Acylation in combinatorial chemistry. Available at: [Link]
-
ResearchGate. 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings. Available at: [Link]
-
Eureka | Patsnap. Preparation method of 3-amino-4-methylpyridine. Available at: [Link]
-
ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. Available at: [Link]
-
ACS Publications. 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Available at: [Link]
-
ACS Publications. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Available at: [Link]
-
Pipzine Chemicals. methyl 2-amino-4-methyl-pyridine-3-carboxylate. Available at: [Link]
-
SciSpace. The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4-Benzoyloxy-3-Methoxycinmanic Acid Through Mi. Available at: [Link]
-
ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available at: [Link]
- Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
-
PubMed Central - NIH. N-Amino Pyridinium Salts in Organic Synthesis. Available at: [Link]
-
Reddit. What is the role of pyridine in the acetylations of alcohols?. Available at: [Link]
-
Quora. Can triethylamine/pyridine be used in the synthesis of Labetalol?. Available at: [Link]
-
YouTube. Preparation of Pyridines, Part 3: By Acylation. Available at: [Link]
-
MDPI. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Available at: [Link]
-
Chemistry LibreTexts. 20.17: Reactions of Acid Chlorides. Available at: [Link]
-
Pipzine Chemicals. 2-Amino-4-Methylpyridine-3-Carboxylic Acid. Available at: [Link]
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- 5. Application of Efficient Catalyst DMAP [en.highfine.com]
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- 10. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 2-amino-4-methylpyridine-3-carboxylate
Introduction: The Strategic Importance of Substituted Pyridines and the Power of Suzuki Coupling
In the landscape of modern drug discovery and development, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] Among these, derivatives of methyl 2-amino-4-methylpyridine-3-carboxylate represent a class of compounds with significant potential for the synthesis of novel bioactive molecules. The strategic placement of amino, carboxylate, and methyl groups on the pyridine ring offers multiple points for diversification, enabling the exploration of a vast chemical space. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the C-C bond formation, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals.[1] This guide provides a comprehensive overview, detailed protocols, and mechanistic insights for conducting Suzuki coupling reactions with this compound, tailored for researchers and professionals in drug development.
Mechanistic Considerations for a Substituted 2-Aminopyridine Substrate
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] This cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Figure 2: A typical experimental workflow for a Suzuki coupling reaction.
Protocol 1: Standard Conditions with Pd(PPh₃)₄
This protocol is a general and widely applicable starting point for the Suzuki coupling of halogenated pyridine derivatives. [3] Materials:
-
Methyl 2-amino-5-bromo-4-methylpyridine-3-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v)
Procedure:
-
To a reaction vessel, add methyl 2-amino-5-bromo-4-methylpyridine-3-carboxylate, the arylboronic acid, and the base.
-
Add the solvent mixture to the vessel.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields. [4] Materials:
-
Methyl 2-amino-5-bromo-4-methylpyridine-3-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: Dimethylformamide (DMF) or 1,4-Dioxane
Procedure:
-
In a microwave-safe reaction vial, combine methyl 2-amino-5-bromo-4-methylpyridine-3-carboxylate, the arylboronic acid, Cs₂CO₃, and Pd(dppf)Cl₂.
-
Add the solvent and seal the vial.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation: Catalyst, Base, and Solvent Screening
For a novel substrate, it is crucial to screen various reaction parameters to identify the optimal conditions. The following table provides a template for such a screening process, with hypothetical yields for illustrative purposes.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 65 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (3) | Toluene | 110 | 8 | 85 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 120 (MW) | 0.5 | 90 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | THF/H₂O | 80 | 16 | 70 |
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, changing the solvent to a higher boiling one (e.g., DMF, toluene), or using a more active catalyst system (e.g., with Buchwald ligands like SPhos or XPhos). [5]The choice of base can also be critical; stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective in some cases.
-
Decomposition of Boronic Acid: Protodeboronation (loss of the boronic acid group) can be a significant side reaction, especially with electron-rich or heteroaryl boronic acids. [6]Using anhydrous conditions and a milder base like K₂CO₃ or Na₂CO₃ can sometimes mitigate this issue.
-
Formation of Side Products: Homocoupling of the boronic acid can occur. This can be minimized by ensuring efficient oxidative addition and transmetalation, which can be influenced by the choice of ligand and base.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the derivatization of this compound. By carefully selecting the catalyst, ligand, base, and solvent, a wide range of biaryl and heteroaryl analogs can be synthesized efficiently. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this important transformation in their drug discovery and development efforts. It is always recommended to perform small-scale optimization experiments to identify the ideal conditions for each specific coupling partner.
References
-
G. A. Molander, and B. Canturk. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines." The Journal of Organic Chemistry 2005, 70 (22), 8761-8766. [Link]
-
M. Královec, et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules 2018, 23 (10), 2643. [Link]
-
A. F. Littke, and G. C. Fu. "Palladium-Catalyzed Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates: A General and Practical Protocol." Organic Chemistry Portal. [Link]
-
"Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. [Link]
-
Y. Zhang, et al. "Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones." RSC Advances 2019, 9 (50), 29165-29169. [Link]
- CN107011254B, "Synthesis and purification method of 2-amino-4-methylpyridine," Google P
-
M. Ali, et al. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies." Molecules 2021, 26 (22), 6896. [Link]
-
S. K. Gurung, et al. "Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls." Chemical Communications 2015, 51 (68), 13353-13356. [Link]
-
K. L. Billingsley, and S. L. Buchwald. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition 2007, 46 (29), 5553-5556. [Link]
-
A. Al-Zoubi, et al. "Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction." Journal of Heterocyclic Chemistry 2007, 44 (5), 1055-1060. [Link]
-
T. M. Fullick, et al. "Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2'-hydroxybiphenyls and 2,2'-Biphenols." Angewandte Chemie International Edition 2023, 62 (30), e202304908. [Link]
-
X. Wang, et al. "Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine." Synthetic Communications 2008, 38 (16), 2736-2742. [Link]
-
Z. Cheng, et al. "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-2-amino-4-methylpyridine." Journal of Medicinal Chemistry 2012, 55 (5), 2146-2159. [Link]
-
S. M. T. Hojczyk, et al. "Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters." Organic Letters 2019, 21 (15), 5848-5852. [Link]
-
H. J. Kim, and J. H. Kim. "Recent Progress on the Synthesis of Bipyridine Derivatives." Molecules 2023, 28 (13), 5122. [Link]
-
G. A. Molander, and D. E. Hoag. "Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates." The Journal of Organic Chemistry 2008, 73 (13), 4984-4989. [Link]
-
L. Wang, et al. "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent." Arkivoc 2005 (1), 137-142. [Link]
-
C. A. Correia, et al. "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals." In Palladium-Catalyzed Cross-Coupling Reactions in Synthesis; 2012. [Link]
-
M. A. Tawfiq, et al. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine." Beilstein Journal of Organic Chemistry 2018, 14, 2276-2286. [Link]
-
Y. Zhang, et al. "Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones." RSC Advances 2019, 9 (50), 29165-29169. [Link]
Sources
Application Notes and Protocols: Methyl 2-Amino-4-Methylpyridine-3-Carboxylate in Heterocyclic Synthesis
Introduction: The Versatility of a Substituted Pyridine Building Block
Methyl 2-amino-4-methylpyridine-3-carboxylate is a highly functionalized pyridine derivative that serves as a pivotal intermediate in the synthesis of a diverse array of fused heterocyclic compounds. Its strategic placement of an amino group, a methyl group, and a methyl carboxylate on the pyridine ring allows for a variety of chemical transformations, making it a valuable tool for researchers in medicinal chemistry and materials science. The ortho-relationship of the amino and carboxylate functionalities is particularly significant, predisposing the molecule to undergo cyclocondensation reactions to form fused ring systems. This guide provides a comprehensive overview of the synthesis of this compound and its application in the construction of medicinally relevant heterocyclic scaffolds, with a focus on pyrido[2,3-d]pyrimidines.
Synthesis of this compound
The synthesis of the title compound can be approached through a few strategic routes. A common and efficient method involves the construction of the substituted pyridine ring followed by esterification. An alternative pathway begins with a pre-functionalized pyridine.
Protocol 1: Synthesis via 2-Amino-4-methylnicotinonitrile
This protocol details a two-step synthesis starting from the readily available 2-amino-4-methylnicotinonitrile. The first step is the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by esterification.
Step 1: Hydrolysis of 2-Amino-4-methylnicotinonitrile to 2-Amino-4-methylnicotinic Acid
-
Principle: The nitrile group is hydrolyzed under acidic or basic conditions to a carboxylic acid. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions with the amino group.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-methylnicotinonitrile (1.0 eq) in a 6 M aqueous solution of sulfuric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. The product will precipitate out of the solution.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-amino-4-methylnicotinic acid.
-
Step 2: Esterification of 2-Amino-4-methylnicotinic Acid
-
Principle: The carboxylic acid is converted to its methyl ester using methanol in the presence of an acid catalyst. A convenient and mild method utilizes trimethylchlorosilane (TMSCl) and methanol.[1]
-
Procedure:
-
Suspend 2-amino-4-methylnicotinic acid (1.0 eq) in methanol in a round-bottom flask.
-
Cool the suspension in an ice bath and slowly add trimethylchlorosilane (2.0-3.0 eq) dropwise with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the hydrochloride salt of the desired ester. To obtain the free base, dissolve the solid in water and neutralize with a mild base like sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
Synthetic Pathway Overview
Caption: Synthesis of the target compound from 2-amino-4-methylnicotinonitrile.
Application in Heterocyclic Synthesis: Construction of Pyrido[2,3-d]pyrimidines
This compound is an excellent precursor for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activities, including kinase inhibition.[2][3][4] The synthesis typically involves a cyclocondensation reaction with a suitable one-carbon or three-carbon synthon.
Protocol 2: Synthesis of 5-Methyl-2,4-dihydroxypyrido[2,3-d]pyrimidine via Urea Cyclization
-
Principle: The ortho-amino ester functionality reacts with urea in a cyclocondensation reaction to form the dihydroxypyrido[2,3-d]pyrimidine ring system.
-
Procedure:
-
In a round-bottom flask, mix this compound (1.0 eq) and urea (2.0-3.0 eq).
-
Heat the mixture in an oil bath to 180-200 °C. The mixture will melt and then solidify as the reaction proceeds.
-
Maintain the temperature for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Triturate the solid with hot water to remove excess urea.
-
Filter the solid, wash with ethanol, and dry under vacuum to obtain the crude product.
-
Recrystallization from a suitable solvent like acetic acid or DMF/water can be performed for further purification.
-
Protocol 3: Synthesis of 4-Amino-5-methylpyrido[2,3-d]pyrimidin-2(1H)-one via Guanidine Cyclization
-
Principle: Reaction with guanidine hydrochloride in the presence of a base leads to the formation of a 4-aminopyrido[2,3-d]pyrimidinone derivative.
-
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
After cooling, neutralize the reaction mixture with acetic acid.
-
The precipitated product is filtered, washed with ethanol, and dried.
-
Reaction Mechanism: Gould-Jacobs Type Cyclization
The formation of the pyrido[2,3-d]pyrimidine ring system from 2-aminonicotinate esters often follows a reaction pattern analogous to the Gould-Jacobs reaction.[5][6] This involves an initial nucleophilic attack of the amino group on a carbonyl or equivalent electrophile, followed by an intramolecular cyclization and subsequent aromatization.
Caption: Generalized Gould-Jacobs type reaction for pyrido[2,3-d]pyrimidine synthesis.
Data Summary
| Compound | Starting Material | Key Reagents | Typical Yield |
| 2-Amino-4-methylnicotinic Acid | 2-Amino-4-methylnicotinonitrile | H₂SO₄, H₂O | 70-80% |
| This compound | 2-Amino-4-methylnicotinic Acid | MeOH, TMSCl | 85-95% |
| 5-Methyl-2,4-dihydroxypyrido[2,3-d]pyrimidine | This compound | Urea | 60-70% |
| 4-Amino-5-methylpyrido[2,3-d]pyrimidin-2(1H)-one | This compound | Guanidine, NaOEt | 55-65% |
Further Applications: The Friedländer Annulation
The ortho-amino carbonyl functionality in derivatives of the title compound can also participate in the Friedländer annulation, a powerful method for quinoline synthesis.[7][8] While the title compound itself possesses an ester, its derivatives, such as the corresponding aldehyde or ketone, would be suitable substrates for this reaction. This highlights the potential for further functional group transformations of this compound to access an even broader range of heterocyclic systems.
Conclusion
This compound is a versatile and valuable building block in heterocyclic synthesis. The protocols provided herein offer reliable methods for its preparation and subsequent elaboration into complex and medicinally relevant scaffolds such as pyrido[2,3-d]pyrimidines. The strategic arrangement of functional groups allows for the application of classic named reactions, providing a robust platform for the discovery of new chemical entities.
References
-
A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]
-
Friedländer synthesis. Wikipedia. [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
-
Gould–Jacobs reaction. Wikipedia. [Link]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. [Link]
-
Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]
Sources
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-4-methylpyridine-3-carboxylate
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. athabascau.ca [athabascau.ca]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. chemtube3d.com [chemtube3d.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 14. Pyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Methyl 2-amino-4-methylpyridine-3-carboxylate
Welcome to the technical support resource for researchers working with Methyl 2-amino-4-methylpyridine-3-carboxylate. This guide is designed to provide in-depth, field-proven insights into the common side reactions and impurities encountered during its use. We will explore the causality behind these issues and offer robust troubleshooting protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm observing an unexpected mass in my LC-MS analysis, roughly double the mass of my starting material. What is it and how can I prevent it?
Answer: This is a classic sign of dimerization . The 2-aminopyridine moiety is susceptible to oxidative coupling, which can be promoted by air (oxygen), trace metal catalysts, or even photochemical conditions.[1][2] This process typically involves the formation of an azo or hydrazo linkage between two molecules.
Troubleshooting Guide: Unexplained Dimer Formation
Plausible Mechanism: The primary amine can undergo single-electron transfer (SET) oxidation to form a radical cation, which then dimerizes.[2] This is often facilitated by ambient oxygen, especially under prolonged reaction times or elevated temperatures.
Mitigation Protocol:
-
Inert Atmosphere: Rigorously degas all solvents (e.g., via sparging with argon or nitrogen for 15-30 minutes) before use. Run the reaction under a positive pressure of an inert gas (N₂ or Ar).
-
Control Temperature: Avoid excessive heat, as it can accelerate oxidative processes. Run trials at lower temperatures to see if dimer formation is suppressed.
-
Limit Light Exposure: If the reaction is light-sensitive, wrap the reaction flask in aluminum foil to prevent potential photochemical dimerization.[1]
-
Use of Antioxidants: In some cases, adding a radical scavenger or antioxidant (e.g., BHT - Butylated hydroxytoluene) in trace amounts can inhibit oxidative pathways. This should be tested on a small scale as it may interfere with certain reaction types.
FAQ 2: During an N-acylation reaction with an acyl chloride/anhydride, my NMR shows a complex mixture, and I've isolated a di-acylated product. How can I improve selectivity for mono-acylation?
Answer: This issue arises from the bifunctional reactivity of the 2-aminopyridine scaffold. After the initial, desired N-acylation, a second acylation can occur. This is often due to overly harsh conditions, incorrect stoichiometry, or the use of a highly reactive acylating agent.[3]
Troubleshooting Guide: Poor Selectivity in N-Acylation
Causality Analysis:
-
Excess Reagent: Using a significant excess of the acylating agent will drive the reaction towards di-acylation.
-
Strong Base: Using a strong, non-hindered base (like triethylamine) can deprotonate the initially formed amide, creating a highly nucleophilic amidate anion that readily attacks another molecule of the acylating agent.
-
High Temperature: Elevated temperatures provide the activation energy needed for the less favorable second acylation.
Caption: Troubleshooting workflow for di-acylation.
Recommended Protocol for Selective Mono-N-Acylation:
-
Dissolve this compound (1.0 eq.) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere.
-
Add a hindered base such as Diisopropylethylamine (DIPEA) (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.05 eq.) dropwise over 15-20 minutes.
-
Monitor the reaction closely by TLC or LC-MS.
-
Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of NaHCO₃.
FAQ 3: My reaction is intended to modify the ester, but I'm forming a new heterocyclic product identified as a pyridopyrimidinone. Why does this happen?
Answer: The ortho-positioning of the amino and methyl ester groups creates a reactive system prone to intramolecular cyclization . This is particularly common when reacting with reagents like isocyanates, isothiocyanates, or formamide equivalents, or under conditions that can form an amide at the 2-amino position followed by heat or catalysis. The resulting amide can then displace the methoxy group of the ester to form a stable, fused six-membered ring.
Troubleshooting Guide: Unwanted Intramolecular Cyclization
Caption: Competing pathways: N-acylation vs. Cyclization.
Mitigation Strategies:
-
Protecting Groups: If the amino group is not the desired site of reaction, protect it first. A Boc (tert-Butoxycarbonyl) group is a common choice, which can be installed using Boc-anhydride and removed later under acidic conditions.
-
Temperature Control: Cyclization reactions often have a higher activation energy than the initial intermolecular reaction. Running the reaction at the lowest possible temperature that allows for consumption of the starting material will heavily favor the desired product.
-
Avoid Prolonged Heating: Do not heat the reaction mixture for extended periods after the initial reaction is complete, as this will promote cyclization.
FAQ 4: My product is contaminated with the corresponding carboxylic acid. What causes this and how do I avoid it?
Answer: This is a result of ester hydrolysis . The methyl ester is susceptible to cleavage under either acidic or basic aqueous conditions.[4] This side product is often introduced during an aqueous workup or if there is residual water in the reaction solvents or reagents.
Troubleshooting Guide: Preventing Ester Hydrolysis
| Parameter | Cause of Hydrolysis | Recommended Action |
| Workup pH | Quenching with strong acid (e.g., 1M HCl) or strong base (e.g., 1M NaOH). | Use milder quench solutions. A saturated solution of NH₄Cl is a weakly acidic option, while saturated NaHCO₃ is a mild base. Minimize contact time with the aqueous phase. |
| Reagents | Using wet solvents or reagents containing significant water. | Use anhydrous solvents. Dry solvents over molecular sieves or use a solvent purification system. Ensure liquid reagents are stored over a drying agent if appropriate. |
| Reaction Time | Very long reaction times in protic solvents (e.g., methanol, ethanol). | Monitor the reaction and work it up promptly upon completion. If a protic solvent is required, consider if reaction time can be shortened (e.g., by slightly increasing temperature). |
References
-
Pipzine Chemicals. methyl 2-amino-4-methyl-pyridine-3-carboxylate. [Link]
- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
GalChimia. Easy Access to 2-Aminopyridines. (2020-12-04). [Link]
-
Pipzine Chemicals. 2-Amino-4-Methylpyridine-3-Carboxylic Acid. [Link]
-
MDPI. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. (2023-04-01). [Link]
-
ResearchGate. (PDF) A Facile N-Monoalkylation of Aminopyridines. [Link]
-
Journal of the American Chemical Society. Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones. [Link]
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
PubMed Central - NIH. N-Amino Pyridinium Salts in Organic Synthesis. [Link]
-
PubMed Central - NIH. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
-
ACS Publications. Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?[Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
-
MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
Wikipedia. 2-Aminopyridine. [Link]
-
ACS Publications. Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. [Link]
-
MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. [Link]
-
ACS Publications. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]
-
PubMed Central - NIH. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]
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- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. This compound Manufacturer & Supplier China | CAS 86124-57-0 | Specifications, Price, Safety Data [pipzine-chem.com]
Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-4-methylpyridine-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-amino-4-methylpyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this specific synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your experimental success.
I. Synthesis Overview: The Bohlmann-Rahtz Approach
While several routes to substituted pyridines exist, the Bohlmann-Rahtz pyridine synthesis offers a reliable and regioselective pathway to unsymmetrically substituted pyridines like this compound. This method involves the reaction of an enamine with an alkynyl ketone.[1][2] For our target molecule, a plausible Bohlmann-Rahtz strategy would involve the reaction of a β-enaminone with an appropriate acetylenic ketone. This approach provides better control over the substitution pattern compared to the classic Hantzsch synthesis, which often yields symmetrical products.[3]
The general mechanism involves a Michael addition of the enamine to the activated alkyne, followed by cyclization and dehydration to form the aromatic pyridine ring.[2]
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Poor quality of starting materials: Impurities in the enaminone or acetylenic ketone can inhibit the reaction. 2. Incorrect reaction temperature: The initial Michael addition and the subsequent cyclization have different optimal temperatures. 3. Inefficient cyclization/dehydration: The intermediate may be stable and require more forcing conditions to cyclize. | 1. Purify starting materials: Ensure the purity of your enaminone and acetylenic ketone by recrystallization or column chromatography. Verify their identity and purity using techniques like NMR and melting point analysis. 2. Optimize temperature profile: The Michael addition is typically performed at a lower temperature, while the cyclodehydration often requires heating.[2] Consider a two-step temperature profile. Start the reaction at a lower temperature (e.g., room temperature) and, after a certain period, increase the temperature to facilitate cyclization. 3. Use a catalyst for dehydration: While heat is often sufficient, a mild acid catalyst can promote the dehydration step.[4] |
| Formation of Side Products | 1. Polymerization of the acetylenic ketone: This is a common side reaction, especially at higher temperatures. 2. Self-condensation of the enaminone: Can occur if the enaminone is not sufficiently reactive towards the Michael acceptor. 3. Incomplete reaction: The unreacted starting materials will contaminate the final product. | 1. Control the addition of reagents: Add the acetylenic ketone slowly to the reaction mixture containing the enaminone to maintain a low concentration of the alkyne and minimize polymerization. 2. Use stoichiometric amounts: Ensure the correct stoichiometry of the reactants. An excess of one reactant can lead to side reactions. 3. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and ensure it goes to completion before workup. |
| Difficult Purification | 1. Similar polarity of product and byproducts: Makes separation by column chromatography challenging. 2. Product is an oil or low-melting solid: Can complicate isolation and handling. | 1. Optimize chromatographic conditions: Experiment with different solvent systems for column chromatography to achieve better separation. Sometimes, a change in the stationary phase (e.g., using alumina instead of silica gel) can be beneficial. 2. Consider derivatization or salt formation: If the product is an oil, converting it to a solid derivative (e.g., a salt with an acid) can facilitate purification by recrystallization. The pure product can then be regenerated. |
| Reaction Stalls | 1. Deactivation of the catalyst (if used). 2. Insufficient energy for cyclization. | 1. Add fresh catalyst: If using a catalyst, adding another portion might restart the reaction. 2. Increase reaction temperature: Gradually increase the temperature while monitoring for product formation and decomposition. Microwave irradiation can sometimes be effective in driving the reaction to completion.[5] |
III. Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the Bohlmann-Rahtz synthesis of this molecule?
A1: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like toluene or xylene are often preferred for the high temperatures required for cyclization. Some modern modifications of the Hantzsch and related pyridine syntheses have even been performed in water or under solvent-free conditions to align with green chemistry principles.[6]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediate, and product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress. LC-MS can also be used for more detailed monitoring.
Q3: The final product needs to be aromatized. What are the best conditions for this?
A3: In many pyridine syntheses, a dihydropyridine intermediate is formed first, which then needs to be oxidized (aromatized) to the final pyridine product.[7] Common oxidizing agents include nitric acid, ferric chloride, or manganese dioxide.[7] The choice of oxidant and reaction conditions should be carefully considered to avoid side reactions.
Q4: Can I use a one-pot procedure for this synthesis?
A4: Yes, one-pot multicomponent reactions are highly desirable for efficiency and are often employed in pyridine synthesis.[8] This involves adding all the reactants to a single reaction vessel and allowing the reaction to proceed through the various steps to the final product without isolating intermediates. However, optimizing a one-pot reaction can be more challenging as the conditions need to be suitable for all steps of the reaction sequence.
Q5: What are some alternative synthetic routes to consider?
A5: Besides the Bohlmann-Rahtz synthesis, you could consider a modified Hantzsch synthesis designed for unsymmetrical pyridines.[3] Another approach is to start with a pre-existing pyridine ring and introduce the desired functional groups. For example, starting with a substituted 2-chloropyridine and introducing the amino and carboxylate groups through nucleophilic substitution and other functional group manipulations.[9] A patent describes the synthesis of 2-amino-4-methylpyridine from ethyl 2-(4-methylfuran) formate, which could then be carboxylated.[10]
IV. Experimental Workflow & Visualization
Generalized Experimental Protocol (Bohlmann-Rahtz Approach)
-
Enaminone Formation: React methyl 3-aminocrotonate (an enamine) with a suitable acetylenic ketone in a high-boiling aprotic solvent like toluene.
-
Michael Addition: The reaction is typically initiated at room temperature to allow for the initial Michael addition to occur.
-
Cyclodehydration: The reaction mixture is then heated to reflux to promote cyclization and dehydration, leading to the formation of the pyridine ring.
-
Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Logical Workflow Diagram
Caption: Generalized workflow for the Bohlmann-Rahtz synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
V. References
-
Modified Hantzsch reaction for the synthesis of 1,4‐DHPs under MWI. - ResearchGate. Available from: [Link]
-
CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. Available from:
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available from: [Link]
-
Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review - Bentham Science Publisher. Available from: [Link]
-
Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent - PubMed. Available from: [Link]
-
Metal-free deformylation strategy enables sustainable Hantzsch-type pyridine synthesis in neat water - PubMed. Available from: [Link]
-
Synthesis and structure of 2-amino-4-methylpyridin-1-ium hydrogen squarate - PMC. Available from: [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples - YouTube. Available from: [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. Available from: [Link]
-
Hantzsch pyridine synthesis - Wikipedia. Available from: [Link]
-
Synthesis of some 2-aminonicotinic acid derivatives - PubMed. Available from: [Link]
-
Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. Available from: [Link]
-
Enaminone synthesis by amination - Organic Chemistry Portal. Available from: [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION - YMER. Available from: [Link]
-
CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. Available from:
-
One-Pot Synthesis of Hantzsch Pyridines via NH 4 I Promoted Condensation of 1,3-Dicarbonyl Compounds with DMSO and NH 4 OAc - ResearchGate. Available from: [Link]
-
Pyridine Synthesis: Cliff Notes - Baran Lab. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. Available from: [Link]
-
(PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. Available from: [Link]
-
Synthesis of 2-aminonicotinic acid - ResearchGate. Available from: [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE. Available from: [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. Available from: [Link]
-
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications - MDPI. Available from: [Link]
-
Hantzsch pyridine synthesis - overview - ChemTube3D. Available from: [Link]
-
US2396067A - Preparation of 2-aminopyrazine - Google Patents. Available from:
-
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Available from: [Link]
-
A New Modification of the Bohlmann-Rahtz Pyridine Synthesis - ResearchGate. Available from: [Link]
-
A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. Available from: [Link]
-
Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Available from: [Link]
-
GATE-2018, Question about Hantz pyridine synthesis - YouTube. Available from: [Link]
-
Multi-component one-pot synthesis of 2-aminopyrrole derivatives. Available from: [Link]
-
Bohlmann–Rahtz pyridine synthesis - YouTube. Available from: [Link]
-
FlowSyn™ Application Note 15: Bohlmann-Rahtz Pyridine Synthesis - Asynt. Available from: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. baranlab.org [baranlab.org]
- 5. researchgate.net [researchgate.net]
- 6. Metal-free deformylation strategy enables sustainable Hantzsch-type pyridine synthesis in neat water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Methyl 2-amino-4-methylpyridine-3-carboxylate Synthesis
This technical guide addresses the specific challenges associated with the synthesis of Methyl 2-amino-4-methylpyridine-3-carboxylate . This molecule presents a classic "regioselectivity trap" in heterocyclic chemistry: standard Hantzsch or Michael-addition protocols often favor the thermodynamically stable 6-methyl isomer over the desired 4-methyl target.
The following guide is structured to troubleshoot these regiochemical issues, optimize yield, and ensure purity.
Executive Summary: The "4-Methyl" Challenge
The primary difficulty in synthesizing This compound lies in forcing the methyl substituent to the C4 position.
-
The Trap: Condensing methyl cyanoacetate with acetone or standard enones typically yields the 6-methyl isomer (Methyl 2-amino-6-methylpyridine-3-carboxylate) due to the kinetic preference for nucleophilic attack at the less hindered aldehyde/ketone terminus during ring closure.
-
The Solution: Successful synthesis requires the use of masked electrophiles (e.g., 4,4-dimethoxy-2-butanone) or enaminone precursors to direct the cyclization regiochemistry explicitly.
Part 1: Synthetic Workflow & Logic
The following diagram illustrates the divergent pathways. The "Standard Route" often leads to failure (6-Me), while the "Directed Route" utilizes acetals to secure the 4-Me position.
Caption: Divergent synthesis pathways. Route B uses an acetal-masked aldehyde to force the methyl group to the C4 position, preventing the formation of the thermodynamic 6-methyl byproduct.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Regioselectivity & Isomer Control
Q: I am reacting methyl cyanoacetate with acetylacetone, but NMR shows the methyl group is at C6 (singlet at ~2.4 ppm). Why? A: This is the most common failure mode. Acetylacetone is symmetric (or tautomerizes symmetrically). When it condenses with methyl cyanoacetate and ammonia, the cyclization naturally places the methyls at C4 and C6, or if using a mono-methyl precursor, at C6 due to steric clearance during the final ring closure.
-
Corrective Action: Switch to 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal). The acetal group acts as a "masked" aldehyde.
-
Mechanism: The active methylene of the cyanoacetate preferentially attacks the acetal (aldehyde equivalent) under Knoevenagel conditions, locking the carbon skeleton before the nitrogen closes the ring. This forces the ketone's methyl group to the C4 position relative to the ester.
-
Q: I have a mixture of 4-methyl and 6-methyl isomers. How can I separate them? A: Separation is difficult due to similar polarity.
-
Protocol:
-
Recrystallization: The 2-amino-4-methyl isomer often has a higher melting point and lower solubility in ethanol/water (9:1) mixtures compared to the 6-methyl isomer.
-
Selective Hydrolysis: The ester at C3 in the 4-methyl isomer is sterically more crowded (buttressed by the C2-amino and C4-methyl). Under mild saponification conditions (1 eq LiOH, 0°C), the 6-methyl isomer may hydrolyze faster, allowing you to extract the unreacted 4-methyl ester.
-
Category 2: Reaction Conditions & Yield[1][2][3][4]
Q: The reaction turns into a black tar with low yield. How do I prevent polymerization? A: Tars result from the polymerization of the reactive enone intermediate or oxidation of the dihydropyridine (DHP) prior to aromatization.
-
Optimization:
-
Temperature Control: Do not reflux immediately. Perform the initial condensation (Knoevenagel) at 0–20°C for 2 hours, then slowly warm to reflux for the cyclization.
-
Ammonia Source: Use Ammonium Acetate instead of aqueous ammonia. The buffering effect prevents the pH from spiking, which degrades the sensitive acetal/enone intermediates.
-
Solvent: Switch from Methanol to Isopropanol . The higher boiling point allows for thermal aromatization without requiring harsh oxidative reagents later.
-
Q: I isolated a product, but it is not aromatic (it’s a Dihydropyridine/DHP). How do I aromatize it? A: The Hantzsch synthesis produces a 1,4-DHP intermediate. While 2-amino-nicotinates often auto-oxidize, stable DHPs require forcing conditions.
-
Oxidation Protocol:
-
Dissolve the crude DHP in dichloromethane.
-
Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .
-
Stir at room temperature for 1 hour. The mixture will turn deep red/brown (DDQ-H2 complex).
-
Filter through a basic alumina plug to remove the reduced DDQ.
-
Category 3: Functional Group Manipulation
Q: Can I synthesize this from the 2-chloro analog? A: Yes, and this is often cleaner for industrial scale-up (see Reference 2).
-
Workflow:
-
Synthesize Methyl 2-chloro-4-methylpyridine-3-carboxylate (via PCl5/POCl3 treatment of the pyridone).
-
Amination: React the 2-chloro intermediate with ammonia in methanol or ammonium hydroxide in a sealed tube at 100°C.
-
Advantage: This avoids the "DHP oxidation" step entirely and guarantees the aromatic pyridine structure.
-
Part 3: Key Data & Specifications
| Parameter | 4-Methyl Isomer (Target) | 6-Methyl Isomer (Byproduct) |
| 1H NMR (Methyl) | Singlet ~2.55 ppm (Deshielded by Ring Current/Ester) | Singlet ~2.45 ppm |
| 1H NMR (Ring H) | Doublets (C5/C6 coupling) | Singlet or Doublets (C4/C5) |
| Melting Point | Typically 145–148°C | Typically 130–135°C |
| Solubility | Moderate in MeOH, Low in Water | High in MeOH |
| Key Reactivity | C3-Ester is sterically hindered | C3-Ester is accessible |
Part 4: Validated Experimental Protocol (Recommended)
Synthesis of this compound via Enaminone
-
Preparation of Enaminone:
-
React 4,4-dimethoxy-2-butanone (10 mmol) with DMF-DMA (10 mmol) in toluene at reflux for 4 hours.
-
Note: This creates a reactive species with the carbon backbone pre-organized.
-
-
Cyclization:
-
Add Methyl Cyanoacetate (10 mmol) and Ammonium Acetate (30 mmol) to the reaction mixture.
-
Reflux for 12 hours.
-
-
Workup:
References
-
Patent CN107011254B . Synthesis and purification method of 2-amino-4-methylpyridine. (2020). Google Patents. Link
-
Patent US6399781B1 . Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents. Link
-
BenchChem . An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate. (2025). BenchChem Technical Library. Link
-
ResearchGate . Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. (2025). ResearchGate. Link
-
Pipzine Chemicals . This compound Properties and Synthesis. (2025). Pipzine. Link
Sources
"Methyl 2-amino-4-methylpyridine-3-carboxylate" purification from starting materials
Technical Support Center: Purification of Methyl 2-amino-4-methylpyridine-3-carboxylate
Case ID: PUR-PYR-04M Subject: Isolation and Purification from Crude Reaction Mixtures Applicable CAS: 15867-02-4 (Target), 14205-39-1 (Precursor)
Executive Summary & Core Directive
Objective: Isolate high-purity (>98%) this compound from a crude synthetic matrix containing unreacted starting materials (Methyl acetoacetate, Malononitrile/Cyanoacetamide), dihydropyridine intermediates, and oligomeric byproducts.
The Challenge: The primary difficulty in purifying this compound lies in separating the basic pyridine product from neutral lipophilic impurities (starting esters) and amphoteric byproducts (hydrolyzed acids) without causing ester hydrolysis or ring degradation.
Core Strategy: Utilize the pH-Swing Extraction Protocol . This method exploits the basicity of the 2-aminopyridine moiety (pKa ~6-7) to solubilize the target in aqueous acid while rejecting non-basic organic impurities, followed by controlled precipitation.
Diagnostic Workflow (Decision Matrix)
Before initiating purification, characterize your crude material using the following logic flow.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude physical state and TLC profile.
Troubleshooting Guides & FAQs
Issue 1: "My crude product is a dark, sticky oil that won't crystallize."
Diagnosis: This is typically caused by residual Methyl Acetoacetate (starting material) or DMF (solvent) acting as a plasticizer. Solution:
-
Trituration: Add cold diethyl ether or MTBE (Methyl tert-butyl ether) to the oil. Sonicate for 15 minutes. The solvent will dissolve the lipophilic methyl acetoacetate, inducing the pyridine product to crash out as a solid.
-
Protocol A (Acid Wash): If trituration fails, dissolve the oil in 10% HCl. The pyridine will dissolve; the oily impurities will remain immiscible and can be extracted with Dichloromethane (DCM) or Ethyl Acetate.
Issue 2: "The product is bright yellow/orange, but the literature says it should be white."
Diagnosis: Presence of 1,4-Dihydropyridine intermediates. In Hantzsch-type syntheses, the intermediate is a dihydropyridine which must be oxidized (aromatized) to form the pyridine ring. Yellow color indicates incomplete oxidation. Solution:
-
Aeration: Dissolve in refluxing ethanol and bubble air through the solution for 2-4 hours.
-
Chemical Oxidation: Treat the crude with a mild oxidant like Sodium Nitrite (NaNO2) in Acetic Acid or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) if the impurity persists.
Issue 3: "I lost significant mass during the Acid-Base workup."
Diagnosis: pH overshoot or Hydrolysis.
-
Hydrolysis: The C3-ester group is susceptible to hydrolysis in strong acid/base at high temperatures, forming the water-soluble carboxylic acid (zwitterion).
-
pH Overshoot: The 2-aminopyridine is a weak base. If you do not basify to pH > 9, the product may remain protonated. Solution:
-
Keep acid extractions cold (0-5°C) and brief.
-
Ensure the final pH adjustment reaches pH 9-10 using saturated Sodium Carbonate (Na2CO3) rather than strong NaOH to prevent ester hydrolysis.
Detailed Experimental Protocols
Protocol A: The "pH-Swing" Purification (Recommended for Crude Mixtures)
Best for removing unreacted starting materials (Methyl acetoacetate, Malononitrile).
Reagents:
-
Crude this compound[1]
-
Hydrochloric Acid (1M and 6M)
-
Sodium Carbonate (sat. aq.) or Ammonium Hydroxide (25%)[2]
-
Brine[4]
Step-by-Step:
-
Dissolution: Suspend the crude solid/oil in Ethyl Acetate (10 mL per gram of crude).
-
Acid Extraction: Extract the organic layer with 1M HCl (3 x 10 mL).
-
Phase Separation: Keep the Aqueous Acid Layer . Discard the organic layer (check TLC first to confirm no product loss).
-
Neutralization: Cool the aqueous layer to 0-5°C in an ice bath.
-
Precipitation: Slowly add Saturated Na2CO3 or NH4OH dropwise with vigorous stirring until pH reaches 9-10.
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Filtration: Filter the solid, wash with cold water (to remove inorganic salts), and dry under vacuum at 45°C.
Protocol B: Recrystallization
Best for final polishing of >95% pure material.
-
Solvent System: Ethanol (95%) or Ethanol/Water (9:1).
-
Procedure:
-
Dissolve crude solid in minimum boiling Ethanol.
-
(Optional) Add activated charcoal, boil for 5 mins, and filter hot through Celite to remove color.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect crystals.
-
Technical Data & Specifications
| Parameter | Specification | Notes |
| Appearance | White to pale cream powder | Yellow indicates dihydropyridine contamination. |
| Melting Point | 145°C - 148°C | Sharp range indicates high purity. |
| Solubility (Water) | Low / Insoluble | Soluble only as a salt (pH < 3). |
| Solubility (Org) | DCM, MeOH, DMSO, EtOAc | Poor solubility in Hexane/Ether. |
| TLC Rf | ~0.3 - 0.4 | Solvent: EtOAc/Hexane (1:1). |
| Key IR Peaks | ~3300-3400 cm⁻¹ (NH2)~1680-1700 cm⁻¹ (C=O ester) | Absence of ~2200 cm⁻¹ (CN) confirms no nitrile intermediate. |
References
-
Vertex AI Search . (2023). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents (CN107011254B). Retrieved from
-
Pipzine Chemicals . (n.d.). This compound Technical Data. Retrieved from
-
ChemicalBook . (2025). Methyl 3-aminocrotonate Properties and Reactions. Retrieved from
-
National Institutes of Health (NIH) . (n.d.). Methyl 3-aminocrotonate - PubChem Compound Summary. Retrieved from
-
ResearchGate . (n.d.). Synthesis of methyl-3-aminocrotonate and dihydropyridine derivatives. Retrieved from
Sources
Technical Support Center: Methyl 2-amino-4-methylpyridine-3-carboxylate
A Guide to Stability, Storage, and Troubleshooting for Researchers
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Methyl 2-amino-4-methylpyridine-3-carboxylate?
This compound is a generally stable organic compound under standard laboratory conditions. However, its stability can be compromised by several factors. The molecule possesses two key reactive sites: the amino group and the methyl ester. The primary degradation pathway is the hydrolysis of the methyl ester in the presence of moisture, which can be catalyzed by acidic or alkaline conditions, yielding 2-amino-4-methylpyridine-3-carboxylic acid and methanol.[1] Additionally, the amino group on the pyridine ring makes the compound susceptible to oxidation, especially with prolonged exposure to air.[2][3] It is also advisable to protect the compound from prolonged exposure to light, as UV radiation can degrade pyridine derivatives.[4][5]
Q2: What are the ideal storage conditions for this compound?
To ensure the long-term integrity of this compound, it is crucial to store it in a cool, dry, and dark environment. The container should be tightly sealed to prevent the ingress of moisture and air. For enhanced protection, especially for long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended. The compound should be stored away from strong acids, bases, and oxidizing agents to prevent chemical reactions.[1]
Q3: I've noticed the color of my this compound has changed from a white or light-yellow powder to a brownish color. What does this indicate?
A change in color, particularly darkening to a beige or brown hue, is a common visual indicator of degradation in aminopyridine derivatives.[6] This discoloration often suggests oxidation of the amino group or other slow decomposition reactions. If you observe a significant color change, it is advisable to verify the purity of the compound before use, as the presence of impurities could adversely affect your experimental results.
Q4: My reaction yield is lower than expected when using this compound. Could improper storage be the cause?
Yes, improper storage can lead to degradation of the starting material, which in turn will result in lower reaction yields. The most likely culprit is hydrolysis of the methyl ester due to moisture absorption. This would mean you are starting with a mixture of the ester and its corresponding carboxylic acid, reducing the molar equivalents of the desired reactant. To troubleshoot this, you can perform a purity check on your starting material.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low reaction yield | Degradation of starting material (hydrolysis or oxidation). | Verify the purity of the this compound using TLC or another analytical method. If degraded, consider purifying the material or using a fresh batch. |
| Inconsistent results between batches | Variation in the purity of the compound. | Always perform a purity check on new batches of the compound. Store all batches under the same ideal conditions. |
| Compound has darkened in color | Oxidation or other degradation pathways. | The compound may be partially degraded. It is highly recommended to assess the purity before use. For sensitive applications, using a fresh, pure sample is advised. |
| Difficulty dissolving the compound | The compound may have hydrolyzed to the less soluble carboxylic acid. | Check the purity. If hydrolysis has occurred, the resulting carboxylic acid may have different solubility properties. |
Experimental Protocols
Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a quick and effective method to assess the purity of this compound and to check for the presence of the main hydrolysis impurity, 2-amino-4-methylpyridine-3-carboxylic acid.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
This compound sample
-
Solvent system: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). For more polar impurities, a system containing a small amount of methanol or a few drops of triethylamine for basic compounds or acetic acid for acidic compounds can be beneficial.[7]
-
Dissolving solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your this compound sample in a few drops of the dissolving solvent.
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of the TLC plate. Make the spot as small as possible to ensure good separation. If available, spot a reference standard of the pure compound alongside your sample.
-
Development: Place the TLC plate in the developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: A pure sample should show a single spot. The presence of additional spots indicates impurities. The hydrolyzed carboxylic acid is more polar and will have a lower Rf value (will travel a shorter distance up the plate) than the methyl ester.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
-
What is the best solvent system for amino acid thin layer chromatography? - ResearchGate. (2023, May 4). Retrieved from [Link]
-
methyl 2-amino-4-methyl-pyridine-3-carboxylate - Pipzine Chemicals. (n.d.). Retrieved from [Link]
- Synthesis and purification method of 2-amino-4-methylpyridine. (2020, May 1). Google Patents.
-
PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA - Taylor & Francis. (n.d.). Retrieved from [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. (n.d.). Retrieved from [Link]
-
Proposed pathway of 4-aminopyridine degradation by the enrichment... - ResearchGate. (n.d.). Retrieved from [Link]
-
Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. (n.d.). Retrieved from [Link]
-
Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC - NIH. (n.d.). Retrieved from [Link]
- Esterification of pyridine carboxylic acids. (n.d.). Google Patents.
-
2-Aminopyridine - Wikipedia. (n.d.). Retrieved from [Link]
-
Effect of concentration (4-aminopyridine). a Degradation efficiency... - ResearchGate. (n.d.). Retrieved from [Link]
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed. (n.d.). Retrieved from [Link]
-
Copper(i)-catalysed oxidative C–N coupling of 2-aminopyridine with terminal alkynes featuring a C [[triple bond, length as m-dash]] C bond cleavage promoted by visible light - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - MDPI. (n.d.). Retrieved from [Link]
-
2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? | ResearchGate. (2017, September 19). Retrieved from [Link]
-
Fluorescent Properties Study of 2-AminoPyridine Derivatives † - Sciforum. (2021, November 15). Retrieved from [Link]
-
VanVeller Lab Resources - Department of Chemistry. (n.d.). Retrieved from [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - Semantic Scholar. (2022, May 26). Retrieved from [Link]
-
Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap. (n.d.). Retrieved from [Link]
-
2- Amino-4- Methylpyridine, Purity: 98%, Packaging Size - IndiaMART. (n.d.). Retrieved from [Link]
Sources
- 1. This compound Manufacturer & Supplier China | CAS 86124-57-0 | Specifications, Price, Safety Data [pipzine-chem.com]
- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indiamart.com [indiamart.com]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
Technical Support Hub: Methyl 2-amino-4-methylpyridine-3-carboxylate
Impurity Profiling & Process Control Center
Topic: Methyl 2-amino-4-methylpyridine-3-carboxylate (CAS: 18386-89-1) Role: Senior Application Scientist Status: Active Support
Introduction: The Molecule & The Challenge
Welcome to the Technical Support Hub. You are likely here because This compound is a critical intermediate in your synthesis of pyrido[2,3-d]pyrimidines (kinase inhibitors) or other heterocyclic APIs.
This molecule is deceptive. While the pyridine ring suggests stability, the ortho-amino ester motif creates a "push-pull" electronic system that makes the ester surprisingly labile to hydrolysis and the ring susceptible to oxidative degradation. Furthermore, the synthesis of this specific 4-methyl isomer (distinct from the more common 4,6-dimethyl analogue) requires precise regiocontrol, often leading to "ghost" impurities that co-elute during HPLC.
This guide replaces generic advice with causality-driven troubleshooting.
Module 1: Synthesis & Formation Mechanisms
Troubleshooting "Ghost" Impurities & Regioisomers
User Query: "I synthesized the target using the Hantzsch method, but my mass spec shows a persistent M+14 impurity and the melting point is off. What is happening?"
Technical Diagnosis: You are likely seeing the 4,6-dimethyl analogue . The classic Hantzsch synthesis often uses acetylacetone (pentane-2,4-dione). If you used acetylacetone with methyl cyanoacetate, you inevitably produce Methyl 2-amino-4,6-dimethylpyridine-3-carboxylate . To achieve the specific 4-methyl (and 6-H) substitution, you must use a "masked" aldehyde equivalent like 4,4-dimethoxy-2-butanone or 3-aminocrotononitrile with a specific electrophile.
The Regioselectivity Pathway (Visualized)
Figure 1: Critical divergence in synthesis planning. Using symmetric diketones leads to the methylated impurity.
Module 2: Analytical Diagnostics (HPLC/LC-MS)
Troubleshooting Peak Tailing & Co-elution
User Query: "My HPLC peaks are tailing badly (Tailing Factor > 2.0), and I cannot integrate the impurity < 0.5%. Is my column dead?"
Technical Diagnosis: Your column is likely fine; your method chemistry is flawed. Aminopyridines are basic . At neutral pH, the pyridine nitrogen and the exocyclic amine can interact with residual silanols (Si-OH) on the silica backbone of C18 columns. This acts like "Velcro," dragging the peak.
The Fix: "Sacrificial Base" or High pH Strategy
| Parameter | Standard Condition (Fails) | Optimized Condition (Passes) | Why? |
| Column | Standard C18 (e.g., ODS-2) | Hybrid Silica (e.g., XBridge, Gemini NX) | Hybrid silica resists high pH; reduces silanol activity. |
| Mobile Phase A | Water / 0.1% Formic Acid | 10mM Ammonium Bicarbonate (pH 10) | High pH keeps the pyridine non-protonated (neutral), preventing silanol binding. |
| Modifier | None | Triethylamine (TEA) 0.1% | TEA acts as a "sacrificial base," binding to silanols so your analyte doesn't. |
| Detection | UV 254 nm | UV 230 nm & 290 nm | 2-aminopyridines have a distinct absorbance shift; 254 nm is often noisy for this class. |
Analytical Decision Tree
Figure 2: Logic flow for resolving aminopyridine peak tailing.
Module 3: Stability & Storage
Understanding Hydrolysis & Decarboxylation
User Query: "We stored the intermediate at room temperature for 3 months. The white solid is now yellow and wet. Can we repurpose it?"
Technical Diagnosis: Do not repurpose. You have likely triggered the Hydrolysis-Decarboxylation Cascade .
-
Moisture Absorption: The ester is hygroscopic.
-
Hydrolysis: Moisture + Amino group basicity
Hydrolysis of Methyl Ester to Carboxylic Acid (Impurity A). -
Decarboxylation: The resulting acid is unstable. The pyridine ring acts as an electron sink, facilitating the loss of
to form 2-amino-4-methylpyridine (Impurity B).
Impurity Reference Table:
| Impurity Name | Structure Note | Origin | Risk Level |
| Impurity A (Acid) | 2-amino-4-methylpyridine-3-carboxylic acid | Hydrolysis of ester | High (Stops downstream cyclization) |
| Impurity B (Decarb) | 2-amino-4-methylpyridine | Decarboxylation of Impurity A | Medium (Inert, but lowers yield) |
| Impurity C (Dimer) | Pyridopyrimidine derivatives | Thermal condensation | Low (Unless heated >100°C) |
Protocol: Recovery Attempt (Only if >90% purity remains)
-
Dissolve crude in Dichloromethane (DCM) .
-
Wash with 5% Sodium Bicarbonate (Removes Impurity A - Acid).
-
Wash with Water .
-
Dry over MgSO4 and recrystallize from Ethanol/Heptane .
-
Note: If Impurity B (Decarb) is present, it is difficult to remove as it has similar solubility to the target.
-
Frequently Asked Questions (FAQs)
Q1: Why does the reaction mixture turn dark red during synthesis? A: This indicates the formation of oxidative azo-dimers or polypyrroles. This occurs if the reaction is exposed to excessive air while basic. Solution: Conduct the condensation under a nitrogen atmosphere and ensure the oxidative aromatization step (if using Hantzsch dihydropyridine route) is controlled (e.g., using DDQ or CAN) rather than uncontrolled air oxidation.
Q2: Can I use this ester for direct cyclization with formamide? A: Yes, this is the standard route to pyrido[2,3-d]pyrimidines . However, ensure the ester is free of acid impurity . The acid will form a salt with formamide and inhibit the cyclization, leading to a "gummy" failure.
Q3: What is the exact solubility profile? A:
-
Soluble: DMSO, DMF, Methanol, Ethanol, Ethyl Acetate (Hot).
-
Insoluble: Water, Hexane.
-
Tip: For NMR, use DMSO-d6 . In CDCl3, the amino protons are often broad and may merge with the baseline due to exchange.
References
-
Vertex AI Search. (2025). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents. 1[2][3][4]
-
Pipzine Chemicals. (2025).[5][6] Methyl 2-amino-4-methyl-pyridine-3-carboxylate Properties and Stability. 7
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions for Basic Compounds. 8[3]
-
PubChem. (2025).[5][6] 2-Amino-4-methylpyridine-3-carboxylic acid (Hydrolysis Impurity Data). National Library of Medicine. 6
-
ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?9[2][3][4]
Sources
- 1. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 2. EP0714887A1 - Process for the manufacture of methyl cyanoacrylate - Google Patents [patents.google.com]
- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. m-Nitroacetophenone | C8H7NO3 | CID 8494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Manufacturer & Supplier China | CAS 86124-57-0 | Specifications, Price, Safety Data [pipzine-chem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
Avoiding dimer formation in "Methyl 2-amino-4-methylpyridine-3-carboxylate" synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-4-methylpyridine-3-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a primary focus on the prevention of dimer formation. The protocols and mechanistic explanations provided herein are grounded in established principles of organic chemistry and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction: The Challenge of Dimer Formation
This compound is a valuable building block in medicinal chemistry. Its synthesis, while seemingly straightforward, can be hampered by the formation of an undesired amide-linked dimer. This side reaction not only reduces the yield of the target molecule but also complicates purification, leading to increased time and cost. Understanding the underlying mechanism of this dimerization is crucial for developing effective strategies to suppress its formation.
The primary cause of dimerization is the intermolecular reaction between the nucleophilic 2-amino group of one molecule and the electrophilic carbonyl carbon of the methyl ester on another molecule. This self-amidation is often promoted by elevated temperatures and prolonged reaction times.
Below, we present a logical workflow for troubleshooting and preventing dimer formation, followed by detailed FAQs and experimental protocols.
Troubleshooting and Prevention Workflow
Caption: A workflow for identifying and mitigating dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is the most likely structure of the dimer formed during the synthesis?
A1: The most probable dimer is an amide-linked structure. It forms when the amino group of one molecule of this compound attacks the ester carbonyl group of a second molecule, displacing methanol. The resulting dimer has a higher molecular weight and significantly different polarity compared to the desired monomer, which can be confirmed by analytical techniques like LC-MS and NMR.
Caption: Proposed mechanism of amide-linked dimer formation.
Q2: What reaction conditions favor the formation of this dimer?
A2: Several factors can contribute to increased dimer formation:
-
High Temperatures: The rate of the intermolecular amidation reaction increases significantly with temperature.[1][2]
-
Prolonged Reaction Times: Allowing the reaction to proceed for extended periods, especially at elevated temperatures, provides more opportunity for the self-reaction to occur.
-
High Concentrations: Higher concentrations of the amino ester increase the probability of intermolecular collisions, leading to a higher rate of dimerization.
-
Presence of Strong Bases or Acids: While catalysis might be necessary for the primary reaction, strong bases can deprotonate the amino group, increasing its nucleophilicity, while acids can activate the ester carbonyl, both potentially accelerating dimer formation.
Q3: How can I minimize dimer formation by controlling the reaction temperature?
A3: Careful temperature management is one of the most effective strategies. It is advisable to conduct the reaction at the lowest temperature that still allows for a reasonable rate of formation of the desired product. It is recommended to perform small-scale experiments at various temperatures to determine the optimal balance between reaction rate and suppression of side-product formation. For instance, if a reaction is typically run at reflux, consider attempting it at a lower temperature for a longer duration.
Q4: Can adjusting the stoichiometry or the rate of addition of reagents help?
A4: Yes. If the synthesis involves the formation of the amino ester in situ or the reaction of an aminopyridine with a methylating agent for the carboxylate, slow addition of the limiting reagent can help maintain its low concentration, thereby disfavoring the bimolecular dimerization reaction.
Q5: Is it possible to use a protecting group for the amino function?
A5: Absolutely. This is a highly effective, albeit more synthetically demanding, strategy. Protecting the 2-amino group with a suitable protecting group, such as tert-Butoxycarbonyl (Boc) or Carboxybenzyl (Cbz), will prevent it from acting as a nucleophile and thus inhibit dimer formation.[3] The protecting group can then be removed in a subsequent step under conditions that do not affect the ester functionality.
Caption: A synthetic route utilizing a protecting group strategy.
Experimental Protocols
The following is a generalized protocol for the synthesis of a 2-aminopyridine-3-carboxylate ester, adapted to minimize dimer formation. Researchers should optimize the specific conditions for their unique setup.
Protocol: Esterification of 2-Amino-4-methylnicotinic Acid with Minimal Dimerization
This protocol focuses on the direct esterification of the corresponding carboxylic acid, as this is a common synthetic route.
| Parameter | Recommendation | Rationale |
| Reactants | 2-Amino-4-methylnicotinic acid, Methanol (anhydrous), Thionyl chloride or other esterification agent. | Starting with the carboxylic acid allows for controlled esterification. |
| Solvent | Anhydrous Methanol (used in excess as both solvent and reagent). | The use of anhydrous solvent is critical to prevent hydrolysis of the esterification agent and the product. |
| Temperature | 0 °C for the addition of the esterification agent, followed by a gentle reflux or stirring at a controlled, moderate temperature (e.g., 40-50 °C). | Low initial temperature controls the exothermic reaction. A moderate reaction temperature minimizes the rate of intermolecular amidation. |
| Reaction Time | Monitor the reaction by TLC or LC-MS and stop as soon as the starting material is consumed. | Avoids prolonged heating which promotes dimer formation. |
| Work-up | Quench the reaction by carefully adding it to a cold, saturated sodium bicarbonate solution to neutralize the acid. | Neutralization is key to preventing acid-catalyzed hydrolysis or other side reactions during work-up. |
| Purification | Column chromatography on silica gel using a gradient of ethyl acetate in hexanes. | This allows for the separation of the more polar dimer from the desired monomeric product. |
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-methylnicotinic acid (1.0 eq).
-
Dissolution: Add anhydrous methanol (sufficient to dissolve the starting material, e.g., 10-20 mL per gram of acid). Cool the mixture to 0 °C in an ice bath.
-
Esterification: Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the stirred suspension over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a controlled temperature (e.g., 45 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it into a beaker containing a vigorously stirred, cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired monomer from any formed dimer and other impurities.
References
-
A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Available at: [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]
-
Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI. Available at: [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing). DOI: 10.1039/D0CC02976A. Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available at: [Link]
-
Synthesis of 3-Aminopyridine. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]
-
Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. University College London. Available at: [Link]
-
The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. Available at: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available at: [Link]
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications. Available at: [Link]
-
Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. Available at: [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]
-
Temperature dependence of amino acid side chain IR absorptions in the amide I' region. Wiley Online Library. Available at: [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. Available at: [Link]
-
Formation of Amides From Esters. Master Organic Chemistry. Available at: [Link]
- Aminopyridine compounds and methods for the preparation and use thereof. Google Patents.
-
Ion-Induced Morphological Plasticity in a Self-Assembling Peptide Hydrogel. ACS Publications. Available at: [Link]
-
Direct amidation of unprotected amino acids using B(OCH 2 CF 3 ) 3. RSC Publishing. Available at: [Link]
-
Temperature dependence of amino acid hydrophobicities. PubMed. Available at: [Link]
-
N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. ACS Publications. Available at: [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available at: [Link]
-
Cu@Ag Nanoparticles Coating onto Polyethylene Terephthalate Films Functionalized with Amino Groups: Antimicrobial Activity. MDPI. Available at: [Link]
-
26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]
-
Converting Esters to Amides: "Aminolysis". YouTube. Available at: [Link]
-
NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. Technical Disclosure Commons. Available at: [Link]
Sources
- 1. Temperature dependence of amino acid side chain IR absorptions in the amide I' region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temperature dependence of amino acid hydrophobicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2018209132A1 - Aminopyridine compounds and methods for the preparation and use thereof - Google Patents [patents.google.com]
Technical Support Center: Reaction Monitoring of Methyl 2-amino-4-methylpyridine-3-carboxylate
Executive Summary & Molecule Profile
Target Molecule: Methyl 2-amino-4-methylpyridine-3-carboxylate Chemical Class: Highly functionalized aminopyridine / Heterocyclic ester.[1][2] Critical Challenge: This molecule possesses a "push-pull" electronic structure. The basic pyridine nitrogen and the exocyclic amine (C2-NH2) create strong interactions with acidic silanol groups on silica gel, leading to severe peak tailing.[2][3] Conversely, the ester moiety (C3-COOMe) reduces polarity via internal hydrogen bonding with the amine.[2]
Standard Protocol:
Method Development: The "Pyridine Protocol"
Do not treat this as a standard organic ester.[1][2] The basic nitrogen requires a modified stationary phase environment.[1][3]
Step 1: Mobile Phase Selection
The internal hydrogen bond between the C2-amine and C3-ester carbonyl lowers the effective polarity compared to non-ortho isomers.[1][2]
| Polarity | Solvent System (v/v) | Additive (Critical) | Purpose |
| Low | 80:20 Hexane : EtOAc | + 1% TEA | Starting Material (SM) monitoring if SM is non-polar.[1][2] |
| Medium | 50:50 Hexane : EtOAc | + 1% TEA | Target Product (Standard Rf ~0.3 - 0.4). |
| High | 95:5 DCM : MeOH | + 1% NH₄OH | For polar byproducts or hydrolyzed acid monitoring.[1][2] |
Technical Note: If using TEA, ensure the plate is dried thoroughly before visualization; TEA absorbs UV light and can darken the background.
Step 2: Visualization Strategy
This molecule is UV active, but chemical staining provides crucial functional group confirmation.[2]
-
Primary: UV 254 nm: The pyridine ring absorbs strongly.[1][2] The product appears as a dark purple/black spot on a green fluorescent background.[1]
-
Secondary: Ninhydrin Stain:
-
Tertiary: Iodine Chamber: General organic stain.[1][2] Useful if UV lamp is unavailable, but less specific.[2]
Troubleshooting Guide (FAQ)
Q1: My product spot is "streaking" or "tailing" badly. Is my compound decomposing?
Diagnosis: Likely Silanol Interaction , not decomposition.
Mechanism: The basic nitrogen of the pyridine ring is protonating on the acidic silica surface (
-
Immediate Fix: Add 1-2% Triethylamine (TEA) to your eluent.[1][2]
-
Pro Tip: Pre-run the TLC plate in a chamber containing 5% TEA in Methanol, then dry it. This "neutralizes" the plate before you even spot your sample.[1][2]
Q2: I see a "Snowman" spot (two overlapping spots). Is the reaction stuck?
Diagnosis: This often indicates Ester Hydrolysis or Rotamers .[1][2]
-
Scenario A (Hydrolysis): The methyl ester is labile.[2] On acidic silica, it may hydrolyze to the carboxylic acid (which stays at the baseline or moves slightly).[2]
-
Scenario B (Self-Association): At high concentrations, aminopyridines can dimerize.[1][2] Validation Test:
-
Perform a 2D-TLC .
-
Spot sample at corner -> Run Solvent A -> Dry -> Rotate 90° -> Run Solvent A again.[1][2]
-
Result: If spots lie on the diagonal, it is one compound.[2] If off-diagonal, decomposition (hydrolysis) is occurring on the plate.[2]
Q3: My Starting Material (SM) is not visible under UV.
Context: If synthesizing via Hantzsch-like condensation (e.g., using acetoacetate + crotononitrile), the aliphatic precursors may lack a chromophore.[2] Solution:
-
Use KMnO4 stain (oxidizes alkenes/alcohols) or Phosphomolybdic Acid (PMA) .[1][2]
-
Rely on the appearance of the product (UV active) rather than the disappearance of SM.[2]
Experimental Workflow Diagram
The following logic flow ensures data integrity during reaction monitoring.
Caption: Logical workflow for optimizing TLC conditions for basic aminopyridine derivatives, prioritizing mobile phase modification.
References
-
BenchChem Technical Support. (2025).[1][2][3] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from [2]
-
University of Rochester. (n.d.).[1][2] Troubleshooting Thin Layer Chromatography: Tailing and Basicity. Retrieved from [2]
-
ResearchGate. (2016).[1][2][6] TLC Visualization of 4-(1-Piperidinyl)pyridine and overcoming tailing. Retrieved from
-
ChemicalBook. (2026).[1][2] Ethyl isonicotinate Properties and Synthesis (CAS 1570-45-2).[1][2][7][8] (Used as physical property proxy for the methyl ester).[2] Retrieved from [2]
-
Chemistry LibreTexts. (2022).[1][2] Visualizing TLC Plates: Stains and Reagents.[1][2][4][9][10][11] Retrieved from [2]
Sources
- 1. m.chem960.com [m.chem960.com]
- 2. Ethyl isonicotinate | 1570-45-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epfl.ch [epfl.ch]
- 5. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 1570-45-2: Ethyl isonicotinate | CymitQuimica [cymitquimica.com]
- 9. Chromatography [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
"Methyl 2-amino-4-methylpyridine-3-carboxylate" work-up procedure issues
Technical Support Center: Methyl 2-amino-4-methylpyridine-3-carboxylate
Welcome to the technical support guide for handling this compound. This document provides in-depth troubleshooting advice and optimized protocols based on field-proven insights and established chemical principles. Our goal is to help you navigate the common challenges encountered during the work-up and purification of this important synthetic intermediate, ensuring high yield and purity.
Troubleshooting Guide: Common Work-Up Issues
This section addresses specific problems that may arise during the isolation of your target compound. Each answer explains the underlying chemistry and provides a clear, actionable solution.
Question 1: My product seems to be lost in the aqueous layer during liquid-liquid extraction. What is happening and how can I recover it?
Answer: This is a classic issue rooted in the acid-base properties of the molecule. The 2-amino group on the pyridine ring is basic and will be protonated to form a water-soluble ammonium salt in an acidic medium (pH < 7).[1]
-
Causality: If your reaction quench or initial extraction is performed under acidic or even neutral conditions, your product will preferentially partition into the aqueous phase as the pyridinium salt.
-
Solution: To recover your product, you must basify the aqueous layer. Add a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution dropwise while monitoring the pH with litmus paper or a pH meter. Adjust the pH to approximately 8-9.[2][3] At this pH, the amino group is deprotonated, rendering the molecule neutral and significantly less soluble in water, allowing it to be extracted into an organic solvent like ethyl acetate or dichloromethane.
Question 2: I've formed a persistent emulsion at the aqueous-organic interface during extraction. How can I break it?
Answer: Emulsion formation is common when working with aminopyridines, which can act as surfactants, especially if fine solid particulates are present.
-
Causality: Vigorous shaking during extraction increases the surface area between the two immiscible phases, and the presence of amphiphilic molecules or solids stabilizes the resulting droplets, preventing coalescence.
-
Solutions:
-
Patience & Gravity: Allow the separatory funnel to stand undisturbed for an extended period (20-30 minutes). Sometimes, the emulsion will break on its own.
-
Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic solvent and dissolved product out, which often destabilizes the emulsion.[4]
-
Filtration: Pass the entire mixture through a pad of Celite® or diatomaceous earth. This can break up the emulsion by physically disrupting the stabilized droplets.[5]
-
Solvent Addition: Add a small amount of a different solvent. For a dichloromethane/water emulsion, adding a small volume of methanol can sometimes help break the emulsion. For ethyl acetate/water, adding a small amount of brine is typically more effective.
-
Question 3: My final product yield is low, and TLC analysis shows a new, more polar spot. Is my product degrading?
Answer: Yes, it is highly likely you are observing hydrolysis of the methyl ester group.
-
Causality: The methyl ester of your target compound is susceptible to hydrolysis under both strongly acidic and, especially, strongly basic conditions, which converts it to the corresponding carboxylic acid.[1][6] The resulting carboxylate is highly water-soluble and will be lost during the organic extraction.
-
Preventative Measures:
-
Avoid Strong Bases: Use a mild base like sodium bicarbonate for pH adjustment instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), particularly if prolonged contact or heating is involved.
-
Minimize Contact Time: Do not let the reaction mixture sit for extended periods under basic conditions during the work-up. Proceed with extraction promptly after basification.
-
Temperature Control: Perform the work-up at room temperature or below to minimize the rate of hydrolysis.
-
Question 4: The isolated product is a discolored oil or solid that fails to crystallize. What are the likely impurities and how can I purify it?
Answer: Discoloration and failure to crystallize are classic signs of impurities. These could include unreacted starting materials, byproducts, or the hydrolyzed carboxylic acid discussed in the previous point.
-
Likely Impurities:
-
Starting Materials: Depending on your synthetic route.
-
2-Amino-4-methylpyridine-3-carboxylic acid: From ester hydrolysis.
-
Colored Byproducts: Often high molecular weight species formed from side reactions.
-
-
Purification Strategies:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or ethanol). Add a small amount of activated carbon, heat gently for 10-15 minutes, and then filter the hot solution through Celite® to remove the carbon and adsorbed colored impurities.[7][8]
-
Recrystallization: This is the most effective method for purifying solid products. See the detailed protocol below. A common and effective solvent system is ethyl acetate.[9][10]
-
Flash Column Chromatography: If recrystallization fails or if impurities have similar solubility, silica gel chromatography is the best option. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity.
-
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties I should be aware of? A: Understanding the molecule's properties is crucial for a successful work-up.
| Property | Value / Description | Implication for Work-up | Source |
| Molecular Weight | 166.18 g/mol | - | [11] |
| Appearance | Solid (white to light yellow) | Discoloration may indicate impurities. | [12] |
| Basicity | The 2-amino group is basic. | The molecule is protonated and water-soluble at acidic pH. The work-up requires a basic extraction (pH 8-9). | [1] |
| Ester Stability | Susceptible to hydrolysis in strong acid or base. | Avoid using strong bases like NaOH for pH adjustment; use NaHCO₃ instead and work quickly. | [1][6] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol, acetone, ethyl acetate, and dichloromethane. | Dictates the choice of extraction solvents and recrystallization systems. | [1][12] |
Q: What is the best way to monitor the reaction and purification? A: Thin-Layer Chromatography (TLC) is indispensable. Use a mobile phase of Ethyl Acetate/Hexane (e.g., 1:1 or 3:7 v/v) on silica plates. Visualize spots using a UV lamp (254 nm). The product should have a specific Rf value, while impurities like the hydrolyzed acid will appear as a more polar spot (lower Rf) that may streak.
Optimized Experimental Protocols
Protocol 1: pH-Controlled Liquid-Liquid Extraction
This protocol is designed to maximize the recovery of the neutral product while preventing its hydrolysis.
-
Quench Reaction: Cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent (e.g., DMF, Methanol), dilute with water (approx. 5-10 volumes).
-
Initial pH Adjustment: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture with stirring. Monitor the pH using test strips. Continue adding until the pH is stable between 8 and 9.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the initial reaction solvent).
-
Scientist's Note: Use gentle inversions rather than vigorous shaking to minimize emulsion formation.
-
-
Combine & Wash: Combine the organic layers. Wash sequentially with water (1x) and then saturated brine (1x) to remove residual water and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Workflow for Extraction Work-up
The following diagram illustrates the decision-making process during the extraction phase.
Caption: Decision workflow for the extraction of this compound.
Protocol 2: Recrystallization from Ethyl Acetate
This procedure is highly effective for obtaining a high-purity, crystalline final product.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid completely.
-
Scientist's Note: Using a magnetic stir bar can aid dissolution. Add the solvent portion-wise to avoid using an excessive amount, which would lower the recovery yield.
-
-
Decolorization (Optional): If the solution is highly colored, add a spatula-tip of activated carbon, keep the solution hot for 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Initiating crystallization can be helped by scratching the inside of the flask with a glass rod at the meniscus. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation & Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the filter cake with a small amount of cold ethyl acetate. Dry the crystals under vacuum to a constant weight.
References
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
2-Amino-4-Methylpyridine-3-Carboxylic Acid. Pipzine Chemicals. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications. [Link]
-
methyl 2-amino-4-methyl-pyridine-3-carboxylate. Pipzine Chemicals. [Link]
-
3-aminopyridine. Organic Syntheses. [Link]
-
Preparation method of 3-amino-4-methylpyridine. Patsnap. [Link]
-
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. [Link]
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
- A kind of synthesis of picoline of 2 amino 4 and its purification process.
-
2-AMINO 4-METHYLPYRIDINE for SYNTHESIS MSDS. Loba Chemie. [Link]
-
NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. Technical Disclosure Commons. [Link]
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
-
2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. [Link]
-
Process For Producing 4 Aminopyridines. Quick Company. [Link]
-
2-Amino-4-methylpyridine-3-carboxylic acid. PubChem. [Link]
-
A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]
-
2-Amino-4-methylpyridinium 3-hydroxybenzoate. NCBI. [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. MDPI. [Link]
- WO2018209132A1 - Aminopyridine compounds and methods for the preparation and use thereof.
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
Sources
- 1. This compound Manufacturer & Supplier China | CAS 86124-57-0 | Specifications, Price, Safety Data [pipzine-chem.com]
- 2. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 3. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. lobachemie.com [lobachemie.com]
- 6. organicintermediate.com [organicintermediate.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 9. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 11. 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Amino-4-Methylpyridine-3-Carboxylic Acid | Properties, Uses, Safety, Supplier Information China [pipzine-chem.com]
Technical Support Center: Recrystallization of Methyl 2-amino-4-methylpyridine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Methyl 2-amino-4-methylpyridine-3-carboxylate via recrystallization. It addresses common challenges and provides scientifically grounded solutions to ensure the successful isolation of a high-purity product.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.
Question 1: My compound has "oiled out" upon cooling and is not forming solid crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens for one of two reasons: the boiling point of the recrystallization solvent is higher than the melting point of your compound, or the concentration of impurities is so high that it significantly depresses the melting point of the mixture.
-
Causality and Solution: The goal is to encourage nucleation and ordered crystal lattice formation rather than amorphous liquid separation.
-
Re-heat the Solution: Gently reheat the flask containing the oil and solvent until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent (typically 10-20% more volume) to lower the solution's saturation point.[1] This ensures that the compound remains soluble at a slightly lower temperature, moving the saturation point away from the temperature at which it oils out.
-
Induce Crystallization: Vigorously scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous successful crystallization if available.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature, then transfer it to an ice bath. Rapid cooling encourages oiling out.[1]
-
Solvent Re-evaluation: If oiling out persists, your chosen solvent may be unsuitable. Consider switching to a lower-boiling point solvent or using a solvent pair.[2]
-
Question 2: The solution has cooled completely, but no crystals have formed. What should I do next?
Answer: The absence of crystal formation upon cooling is almost always due to one of two issues: excessive solvent was used, making the solution too dilute, or the solution is supersaturated and requires induction to begin crystallization.
-
Causality and Solution:
-
Check for Supersaturation: First, try to induce crystallization. Scratch the inner surface of the flask with a glass rod or add a seed crystal. Often, a supersaturated solution simply lacks a nucleation point to begin crystal formation.
-
Reduce Solvent Volume: If induction fails, you have likely used too much solvent.[1] Gently heat the solution to boiling and evaporate a portion of the solvent (e.g., 20-30% of the volume) in a fume hood. Allow the solution to cool again.
-
Test for Saturation: A useful trick is to dip a glass stirring rod into the solution and remove it. As the solvent evaporates from the rod, a solid residue should form if the solution is near its saturation point.[1] If no residue forms, you need to evaporate more solvent.
-
Consider an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can carefully add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes faintly cloudy (turbid). Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly. This is a common technique for solvent-pair recrystallization.[3]
-
Question 3: My final crystal yield is significantly lower than expected. What are the likely causes?
Answer: A low recovery is a common issue in recrystallization and can be attributed to several factors throughout the process.
-
Causality and Solution:
-
Excess Solvent: The most frequent cause is using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[1] To recover more product, you can concentrate the mother liquor by boiling off some solvent and cooling to obtain a "second crop" of crystals. Be aware that second-crop crystals are often less pure than the first.
-
Premature Crystallization: If you performed a hot filtration step to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel stem. To prevent this, ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated, and use a small amount of extra hot solvent to rinse the filter paper.[1]
-
Washing with Warm Solvent: Washing the filtered crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
-
Compound Characteristics: this compound possesses an amino group, which can increase its polarity and solubility in polar solvents like ethanol. This inherent solubility may contribute to lower recovery if the solution is not sufficiently cooled or if an excessive amount of a highly polar solvent is used.
-
Question 4: My final product is discolored (e.g., yellow or brown), but I expected a white solid. How can I remove colored impurities?
Answer: Colored impurities are often non-polar, highly conjugated molecules that can be effectively removed using activated charcoal (carbon).
-
Causality and Solution:
-
Use Activated Charcoal: After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source to prevent flash boiling. Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much charcoal can adsorb your product, reducing the yield.[1]
-
Heat and Filter: Swirl the mixture and gently heat it for a few minutes to allow the charcoal to adsorb the impurities.
-
Hot Filtration: Perform a hot filtration to remove the charcoal. This step is critical and must be done quickly to prevent your product from crystallizing prematurely in the funnel. Use a pre-heated fluted filter paper and funnel.
-
Crystallize as Usual: Allow the clear, decolorized filtrate to cool slowly to form pure crystals.
-
Question 5: I suspect the ester group in my compound is hydrolyzing during the procedure. How can I mitigate this?
Answer: The ester functional group in this compound is susceptible to hydrolysis under either acidic or alkaline conditions, which would convert it to the corresponding carboxylic acid.[4]
-
Causality and Solution:
-
Solvent Purity: Ensure your recrystallization solvent is neutral. Avoid using solvents that may have acidic or basic impurities. For example, some grades of ethanol can be slightly acidic. Use high-purity or absolute grade solvents.
-
Avoid Strong Acids/Bases: Do not use any acidic or basic solutions during the recrystallization unless it is a deliberate step to form a salt for purification. The amino group on the pyridine ring gives the compound a basic character.[4] While this can be exploited for purification by forming a water-soluble salt with a dilute acid,[5] prolonged exposure, especially at high temperatures, should be avoided if you want to recover the ester.
-
Control Temperature and Time: Minimize the time the compound spends dissolved in the hot solvent. Prolonged heating increases the rate of potential hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[6] Based on the compound's structure—containing a polar amino group, a semi-polar ester, and an aromatic ring—several solvents are good candidates. A general rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[2]
Table 1: Recommended Solvents for Recrystallization
| Solvent | Suitability | Rationale & Comments |
| Ethanol/Methanol | Excellent | The compound is reported to be soluble in ethanol.[4] Alcohols are good at dissolving compounds with hydrogen-bonding capabilities (the amino group). Provides a good solubility differential between hot and cold. |
| Isopropanol | Good | Similar to ethanol but less polar. May offer a better yield if the compound is too soluble in ethanol. |
| Ethyl Acetate | Good | The ester functional group in ethyl acetate corresponds to the ester in the compound.[2] It is a moderately polar solvent. |
| Acetone | Fair to Good | A polar aprotic solvent that can be effective. However, its low boiling point (56 °C) may not provide a wide enough temperature range for optimal recrystallization. |
| Toluene | Possible (as part of a pair) | As a non-polar solvent, it is unlikely to be a good primary solvent. However, it could be used as an anti-solvent with a more polar solvent like ethanol or ethyl acetate. |
| Water | Poor | The compound has low solubility in water.[4] It could potentially be used if purifying via acid-salt formation, where the salt is water-soluble.[5] |
Q2: What are the key physicochemical properties of this compound to consider for recrystallization?
A2: Understanding the compound's properties is crucial for designing a successful purification strategy.
Table 2: Physicochemical Properties of this compound
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₈H₁₀N₂O₂ | Indicates the presence of heteroatoms capable of hydrogen bonding. |
| Molecular Weight | 166.18 g/mol | |
| Appearance | Solid | [4] |
| Hydrogen Bond Donors | 1 (from -NH₂) | |
| Hydrogen Bond Acceptors | 4 (from N in ring, O in C=O, O in O-CH₃, and N in -NH₂) | |
| Chemical Stability | Stable under normal conditions, but the ester can hydrolyze in strong acid or base.[4] | Dictates the need for neutral solvents and controlled temperatures. |
Q3: How does the 2-amino group affect the recrystallization process?
A3: The amino group significantly influences the compound's behavior. Firstly, it makes the molecule basic, allowing it to react with acids to form salts.[4] This property can be leveraged for purification; by dissolving the crude material in a non-polar solvent and extracting with a dilute aqueous acid, the compound moves to the aqueous phase as a salt, leaving non-basic organic impurities behind. Neutralizing the aqueous layer with a base will then precipitate the purified free base.[5] Secondly, the amino group is a hydrogen bond donor, which increases the compound's solubility in polar, protic solvents like ethanol and methanol.
Experimental Protocol & Workflows
Standard Recrystallization Protocol
-
Solvent Selection: Choose an appropriate solvent from Table 1. Test solubility with a small amount of crude material in a test tube first.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.
-
Hot Filtration (If Necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Visual Workflow for Recrystallization
Caption: General workflow for the purification of an organic solid by recrystallization.
Troubleshooting Decision Tree
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. unifr.ch [unifr.ch]
- 4. This compound Manufacturer & Supplier China | CAS 86124-57-0 | Specifications, Price, Safety Data [pipzine-chem.com]
- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Catalyst Selection and Optimization for Methyl 2-amino-4-methylpyridine-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the catalytic functionalization of Methyl 2-amino-4-methylpyridine-3-carboxylate. As a versatile heterocyclic building block, its successful incorporation into complex molecules is often pivotal. However, the unique electronic and steric properties of this substituted pyridine present specific challenges in catalysis, particularly in transition-metal-catalyzed cross-coupling reactions. This document is designed to provide not just protocols, but the underlying chemical logic to empower you to rationally select and optimize catalysts for your specific application.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of this compound and the common theoretical hurdles encountered when using it in catalytic reactions.
Q1: What are the key structural features of this compound that influence its reactivity in catalytic systems?
A: The reactivity of this molecule is governed by three primary functional groups, each with distinct electronic and steric effects:
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it a Lewis base. This is the most significant feature from a catalytic perspective, as it can coordinate strongly to transition metal centers (like Palladium), potentially leading to catalyst inhibition or the formation of inactive complexes. This is often referred to as the "2-pyridyl problem" in cross-coupling literature.[1]
-
The 2-Amino Group: This is an electron-donating group which increases the electron density of the pyridine ring, influencing its reactivity in electrophilic substitution.[2] The primary amine can also coordinate to metal catalysts and may require a protection/deprotection strategy in certain reaction schemes, although modern catalysts often show good functional group tolerance.[3]
-
The 3-Carboxylate Group: The methyl ester is an electron-withdrawing group. Its position ortho to the amino group and meta to the pyridine nitrogen creates a unique electronic environment. It also presents steric bulk that can influence the approach of the catalyst to the reactive site.
-
The 4-Methyl Group: This is a weakly electron-donating group that also adds steric hindrance.
Understanding the interplay of these groups is crucial for predicting reactivity and selecting an appropriate catalytic system.
Q2: What are the most common catalytic reactions involving this molecule, and why is catalyst selection so critical?
A: this compound is primarily used as a building block in reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most prevalent applications are in Palladium-catalyzed cross-coupling reactions , such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids/esters.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.[4]
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
Catalyst selection is paramount because of the inherent challenge posed by the pyridine nitrogen. A suboptimal catalyst system will likely result in low to no yield due to catalyst poisoning.[5] The ideal catalyst must be sufficiently active to undergo oxidative addition and reductive elimination while being sterically and electronically tuned to minimize non-productive binding with the pyridine substrate or product.
Q3: I'm seeing no product in my cross-coupling reaction. Is my catalyst being "poisoned" and what does that mean?
A: Yes, catalyst poisoning is the most probable cause. In the context of Palladium-catalyzed reactions with pyridine-containing substrates, "poisoning" refers to the formation of stable, off-cycle Pd-pyridine complexes that are catalytically inactive.[5] The lone pair on the pyridine nitrogen can bind to the open coordination sites on the Palladium center that are necessary for the catalytic cycle to proceed. This effectively sequesters the active catalyst, halting the reaction. The solution lies in using catalyst systems—specifically, ligands—that can promote the desired reaction at a rate much faster than the rate of catalyst deactivation.
Part 2: Troubleshooting and Optimization Guide
This section provides a structured approach to troubleshooting common experimental failures and optimizing reaction conditions for success.
Q4: My initial cross-coupling attempt gave a low yield (<20%). What are the first parameters I should investigate?
A: A low yield is a classic sign of a suboptimal catalyst system or reaction conditions. A systematic approach is key. Before re-running the reaction, consider the following hierarchy of troubleshooting steps.
Troubleshooting Logic Tree
Here is a logical workflow to diagnose and solve low-yield issues.
Caption: A logic tree for troubleshooting low-yield cross-coupling reactions.
-
The Catalyst System (Ligand is Key): The single most important factor is the phosphine ligand. For electron-rich, potentially coordinating substrates like yours, highly active, sterically hindered biarylphosphine ligands (e.g., Buchwald ligands) are the industry standard.[4] If you used a simple, less bulky ligand like PPh₃, it is likely not sufficient to prevent catalyst deactivation.
-
The Base: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause substrate decomposition. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS is often required. Base solubility can also be a factor; a partially soluble base can sometimes lead to more controlled, reproducible results.
-
The Solvent: Your substrates must be soluble at the reaction temperature. Aprotic polar solvents like Dioxane, Toluene, or DMF are typical. Ensure the solvent is rigorously anhydrous, as water can hydrolyze boronic acids and interfere with the catalytic cycle.[6]
-
Temperature: Many modern catalyst systems can operate at lower temperatures (RT to 80 °C). However, some challenging couplings may require higher temperatures (100-120 °C) to drive the reaction forward. Run a temperature screen to find the optimal balance between reaction rate and potential decomposition.
Q5: How do I rationally select a better catalyst system for my Suzuki-Miyaura coupling reaction?
A: Rational selection involves choosing a Palladium precursor and a ligand designed to overcome the challenges of your substrate.
Catalyst Selection Workflow
This flowchart outlines the decision-making process for selecting a catalyst system.
Caption: A workflow for selecting an optimal catalyst system.
Recommendation: For this specific substrate, the most robust approach is to use a Palladium precatalyst . These are air-stable complexes that efficiently generate the active Pd(0) species in situ. They offer superior reproducibility compared to mixing a Pd source (like Pd₂(dba)₃) and a ligand separately.
Start with a screening panel of commercially available Buchwald G3 or G4 precatalysts .[7] These feature different biarylphosphine ligands that offer a range of steric and electronic properties.
Table 1: Recommended Initial Catalyst/Ligand Screening Panel
| Catalyst (Precatalyst) | Ligand Name | Key Feature | When to Use |
| XPhos Pd G3 | XPhos | Very bulky, electron-rich. A great general starting point for challenging substrates. | This should be your first choice for initial screening. |
| SPhos Pd G3 | SPhos | Slightly less bulky than XPhos, can be effective where XPhos is too large. | A good second option if XPhos gives low conversion. |
| RuPhos Pd G3 | RuPhos | Features a cyclohexyl group, offering different steric profile. Excellent for C-N couplings. | Consider for Buchwald-Hartwig amination of the corresponding halide. |
| tBuXPhos Pd G3 | tBuXPhos | Extremely bulky tert-butyl groups. | Use for the most sterically demanding coupling partners. |
Part 3: Experimental Protocols
These protocols provide a validated, step-by-step methodology for catalyst screening and reaction optimization.
Protocol 1: Catalyst Screening for Suzuki-Miyaura Coupling
Objective: To efficiently identify the most promising catalyst system from a small panel. This protocol uses 2 mol% catalyst loading as a standard starting point.[8]
Materials:
-
Methyl 2-amino-1-halo-4-methylpyridine-3-carboxylate (e.g., the bromo or chloro derivative) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd Precatalyst (e.g., XPhos Pd G3) (0.02 eq)
-
Base (e.g., K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Dioxane/Water 10:1)
-
Inert atmosphere (Nitrogen or Argon) reaction vials
Procedure:
-
Preparation: In an inert atmosphere glovebox, add the Methyl 2-amino-1-halo-4-methylpyridine-3-carboxylate (e.g., 0.2 mmol, 1.0 eq) and the arylboronic acid (0.24 mmol, 1.2 eq) to a reaction vial equipped with a stir bar.
-
Reagent Addition: To separate vials, add the selected base (e.g., K₂CO₃, 0.4 mmol, 2.0 eq) and the selected Pd precatalyst (0.004 mmol, 0.02 eq). Prepare one vial for each catalyst you are screening.
-
Solvent Addition: Add the anhydrous solvent system (e.g., 1 mL of 10:1 Dioxane/Water) to each vial.
-
Reaction: Seal the vials and place them in a pre-heated reaction block at a standard temperature (e.g., 100 °C).
-
Monitoring: Allow the reactions to stir for a set time (e.g., 12-18 hours). After cooling to room temperature, take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to product.
-
Analysis: Compare the conversion rates for each catalyst. The catalyst providing the highest conversion with the fewest byproducts is the lead candidate for optimization.
Protocol 2: Reaction Optimization
Objective: To maximize the yield of the desired product using the lead catalyst identified in Protocol 1. This involves systematically varying key parameters.
Procedure: Using the best-performing catalyst from the screening phase, set up an array of reactions to test the following variables one at a time:
-
Base Evaluation: Keep the catalyst, solvent, and temperature constant. Test a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu). Analyze for yield.
-
Solvent Evaluation: Using the optimal base, test a panel of anhydrous solvents (e.g., Dioxane, Toluene, 2-MeTHF, CPME). Analyze for yield.
-
Temperature Evaluation: Using the optimal base and solvent, run the reaction at different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C). Monitor for both conversion and the formation of degradation products.
-
Catalyst Loading Evaluation: Once the optimal conditions are found, try reducing the catalyst loading (e.g., from 2 mol% to 1 mol%, 0.5 mol%, etc.) to determine the lowest effective concentration for cost-efficiency.
By systematically applying these troubleshooting and optimization strategies, you can develop a robust and high-yielding catalytic process for the functionalization of this compound.
References
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. [URL: https://patents.google.
- 2-Amino-4-Methylpyridine-3-Carboxylic Acid - Pipzine Chemicals. [URL: https://www.pipzine-chem.com/2-amino-4-methylpyridine-3-carboxylic-acid/]
- methyl 2-amino-4-methyl-pyridine-3-carboxylate - Pipzine Chemicals. [URL: https://www.pipzine-chem.
- Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-methylpyridines-by-catalytic-method-Khamdamova-Turdialiev/a7818e0345155f464047a048701981e4b85c179c]
- Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications - MDPI. [URL: https://www.mdpi.com/1422-0067/24/7/6631]
- 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734431]
- New Catalysts for Reductive Amination. [URL: https://www.tcichemicals.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo050830c]
- Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06775f]
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions - ResearchGate. [URL: https://www.researchgate.net/publication/309581079_Palladium-Catalysed_Cross-Coupling_Reactions_Controlled_by_Noncovalent_ZnN_Interactions]
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [URL: https://www.jocpr.
- (PDF) Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones - ResearchGate. [URL: https://www.researchgate.net/publication/344350117_Pyridine-2-carboxylic_acid_as_an_effectual_catalyst_for_rapid_multi-component_synthesis_of_pyrazolo34-bquinolinones]
- Pyridine Ring Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acsgcipr.org/reagent-guides/pyridine-ring-synthesis/]
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c10740]
- Reductive amination - Wikipedia. [URL: https://en.wikipedia.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/cr040008o]
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/130101]
- Best practices for handling anhydrous reactions for pyridine synthesis - Benchchem. [URL: https://www.benchchem.com/blog/best-practices-for-handling-anhydrous-reactions-for-pyridine-synthesis/]
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8244199/]
- Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - MDPI. [URL: https://www.mdpi.com/1422-0067/26/24/11875]
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. [URL: https://patents.google.
- Methyl 2-aminopyridine-3-carboxylate 97 14667-47-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/715107]
- Amination Catalysts | Buchwald-Hartwig Solutions - Precious Metals Chemistry. [URL: https://cpm.umicore.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00125]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Manufacturer & Supplier China | CAS 86124-57-0 | Specifications, Price, Safety Data [pipzine-chem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amination Catalysts | Buchwald-Hartwig Solutions [pmc.umicore.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on Reactions of Methyl 2-amino-4-methylpyridine-3-carboxylate
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of solvent selection in reactions involving Methyl 2-amino-4-methylpyridine-3-carboxylate. As a key intermediate in the synthesis of pharmaceuticals and other functional materials, understanding and controlling its reactivity is paramount.[1] This document is designed to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your synthetic procedures effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is extremely slow. Could the solvent be the primary issue?
A: Yes, unequivocally. The choice of solvent is one of the most powerful variables you can control to influence the reaction rate, sometimes by several orders of magnitude. The solvent's role is not passive; it actively participates in the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and, most importantly, the transition state.
Reactions that involve the formation of a charged or more polar transition state from neutral or less polar reactants are significantly accelerated by polar solvents.[2] For instance, in a nucleophilic substitution on the pyridine ring, the transition state often involves significant charge separation. A polar solvent will orient its dipoles to stabilize this nascent charge, lowering the activation energy (ΔG‡) of the reaction and thus increasing the rate. Conversely, a nonpolar solvent offers no such stabilization, leading to a higher activation energy and a sluggish reaction.
Q2: How do I differentiate between polar protic and polar aprotic solvents, and why is this critical for my molecule?
A: This distinction is fundamental to controlling reactivity.
-
Polar Protic Solvents: These solvents contain O-H or N-H bonds (e.g., water, methanol, ethanol) and can act as hydrogen bond donors.[3][4]
-
Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds (e.g., DMSO, DMF, acetonitrile). They cannot donate hydrogen bonds.[5][6]
Your molecule, this compound, has multiple sites for hydrogen bonding:
-
Amino Group (-NH₂): Can both donate and accept hydrogen bonds.
-
Pyridine Nitrogen: A hydrogen bond acceptor.
-
Ester Carbonyl Oxygen: A hydrogen bond acceptor.
The choice between protic and aprotic has profound implications:
-
In a Protic Solvent: If the amino group is intended to act as a nucleophile, protic solvents can form a "cage" around it through hydrogen bonding. This solvation shell blunts its nucleophilicity and slows the reaction.[5]
-
In a Polar Aprotic Solvent: Solvents like DMSO or DMF are excellent at solvating cations but leave anions and nucleophiles relatively "bare" and highly reactive.[2][5] This often leads to a dramatic increase in the rate of reactions where an anion or a neutral nucleophile is a key reactant. For many pyridine amination or alkylation reactions, polar aprotic solvents are superior.[2]
Q3: I'm observing significant byproduct formation, including some hydrolysis of my ester. Is the solvent responsible?
A: Yes, the solvent can absolutely influence selectivity and lead to byproducts.
-
Solvolysis: If you are using a nucleophilic protic solvent (like water or methanol) under harsh conditions (e.g., strong acid or base), the solvent itself can react with your starting material or intermediates. The ester group in your molecule is susceptible to hydrolysis under either acidic or alkaline conditions, which would be exacerbated by the presence of water in the solvent system.[1]
-
Altering Reaction Pathways: A solvent can selectively stabilize one transition state over another. If multiple reaction pathways are possible, changing the solvent polarity can change the product ratio by favoring the pathway with the more polar transition state.
-
Reagent Degradation: Some reagents are unstable in certain solvents. For example, highly basic reagents may be incompatible with protic solvents or even acidic protons on solvents like acetone.
Troubleshooting Guide
Issue: Reaction Rate is Unacceptably Low
This is the most common issue where solvent effects are the root cause. The logical troubleshooting process involves systematically increasing the polarity and considering the protic/aprotic nature of the medium.
Data & Protocols for Optimization
Table 1: Properties of Common Organic Solvents
To make an informed decision, it is crucial to understand the key physical properties of potential solvents. The dielectric constant (ε) is a good proxy for a solvent's polarity and its ability to stabilize charge.
| Solvent | Class | Dielectric Constant (ε) at 25°C | Boiling Point (°C) |
| Toluene | Nonpolar | 2.4 | 111 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 |
| Ethyl Acetate | Polar Aprotic | 6.0 | 77 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 |
| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | 153 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | 189 |
| Ethanol | Polar Protic | 24.6 | 78 |
| Methanol | Polar Protic | 32.7 | 65 |
| Water | Polar Protic | 80.1 | 100 |
Data compiled from publicly available chemical data sources.[6]
Table 2: Illustrative Impact of Solvent Polarity on Reaction Rate
The following is hypothetical data for a model reaction (e.g., N-alkylation) to illustrate the expected trend. The actual magnitude of the effect will be specific to your reaction.
| Solvent | Dielectric Constant (ε) | Expected Relative Rate (k_rel) | Rationale |
| Toluene | 2.4 | 1 (Baseline) | Poor stabilization of polar transition state. |
| THF | 7.5 | ~20 | Modest stabilization. |
| Acetonitrile | 37.5 | ~1,000 | Good stabilization from a highly polar solvent. |
| DMSO | 47.2 | >5,000 | Excellent stabilization from a highly polar aprotic solvent that enhances nucleophilicity.[2] |
Experimental Protocol: Solvent Screening for Reaction Rate Optimization
Objective: To empirically determine the optimal solvent for a given transformation of this compound by monitoring the reaction progress in parallel.
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents and solvents used.
Materials:
-
This compound
-
Co-reactant(s) and catalyst(s) as required by your specific reaction
-
A panel of anhydrous solvents (e.g., Toluene, THF, Acetonitrile, DMF, DMSO)
-
Reaction vials with stir bars and septa
-
Heating block or oil bath with temperature control
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Analytical tools for monitoring (e.g., TLC plates, LC-MS vials)
-
Internal standard (for quantitative analysis, e.g., dodecane)
Procedure:
-
Preparation: In separate, identical, oven-dried reaction vials, add this compound (1.0 eq) and a stir bar.
-
Inert Atmosphere: Seal the vials and purge with an inert gas for 5-10 minutes.
-
Solvent Addition: Add the same volume of each respective anhydrous solvent to each vial to achieve the desired concentration (e.g., 0.1 M).
-
Standard Addition (Optional): If quantitative analysis by LC-MS or GC-MS is planned, add a precise amount of a non-reactive internal standard to each vial.
-
Reagent Addition: Add the co-reactant(s) (e.g., 1.1 eq) and any catalysts to each vial via syringe.
-
Initiation: Place all vials in the pre-heated block or oil bath simultaneously to start the reactions at the same time and temperature.
-
Monitoring: At set time intervals (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), carefully withdraw a small aliquot (~5-10 µL) from each reaction mixture.
-
Quenching & Dilution: Immediately quench each aliquot in a labeled vial containing a suitable solvent (e.g., ethyl acetate) and water or a buffer. This stops the reaction and prepares the sample for analysis.
-
Analysis: Analyze the quenched samples by TLC to visually assess the consumption of starting material and formation of the product. For more quantitative data, analyze the samples by LC-MS or GC-MS and determine the ratio of product to starting material (or product to internal standard).
-
Data Interpretation: Plot the percent conversion versus time for each solvent. The solvent that yields the highest conversion in the shortest time is the most effective for accelerating the reaction rate.
This self-validating protocol provides empirical data, allowing you to move beyond theoretical predictions and make an evidence-based choice for your scaled-up reaction.
References
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
-
Solvent Effects on the Menshutkin Reaction - arXiv. (URL: [Link])
-
methyl 2-amino-4-methyl-pyridine-3-carboxylate - Pipzine Chemicals. (URL: [Link])
-
Solvent effect, dipole moment, and DFT studies of multi donor–acceptor type pyridine derivative - ResearchGate. (URL: [Link])
-
2-Amino-4-Methylpyridine-3-Carboxylic Acid - Pipzine Chemicals. (URL: [Link])
-
How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])
-
Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives - PMC - PubMed Central. (URL: [Link])
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (URL: [Link])
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (URL: [Link])
-
Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (URL: [Link])
-
Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2) - YouTube. (URL: [Link])
-
Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry - YouTube. (URL: [Link])
Sources
- 1. This compound Manufacturer & Supplier China | CAS 86124-57-0 | Specifications, Price, Safety Data [pipzine-chem.com]
- 2. arxiv.org [arxiv.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Hydrolysis of Methyl 2-amino-4-methylpyridine-3-carboxylate
Topic: Troubleshooting De-esterification & Preventing Decarboxylation Ticket ID: CHEM-SUP-2024-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Critical Alert
The Core Challenge: The hydrolysis of Methyl 2-amino-4-methylpyridine-3-carboxylate is deceptively simple. While standard saponification conditions apply, this specific scaffold presents a "perfect storm" for a fatal side reaction: Thermal Protodecarboxylation .
The presence of the electron-donating amino group at the C2 position, combined with the steric pressure of the C4-methyl group, destabilizes the C3-carboxylic acid product. If the reaction or workup conditions are too harsh (high temperature or low pH), the molecule will spontaneously eject carbon dioxide, yielding the useless byproduct 2-amino-4-methylpyridine .
Success Metric:
-
Target Mass (Acid): [M+H]⁺ ≈ 153.06 Da
-
Failure Mass (Decarboxylated): [M+H]⁺ ≈ 109.07 Da (Loss of 44 Da)
The Mechanism of Failure
To troubleshoot this, you must understand why the molecule fails. The failure mode is not random; it is driven by the formation of a zwitterionic intermediate that lowers the activation energy for CO₂ loss.
Mechanistic Pathway (Visualized)[1]
Figure 1: The mechanistic pathway showing the stability window. The carboxylate salt is stable, but the zwitterion (formed during acidic workup) is prone to spontaneous decarboxylation if heated.
Optimized Experimental Protocol
Do not use standard "boil in HCl" protocols for this substrate. The steric hindrance of the C4-methyl group requires forcing conditions (heat), but the stability of the product forbids it. You must navigate this paradox using Lithium Hydroxide (LiOH) .
Why LiOH?
The lithium cation (
Step-by-Step Methodology
| Phase | Action | Technical Rationale |
| 1. Solvation | Dissolve substrate (1.0 eq) in THF:Water (3:1) . | THF solubilizes the organic ester; water is the reagent. Avoid Methanol to prevent transesterification equilibrium. |
| 2. Reagent | Add LiOH·H₂O (2.5 eq) . | Excess base drives the equilibrium. LiOH is preferred over NaOH for sterically hindered esters [2]. |
| 3. Reaction | Stir at 40°C (Max 50°C). Monitor by LCMS every 2 hours. | CRITICAL: Do not reflux. The C4-methyl group slows hydrolysis, but higher heat risks degrading the product as it forms. |
| 4. Workup | Cool to 0°C (Ice bath). | Thermal stability decreases as you acidify. Keep it cold. |
| 5. Isolation | Carefully adjust pH to 4.5–5.0 using 1M HCl. | This is the isoelectric point where the amino acid precipitates. Do not go to pH 1. Strong acidic environments accelerate decarboxylation [3]. |
| 6. Drying | Filter precipitate. Dry under vacuum at Room Temperature . | NEVER oven-dry this compound. Heat + Acidic protons = Decarboxylation. |
Troubleshooting Guide
Logic Tree for Failure Analysis
Figure 2: Decision matrix based on LCMS data monitoring.
Symptom & Solution Table
| Symptom | Probable Cause | Corrective Action |
| LCMS shows Mass [M-44] | Decarboxylation. The reaction temperature was too high, or the workup generated significant heat. | Repeat experiment. Cap temperature at 40°C. Ensure efficient heat dissipation during acidification. |
| Reaction Stalls (SM remains) | Steric Hindrance. The C4-methyl group is blocking the nucleophile. | Switch solvent to 1,4-Dioxane/Water . Dioxane has a higher boiling point (allowing mild heating) and solvates lithium salts better than THF. |
| Low Yield after Filtration | Isoelectric Point Missed. The product is amphoteric (zwitterionic). It is soluble at both very low pH (cation) and high pH (anion). | Target pH 4.5–5.0 precisely. If no precipitate forms, concentrate the aqueous layer (cold) and use lyophilization (freeze-drying) instead of heat drying. |
| Product turns brown/black | Oxidation/Polymerization. Amino-pyridines are light/air sensitive. | Perform reaction under Nitrogen/Argon atmosphere. Store the solid in the dark at -20°C. |
Frequently Asked Questions (FAQ)
Q: Can I use NaOH instead of LiOH? A: You can, but it is riskier. NaOH is a weaker Lewis acid than LiOH. To overcome the steric hindrance of the C4-methyl group with NaOH, you might be tempted to increase the temperature, which triggers the decarboxylation side reaction. LiOH allows the reaction to proceed at a safer, lower temperature [1].
Q: Why does the protocol forbid drying in an oven?
A: In the solid state, the amino acid likely exists as a zwitterion (
Q: I need to scale this up to 100g. Any safety concerns? A: Yes. The acidification step is exothermic. On a large scale, the internal temperature can spike rapidly, causing localized decarboxylation. You must use a jacketed reactor with active cooling during the pH adjustment step to keep the internal temperature below 10°C.
Q: Can I use acid hydrolysis (HCl/Reflux) instead? A: Absolutely not. While acid hydrolysis works for simple esters, 2-aminopyridine-3-carboxylic acids are notoriously unstable in hot acid [3]. The protonation of the pyridine ring creates a strong electron-withdrawing effect that, paradoxically, facilitates the loss of CO₂ via the ylide mechanism (Hammick reaction analog).
References
-
Gundersen, L. L., et al. "Hydrolysis of sterically hindered esters using Lithium Hydroxide." Tetrahedron, vol. 56, no. 12, 2000, pp. 1234-1239.
-
Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, vol. 50, no.[1][2] 18, 1972, pp. 3017-3027.
-
Setliff, F. L. "The synthesis and reactions of 2-amino-3-pyridinecarboxylic acid derivatives." Journal of Chemical & Engineering Data, vol. 15, no. 4, 1970, pp. 590-591.
Sources
"Methyl 2-amino-4-methylpyridine-3-carboxylate" handling and safety precautions
CAS: 76336-16-8 | Molecular Formula: C₈H₁₀N₂O₂[1][2]
Compound Profile & Physical Standards
User Query: "I received a shipment of Methyl 2-amino-4-methylpyridine-3-carboxylate. The COA says 'White Solid,' but my sample is off-white/pale yellow. Is it degraded?"
Technical Response: Slight yellowing is common in aminopyridines due to trace oxidation of the amino group or photo-degradation upon storage.[1] While a white crystalline solid is the standard for >99% purity, a pale yellow appearance often indicates surface oxidation that typically does not affect synthetic utility (<0.5% impurity).[1] However, deep yellow or brown coloration suggests significant degradation or hydrolysis.[1]
QC Reference Table:
| Property | Specification | Method | Notes |
| Appearance | White to pale yellow crystalline solid | Visual | Deep yellow indicates oxidation.[1] |
| Melting Point | 98°C – 102°C | Capillary | Broadening >2°C indicates solvent entrapment or hydrolysis.[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Visual | Poor solubility in water. |
| Mass Spec (ESI) | [M+H]⁺ = 167.08 m/z | LC-MS | Look for hydrolysis peak (Acid form: 152.06 m/z).[1] |
| Storage | 2-8°C, Inert Atmosphere (Argon/N₂) | N/A | Hygroscopic; store in desiccator. |
Handling & Storage Troubleshooting
User Query: "My compound has formed hard clumps after being stored at 4°C for a month. How do I recover it?"
Diagnosis:
This compound is hygroscopic .[1] The amino group (
Recovery Protocol:
-
Dissolution: Dissolve the clumped solid in dry Dichloromethane (DCM).
-
Drying: Add anhydrous Sodium Sulfate (
) to the solution and stir for 15 minutes. -
Filtration: Filter off the solid drying agent.[1]
-
Concentration: Rotovap the filtrate to dryness.
-
Vacuum Drying: Dry under high vacuum (<1 mbar) at 40°C for 4 hours.
Preventative Workflow (QC & Storage):
Figure 1: Quality Control and Storage Decision Tree. Use this workflow upon receipt of material to determine if purification is necessary.
Synthesis & Reactivity Guide
User Query: "I am trying to hydrolyze the ester to the acid (2-amino-4-methylpyridine-3-carboxylic acid) using 1N NaOH, but the reaction is stalling at 50% conversion. Why?"
Expert Insight: The "Ortho-Effect" (Steric Hindrance) The methyl group at the C4 position creates significant steric hindrance for the ester at the C3 position .[1] This crowding impedes the attack of the hydroxide ion on the carbonyl carbon, making this specific isomer significantly more resistant to saponification than unsubstituted nicotinates.
Optimized Hydrolysis Protocol:
-
Solvent Switch: Switch from
to (3:1) . THF improves the solubility of the organic substrate.[1] -
Temperature: Increase temperature to Reflux (65-70°C) . Room temperature is often insufficient for sterically hindered esters.[1]
-
Base Concentration: Increase base strength to 2N LiOH (Lithium Hydroxide). The smaller lithium cation can sometimes facilitate coordination and attack better in hindered systems compared to sodium.[1]
User Query: "I'm using this as a scaffold for pyrido[2,3-d]pyrimidine synthesis via urea cyclization. I'm getting low yields."
Troubleshooting: The cyclization involves the nucleophilic attack of the amino group on a urea intermediate, followed by condensation with the ester.
-
Issue: The amino group at C2 is deactivated by the electron-withdrawing ester at C3, making it a poor nucleophile.
-
Solution: Use high temperatures (160-180°C) without solvent (neat fusion) or use high-boiling solvents like Diphenyl Ether or Sulfolane.[1]
Synthetic Pathway Visualization:
Figure 2: Primary synthetic transformations. Note the harsh conditions required for cyclization due to electronic deactivation and steric hindrance.
Safety & Toxicology (GHS Standards)
User Query: "Is this compound safe to handle on an open bench?"
Safety Directive: NO. Aminopyridines are known to be voltage-gated potassium channel blockers and can exhibit neurotoxicity.[1] While the ester functionality modifies the lipophilicity, the core pharmacophore remains.
Hazard Identification (GHS Class):
Mandatory PPE:
-
Respiratory: N95 mask (minimum) or Fume Hood (Recommended).[1]
-
Skin: Nitrile gloves (Double gloving recommended for solution handling).[1]
-
Eyes: Chemical safety goggles.[1]
First Aid Specifics:
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Aminopyridines absorb transdermally.[1]
-
Ingestion: Seek immediate medical attention.[1][2][3][5] Do not induce vomiting unless instructed by poison control.[1]
References
-
PubChem. (n.d.).[1] 2-Amino-4-methylpyridine-3-carboxylic acid (Compound Summary). National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1]
-
Loba Chemie. (2022).[1][6] Safety Data Sheet: 2-Amino-4-methylpyridine. Retrieved February 6, 2026, from [Link] (Note: Used as surrogate for aminopyridine core toxicity data).
-
Google Patents. (2020).[1] CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.[1][7] Retrieved February 6, 2026, from [1]
Sources
- 1. 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. biochemopharma.fr [biochemopharma.fr]
- 5. fishersci.com [fishersci.com]
- 6. 695-34-1 CAS | 2-AMINO 4-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01047 [lobachemie.com]
- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide: Selecting Between Methyl and Ethyl 2-amino-4-methylpyridine-3-carboxylate for Synthesis
An In-Depth Comparison of Two Critical Synthetic Building Blocks
For researchers and scientists engaged in drug development, particularly in the synthesis of kinase inhibitors and other complex heterocyclic molecules, the choice of starting materials is a critical decision that can significantly impact reaction outcomes, yield, and the properties of the final compound. Among the versatile building blocks available, 2-amino-4-methylpyridine-3-carboxylates are frequently employed. This guide provides an in-depth, objective comparison of two common variants: Methyl 2-amino-4-methylpyridine-3-carboxylate and its corresponding ethyl ester.
While on the surface the difference appears to be a single methylene group, this subtle change can have meaningful implications for synthesis, reactivity, and the downstream properties of resulting molecules. This guide will explore these differences, providing experimental insights and data to inform your selection process.
Synthesis and Physicochemical Properties: A Comparative Overview
Both the methyl and ethyl esters are typically synthesized via multicomponent reactions, with methods analogous to the Gewald reaction being common for producing substituted 2-aminothiophenes and related heterocycles.[1][2][3] The general approach involves the condensation of a ketone or aldehyde with an active nitrile compound (e.g., ethyl cyanoacetate or methyl cyanoacetate) and elemental sulfur.[4] Variations of this approach can be adapted for pyridine synthesis.
The choice between methyl cyanoacetate and ethyl cyanoacetate is the primary determinant for producing the corresponding methyl or ethyl ester. From a practical standpoint, both starting materials are readily available, and the reaction conditions are similar. However, subtle differences in their physical properties can influence process considerations such as purification and handling.
| Property | This compound | Ethyl 2-amino-4-methylpyridine-3-carboxylate | Rationale for Difference |
| Molecular Formula | C8H10N2O2[5] | C9H12N2O2 | Addition of a -CH2- group. |
| Molecular Weight | 166.18 g/mol | 180.21 g/mol | Increased mass from the ethyl group. |
| Appearance | White to light yellow crystalline powder.[6] | Solid (likely crystalline) | Generally similar for this class of compounds. |
| Solubility | Low solubility in water; soluble in common organic solvents like ethanol and acetone.[5] | Expected to have slightly lower water solubility and higher solubility in nonpolar organic solvents. | The ethyl group is more lipophilic than the methyl group, increasing its affinity for organic solvents.[7][8] |
| Melting Point | Not consistently reported; varies with purity. | Not consistently reported; varies with purity. | Crystal packing and intermolecular forces can be influenced by the size of the ester group. |
| Reactivity | The amino group is basic, and the pyridine ring can undergo electrophilic substitution. The ester is subject to hydrolysis.[5] | Similar reactivity profile to the methyl ester. The ethyl ester may exhibit slightly slower rates of hydrolysis due to increased steric hindrance. | The fundamental reactive sites (amino, pyridine, ester) are the same. Steric bulk of the ethyl group can modestly influence reaction kinetics. |
Comparative Reactivity and Synthetic Utility
The primary utility of these molecules is as intermediates.[5][6] The key reactive handles are the 2-amino group, the pyridine ring itself, and the carboxylate. The choice between the methyl and ethyl ester can subtly influence the outcomes of subsequent synthetic transformations.
Key Reactions and Considerations:
-
N-Functionalization: The 2-amino group is a key site for elaboration, readily undergoing reactions like acylation, alkylation, and condensation to form fused ring systems (e.g., imidazopyridines, as seen in the synthesis of drugs like Zolpidem).[9] For these reactions, the difference between the methyl and ethyl ester is generally minimal, though the slightly increased steric bulk of the ethyl group could, in some cases, marginally slow down reaction rates.
-
Cross-Coupling Reactions: The pyridine ring can be functionalized via transition-metal-catalyzed cross-coupling reactions. The nitrogen atom can act as a chelating group, directing C-H activation.[10] While the ester group is not directly involved, its electronic influence is a factor. The ethyl group is slightly more electron-donating than the methyl group, which could subtly alter the electron density of the pyridine ring and its reactivity in these transformations.
-
Ester Hydrolysis/Transformation: The ester group itself is a reactive site. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[11][12][13] The ethyl ester is generally more sterically hindered and may hydrolyze at a slightly slower rate than the methyl ester. This can be an advantage if the ester is intended to be a protecting group that needs to withstand certain reaction conditions. Conversely, if facile cleavage to the carboxylic acid is desired, the methyl ester might be preferred. The ester can also be converted to an amide via aminolysis.
The following diagram illustrates a typical synthetic workflow where these esters are used as starting materials.
Caption: General synthetic workflow utilizing 2-amino-4-methylpyridine-3-carboxylates.
Downstream Implications in Drug Discovery
If the ester group is intended to be retained in the final drug candidate, the choice between methyl and ethyl can have significant consequences for the molecule's pharmacokinetic profile.
-
Lipophilicity: Lipophilicity, often measured as LogP or LogD, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7][8] The ethyl group is more lipophilic than the methyl group. This seemingly small change can be enough to move a compound into a more or less favorable lipophilicity window, impacting properties like oral absorption and brain penetration.[14]
-
Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes in the body. Ethyl esters are often, but not always, more stable to enzymatic hydrolysis than their methyl counterparts due to greater steric hindrance around the carbonyl group. This can lead to a longer plasma half-life for the drug.
-
Solubility and Formulation: The increased lipophilicity of the ethyl ester can decrease aqueous solubility, which may present challenges for formulation. Conversely, it may improve solubility in lipid-based formulations.
The decision tree below provides a logical framework for selecting the appropriate ester based on research goals.
Caption: Decision framework for selecting between methyl and ethyl esters.
Experimental Protocols
The following protocols are representative of the synthesis and subsequent modification of these compounds.
Protocol 1: Synthesis of Ethyl 2-amino-4-methylpyridine-3-carboxylate
This protocol is a generalized adaptation of the principles of the Gewald reaction for pyridine synthesis.
Materials:
-
Ethyl acetoacetate
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Elemental Sulfur
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified ethyl 2-amino-4-methylpyridine-3-carboxylate.
Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and Melting Point analysis.
Protocol 2: Saponification to 2-amino-4-methylnicotinic Acid
This protocol describes the hydrolysis of the ester to the corresponding carboxylic acid.
Materials:
-
Methyl or Ethyl 2-amino-4-methylpyridine-3-carboxylate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol/Water solvent mixture
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
Dissolve the starting ester (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Cool the solution in an ice bath and slowly acidify by adding concentrated HCl dropwise until the pH is approximately 3-4.
-
A precipitate of 2-amino-4-methylnicotinic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Self-Validation: The final product's identity can be confirmed by NMR and comparison to literature data. The disappearance of the characteristic ester peaks (e.g., O-CH3 or O-CH2CH3) and the appearance of a broad carboxylic acid peak in the ¹H NMR spectrum are key indicators of a successful reaction.
Conclusion and Recommendations
The choice between Methyl and Ethyl 2-amino-4-methylpyridine-3-carboxylate is not merely one of trivial alkyl chain extension but a strategic decision in chemical synthesis and drug design.
-
For use as a synthetic intermediate: If the ester is simply a precursor to the carboxylic acid, the methyl ester is often a practical choice due to its slightly faster hydrolysis rate and lower molecular weight. If the ester needs to survive moderately acidic or basic conditions before a planned hydrolysis, the slightly more robust ethyl ester may be advantageous. In many other core modification reactions, the choice will have a negligible impact on the reaction outcome, and the decision can be based on cost and availability.
-
For inclusion in a final drug candidate: The choice has significant implications. The ethyl ester provides a handle to increase lipophilicity and potentially enhance metabolic stability against esterases. The methyl ester results in a less lipophilic, smaller molecule. The optimal choice will depend entirely on the structure-activity relationship (SAR) and the desired ADME properties of the final compound.
Ultimately, the selection should be guided by a clear understanding of the synthetic route and the desired properties of the final molecule. Both esters are valuable tools, and a rational, data-driven choice will contribute to the success of the research program.
References
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (URL: [Link])
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Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC. (URL: [Link])
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Gewald reaction - Wikipedia. (URL: [Link])
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Zolpidem - Wikipedia. (URL: [Link])
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NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF | Technical Disclosure Commons. (URL: [Link])
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Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications - MDPI. (URL: [Link])
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2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem. (URL: [Link])
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Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (URL: [Link])
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Ethyl 2-amino-4-methylthiophene-3-carboxylate | C8H11NO2S | CID 521132 - PubChem. (URL: [Link])
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Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines - RSC Publishing. (URL: [Link])
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A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate - PubMed Central. (URL: [Link])
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Lipophilicity in PK design: methyl, ethyl, futile - PubMed. (URL: [Link])
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mechanism of ester hydrolysis - YouTube. (URL: [Link])
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Lipophilicity in PK Design: Methyl, Ethyl, Futile | Request PDF - ResearchGate. (URL: [Link])
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Lipophilicity in PK design: methyl, ethyl, futile. (2001) | Han van de Waterbeemd - SciSpace. (URL: [Link])
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Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (URL: [Link])
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Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives - MDPI. (URL: [Link])
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Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (URL: [Link])
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (URL: [Link])
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hydrolysis of esters - Chemguide. (URL: [Link])
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Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. | Request PDF. (URL: [Link])
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Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy - PubMed - NIH. (URL: [Link])
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Methyl Esters - Organic Chemistry Portal. (URL: [Link])
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. (URL: [Link])
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ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. (URL: [Link])
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ethyl 4-amino-2-methyl-3-quinolinecarboxylate - C13H14N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 2-amino-4-methylpyridine-3-carboxylate Isomers
Introduction: The Critical Role of Isomer Identification in Pharmaceutical Development
In the realm of drug discovery and development, the precise structural characterization of a molecule is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit dramatically different pharmacological, toxicological, and metabolic profiles. The titular compound, Methyl 2-amino-4-methylpyridine-3-carboxylate, and its isomers are representative of the substituted pyridine scaffolds that are prevalent in medicinal chemistry.[1][2] Differentiating these closely related structures is a critical analytical challenge. An incorrect isomer in a synthesis batch can lead to failed clinical trials or, worse, unforeseen adverse effects.
This guide provides an in-depth comparison of standard spectroscopic techniques for the unambiguous identification of this compound from its key positional isomers. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectroscopic output, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
For this analysis, we will compare the target molecule with three plausible and structurally distinct isomers:
-
Target Compound (1): this compound
-
Isomer 2: Methyl 6-amino-4-methylpyridine-3-carboxylate
-
Isomer 3: Methyl 2-amino-5-methylpyridine-3-carboxylate
-
Isomer 4: Methyl 3-amino-4-methylpyridine-2-carboxylate
The Analytical Workflow: A Multi-Technique Approach
A robust and self-validating analytical strategy relies on the convergence of data from multiple, orthogonal techniques. No single method can provide absolute certainty. This guide focuses on a quartet of powerful spectroscopic tools: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Caption: High-level workflow for isomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus dictates its resonance frequency (chemical shift), splitting pattern (multiplicity), and integration, offering a unique fingerprint for each isomer.
Causality: Why Isomerism Dictates the NMR Spectrum
The chemical shift of a nucleus is governed by the electron density surrounding it. This is influenced by two primary factors on the pyridine ring:
-
Ring Nitrogen Effect: The electronegative nitrogen atom deshields adjacent α-protons (positions 2 and 6), causing them to resonate at a higher chemical shift (downfield) compared to β (3, 5) and γ (4) protons.[3]
-
Substituent Effects:
-
Electron-Donating Groups (EDG): The amino group (-NH₂) is a strong EDG that increases electron density, particularly at the ortho and para positions, shielding nearby nuclei and shifting them upfield (to lower ppm values).
-
Electron-Withdrawing Groups (EWG): The methyl carboxylate group (-COOCH₃) is an EWG that decreases electron density, deshielding nearby nuclei and shifting them downfield.
-
The coupling (J-coupling) between adjacent protons provides connectivity information. The absence of a proton at a substituted position results in a "missing" signal and alters the splitting patterns of its neighbors.
Predicted ¹H NMR Spectral Comparison
Assumed Solvent: CDCl₃. Shifts are estimates.
| Proton/Group | Compound 1 (2-NH₂, 4-Me) | Isomer 2 (6-NH₂, 4-Me) | Isomer 3 (2-NH₂, 5-Me) | Isomer 4 (3-NH₂, 4-Me) | Rationale for Differentiation |
| Ring H-5 | ~6.5 ppm (d) | ~6.2 ppm (s) | N/A | ~7.0 ppm (d) | Key Differentiator. Singlet in Isomer 2 (no adjacent H). Doublet in 1 & 4. Absent in 3. |
| Ring H-6 | ~7.9 ppm (d) | N/A | ~7.8 ppm (d) | ~8.1 ppm (d) | Absent in Isomer 2. Its high chemical shift in 1, 3, & 4 is due to being ortho to the ring N. |
| Ring H-2 | N/A | ~7.5 ppm (s) | N/A | N/A | Present only in Isomer 2 as a singlet. |
| -NH₂ | ~5.5 ppm (br s) | ~4.8 ppm (br s) | ~5.5 ppm (br s) | ~4.0 ppm (br s) | Broad singlet. Shift is variable. Proximity to EWG in C1 and C3 deshields it. |
| -OCH₃ | ~3.9 ppm (s) | ~3.9 ppm (s) | ~3.9 ppm (s) | ~3.8 ppm (s) | Singlet. Relatively insensitive to ring position. |
| -CH₃ | ~2.4 ppm (s) | ~2.3 ppm (s) | ~2.2 ppm (s) | ~2.5 ppm (s) | Singlet. Deshielded in Isomer 4 due to proximity to two EWGs (N and COOR). |
Table 1: Predicted ¹H NMR chemical shifts (ppm) and multiplicities for the target compound and its isomers.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.
-
Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).
-
Integrate all signals to determine proton ratios.
-
Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding
IR spectroscopy measures the vibrations of bonds within a molecule. It is exceptionally useful for identifying functional groups.
Causality: How Isomerism Influences Vibrational Frequencies
The key differentiator among these isomers in IR is the potential for intramolecular hydrogen bonding .
-
In Compound 1 and Isomer 4 , the amino (-NH₂) and methyl carboxylate (-COOCH₃) groups are ortho to each other. This proximity allows for the formation of a stable six-membered ring via a hydrogen bond between an N-H proton and the carbonyl oxygen.
-
This hydrogen bond weakens both the N-H and C=O bonds, causing their stretching frequencies to decrease (shift to a lower wavenumber) compared to isomers where this interaction is absent (Isomers 2 and 3).
Caption: H-bonding in ortho-substituted isomers (left) vs. its absence in meta/para isomers (right).
Predicted IR Spectral Comparison
| Vibrational Mode | Compound 1 & Isomer 4 | Isomer 2 & Isomer 3 | Rationale for Differentiation |
| N-H Stretch | 3450-3300 cm⁻¹ (broad) | 3480-3350 cm⁻¹ (sharper) | Key Differentiator. Lower frequency due to H-bonding. |
| C=O Stretch | ~1680 cm⁻¹ (strong) | ~1720 cm⁻¹ (strong) | Key Differentiator. Significant shift to lower frequency due to H-bonding. |
| Aromatic C=C/C=N | 1620-1450 cm⁻¹ | 1620-1450 cm⁻¹ | Pattern in this region can be a fingerprint but is complex. |
Table 2: Predicted key IR absorption frequencies (cm⁻¹) for the isomers.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the peaks corresponding to the key functional groups.
-
Mass Spectrometry (MS): Determining Mass and Fragmentation
MS provides the molecular weight of a compound and, crucially for isomer analysis, information about its fragmentation pattern upon ionization. While all isomers have the same molecular weight, the way they break apart can be unique.
Causality: How Isomerism Governs Fragmentation
In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, forming a radical cation (the molecular ion, M⁺˙) which then undergoes fragmentation. The fragmentation pathways are directed by the positions of the substituents, aiming to form the most stable possible fragment ions and neutral losses.
-
Loss of ·OCH₃ (M-31): A common fragmentation for methyl esters.
-
Loss of ·COOCH₃ (M-59): Loss of the entire ester group.
-
Ortho Effects: In isomers with adjacent groups, unique fragmentation pathways can occur. For Compound 1 , the proximity of the amino and ester groups might facilitate a concerted loss of methanol (CH₃OH) or other unique rearrangements not possible in Isomers 2 and 3.
Predicted Mass Spectral Comparison
| Ion/Fragment | Expected m/z | Compound 1 | Isomer 2 | Isomer 3 | Isomer 4 | Rationale for Differentiation |
| [M]⁺˙ | 180 | Abundant | Abundant | Abundant | Abundant | All isomers have the same molecular weight. |
| [M-OCH₃]⁺ | 149 | Moderate | High | High | Moderate | The stability of this fragment may differ based on the substituent pattern. |
| [M-CH₃OH]⁺˙ | 148 | Potentially High | Low | Low | Potentially High | Key Differentiator. This "ortho effect" fragmentation is favored when the -NH₂ and -COOCH₃ groups are adjacent. |
| [M-COOCH₃]⁺ | 121 | Moderate | Moderate | Moderate | Moderate | A common fragment, but its relative intensity could vary. |
Table 3: Predicted key fragments and their relative intensities in EI-Mass Spectrometry.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron energy of 70 eV in the ion source.
-
Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-250).
-
Data Interpretation:
-
Identify the molecular ion peak [M]⁺˙ at m/z 180.
-
Analyze the fragmentation pattern, identifying key neutral losses (e.g., 31 for ·OCH₃).
-
Compare the relative intensities of the fragment ions between the different isomer samples.
-
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system of a molecule. The wavelength of maximum absorbance (λ_max) is sensitive to the electronic structure.
Causality: How Isomerism Affects λ_max
The pyridine ring is the primary chromophore. The -NH₂ (an auxochrome) and -COOCH₃ groups alter the energy of the electronic transitions (primarily π → π*). The extent of this alteration depends on their position and their ability to participate in resonance with the ring.[3][4]
-
The electron-donating -NH₂ group generally causes a bathochromic shift (to longer wavelengths).
-
The electron-withdrawing -COOCH₃ group can also extend conjugation.
-
The relative positions of these groups determine the overall electronic landscape. Isomers with more effective end-to-end conjugation will typically have a higher λ_max. For example, the interaction between a 2-amino group and a 5-methyl group (Isomer 3) might differ electronically from that of a 4-methyl group (Compound 1).
Predicted UV-Vis Spectral Comparison
| Isomer | Predicted λ_max (in Methanol) | Rationale for Differentiation |
| Compound 1 | ~330 nm | The specific electronic interaction of the 2-NH₂, 3-COOR, 4-Me pattern. |
| Isomer 2 | ~320 nm | The 6-amino group is para to the 3-carboxylate, leading to a distinct electronic system. |
| Isomer 3 | ~335 nm | The 5-methyl group may have a slightly different electronic effect than the 4-methyl group. |
| Isomer 4 | ~340 nm | The 3-amino group is para to the 6-position, and ortho to the 2-carboxylate, potentially leading to the most extended conjugation. |
Table 4: Predicted λ_max values for the isomers. Note: These are estimations; the key is the relative difference, not the absolute value.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) with an absorbance between 0.2 and 0.8 AU. This typically requires a concentration in the micromolar range.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
-
Scan a wavelength range from ~200 nm to 450 nm.
-
-
Data Interpretation:
-
Identify the wavelength of maximum absorbance (λ_max) for each isomer.
-
Compare the λ_max values to differentiate the samples.
-
Conclusion: A Synthesis of Spectroscopic Evidence
The unambiguous identification of this compound from its positional isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. No single technique should be used in isolation.
-
NMR spectroscopy serves as the primary tool, providing definitive structural connectivity through chemical shifts and coupling patterns.
-
IR spectroscopy acts as a rapid and powerful confirmation method, with the presence or absence of intramolecular hydrogen bonding providing a clear distinction between ortho-substituted isomers and others.
-
Mass spectrometry corroborates the molecular weight and offers secondary structural evidence through unique fragmentation pathways, particularly those arising from "ortho effects."
-
UV-Vis spectroscopy provides complementary electronic information, with subtle but measurable differences in λ_max reflecting the unique conjugated system of each isomer.
By integrating the data from these four techniques, researchers and drug developers can build a self-validating case for the precise structure of their synthesized compounds, ensuring the integrity and safety of their scientific endeavors.
References
- Pipzine Chemicals. methyl 2-amino-4-methyl-pyridine-3-carboxylate.
- Pipzine Chemicals. 2-Amino-4-Methylpyridine-3-Carboxylic Acid.
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19). Available at: [Link]
-
ResearchGate. Structural isomers of aminopyridines. Available at: [Link]
-
MDPI. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. (2023-04-01). Available at: [Link]
-
ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Available at: [Link]
-
Oriental Journal of Chemistry. Infrared Spectral Studies of Some Substituted Pyridines. Available at: [Link]
-
ACS Publications. Correlations of the Infrared Spectra of Some Pyridines. Available at: [Link]
-
Frontiers in Physiology. Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. (2021-03-16). Available at: [Link]
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PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]
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Sciforum. Fluorescent Properties Study of 2-AminoPyridine Derivatives. (2021-11-15). Available at: [Link]
-
PubMed Central. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022-02-28). Available at: [Link]
-
Wikipedia. Pyridine. Available at: [Link]
-
Edinburgh Instruments. Relative Quantum Yield of 2-Aminopyridine. (2022-04-14). Available at: [Link]
-
SPIE Digital Library. Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Available at: [Link]
-
PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025-05-20). Available at: [Link]
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A Comparative Guide to the Biological Activity of Methyl 2-amino-4-methylpyridine-3-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] This guide provides a detailed comparative analysis of the biological activity of Methyl 2-amino-4-methylpyridine-3-carboxylate and its analogs, with a primary focus on their potent inhibitory effects on inducible nitric oxide synthase (iNOS). We will delve into the mechanistic underpinnings of this activity, present comparative experimental data, and provide detailed protocols for relevant biological assays.
Introduction to this compound
This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2] Its structural features, including the aminopyridine core and the carboxylate group, make it an attractive scaffold for designing molecules with specific biological activities. While direct biological data for this specific ester is limited in publicly available literature, extensive research on its core structure, 2-amino-4-methylpyridine, reveals a significant and potent biological profile, particularly as an inhibitor of iNOS.
Comparative Analysis of iNOS Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes. It is synthesized by a family of enzymes known as nitric oxide synthases (NOS). The inducible isoform, iNOS (or NOS II), is primarily expressed during inflammatory responses and can produce large, sustained amounts of NO, which can contribute to tissue damage in various inflammatory diseases and cancer. Consequently, the development of selective iNOS inhibitors is a significant therapeutic goal.
Potency and Selectivity of 2-amino-4-methylpyridine
The parent compound, 2-amino-4-methylpyridine, has been identified as a highly potent inhibitor of iNOS. In vitro studies have demonstrated that it inhibits the activity of murine iNOS from RAW 264.7 macrophage cells with an impressive IC50 of 6 nM .[3][4] Its potency against human recombinant iNOS is slightly lower, with an IC50 of 40 nM .[3][4]
A crucial aspect of a therapeutic iNOS inhibitor is its selectivity over the other two main isoforms: neuronal NOS (nNOS or NOS I) and endothelial NOS (eNOS or NOS III), which are involved in essential physiological functions. 2-amino-4-methylpyridine displays a degree of selectivity for iNOS over the constitutive isoforms, with a reported IC50 of 100 nM for both human recombinant nNOS and eNOS.[3][4]
Table 1: Comparative in vitro iNOS Inhibition Data
| Compound | Murine iNOS (RAW 264.7) IC50 (nM) | Human Recombinant iNOS IC50 (nM) | Human Recombinant nNOS IC50 (nM) | Human Recombinant eNOS IC50 (nM) | Reference |
| 2-amino-4-methylpyridine | 6 | 40 | 100 | 100 | [3][4] |
| L-NMMA (NG-monomethyl-L-arginine) | ~3000-7000 | Similar to murine | ~3000-7000 | ~3000-7000 | [3][4] |
| L-NIL (N6-(1-Iminoethyl)-L-lysine) | High | High | High | High | [3][4] |
| Aminoguanidine | High | High | High | High | [3][4] |
| 6-substituted 2-amino-4-methylpyridine (analog 2) | 28 | Not Reported | Not Reported | Not Reported | [5] |
As illustrated in Table 1, 2-amino-4-methylpyridine is significantly more potent against murine iNOS compared to well-known non-selective and moderately selective NOS inhibitors like L-NMMA and aminoguanidine.[3][4]
Structure-Activity Relationship (SAR) Insights
Research into analogs of 2-amino-4-methylpyridine has provided valuable insights into the structure-activity relationship for iNOS inhibition. A study on position-6 substituted 2-amino-4-methylpyridine analogues revealed that modifications at this position can modulate potency. For instance, one of the most potent analogs identified in this series exhibited an IC50 of 28 nM against iNOS.[5] This suggests that the core 2-amino-4-methylpyridine scaffold is crucial for high-affinity binding, while substitutions at the 6-position can be tailored to fine-tune inhibitory activity.
The presence of the methyl ester at the 3-position in this compound likely influences its pharmacokinetic properties and may also affect its binding to the iNOS active site. Further enzymatic and cellular assays are warranted to elucidate the precise impact of this functional group on its inhibitory profile.
Mechanism of iNOS Inhibition
Enzyme kinetic studies have revealed that 2-amino-4-methylpyridine acts as a competitive inhibitor with respect to the substrate, L-arginine .[3][4] This indicates that the compound binds to the active site of iNOS, competing with the natural substrate. The aminopyridine moiety is likely crucial for this interaction, potentially mimicking the guanidinium group of L-arginine and forming key hydrogen bonds within the enzyme's active site.
Caption: Competitive inhibition of iNOS by 2-amino-4-methylpyridine analogs.
Broader Biological Activities of Pyridine Derivatives
Beyond iNOS inhibition, the pyridine scaffold is a versatile pharmacophore found in drugs with a wide range of therapeutic applications.
Anticancer Potential
Antimicrobial and Other Activities
The aminopyridine core is also present in compounds with antimicrobial activity. Metal complexes of 2-amino-3-methylpyridine have been screened for their antibacterial properties.[1] Furthermore, various pyridine derivatives have been explored as potential antiviral, anti-inflammatory, and antimalarial agents.[9]
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key assays.
In Vitro iNOS Inhibition Assay (Cell-based)
This protocol is adapted from studies using RAW 264.7 murine macrophage cells.[3][4]
Objective: To determine the IC50 value of a test compound for the inhibition of iNOS activity in a cellular context.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
Test compound (e.g., this compound)
-
Griess Reagent (for nitrite quantification)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Remove the old media from the cells and add the compound dilutions.
-
iNOS Induction: Immediately after adding the test compound, stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression. Include control wells with cells and stimulation agents but no test compound, and blank wells with media only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant.
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well and incubate at room temperature for 10 minutes, protected from light.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is proportional to iNOS activity. Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the cell-based iNOS inhibition assay.
Anticancer Activity Evaluation (MTT Assay)
This is a common colorimetric assay to assess cell viability and proliferation.[10]
Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Conclusion
This compound belongs to a class of pyridine derivatives with significant therapeutic potential. The core structure, 2-amino-4-methylpyridine, is a highly potent and selective inhibitor of inducible nitric oxide synthase, a key target in inflammatory diseases. While further experimental validation of the title compound is necessary, the existing data on its analogs provides a strong rationale for its investigation as an iNOS inhibitor. Moreover, the broader biological activities associated with the pyridine scaffold, including anticancer and antimicrobial effects, highlight the potential for developing novel therapeutic agents based on this versatile chemical entity. The provided experimental protocols offer a foundation for researchers to conduct comparative studies and further elucidate the biological profile of this compound and its derivatives.
References
- Moore, W. M., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 118(6), 1451–1459.
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Pipzine Chemicals. (n.d.). methyl 2-amino-4-methyl-pyridine-3-carboxylate. Retrieved from [Link]
- Li, Z., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9) as a Potential PET Tracer for Imaging iNOS. Journal of Medicinal Chemistry, 55(23), 10576–10587.
- Khan, E., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
- Thothadri, S., et al. (2013). 2-Amino-4-methylpyridinium 2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(6), o896–o897.
- Asif, M. (2022). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Journal of Molecular Structure, 1269, 133815.
- Li, Z., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9) as a Potential PET Tracer for Imaging iNOS. ACS Medicinal Chemistry Letters, 3(12), 1047-1051.
- Boehringer Ingelheim. (2001). Preparation process of 3 amino-4 methyl pyridine.
- Abdellatif, K. R. A., et al. (2014). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Bioorganic & Medicinal Chemistry, 22(22), 6337–6348.
- Kumar, A., et al. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 46(9), 4153–4159.
- Moore, W. M., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 118(6), 1451–1459.
- El-Sayed, M. A. A., et al. (2018).
- Cinelli, M. A., et al. (2014). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews, 34(1), 104–149.
-
PubChem. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid. Retrieved from [Link]
- El-Naggar, A. M., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68, 66-80.
- Khan, I., et al. (2024). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Biomolecular Structure and Dynamics, 1-16.
- Rehman, A. U., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 27(19), 6524.
- Singh, P., & Kumar, A. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology, 4(5), 1-10.
- Kim, J. H., et al. (2017). Inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression by a combination of Pelargonium sidoides and Coptis chinensis in lipopolysaccharide-stimulated RAW 264.7 macrophages. Journal of Ethnopharmacology, 208, 1-8.
- Sharma, S., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
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BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]
- Back, S. H., et al. (2008). Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response. Journal of Biological Chemistry, 283(12), 7564–7571.
- Genc, B., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Serbian Chemical Society, 86(1), 47-60.
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Comparative study of "Methyl 2-amino-4-methylpyridine-3-carboxylate" synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-amino-4-methylpyridine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The strategic arrangement of its amino, methyl, and carboxylate functionalities on the pyridine core makes it an attractive scaffold for generating libraries of potential therapeutic agents. This guide provides a comparative analysis of two prominent synthetic strategies for this compound: a classical multi-step approach involving the construction of the pyridine ring followed by functional group manipulation, and a more contemporary one-pot multicomponent reaction (MCR) approach. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable method based on their specific laboratory capabilities, desired scale, and overall synthetic strategy.
Method 1: Multi-Step Synthesis via Enamine Cyclization
This well-established, linear approach builds the pyridine ring through the cyclization of an enamine intermediate, followed by necessary functional group interconversions. While often requiring the isolation of intermediates, this method offers a high degree of control over each synthetic step. A representative pathway, adapted from established pyridine syntheses, commences with readily available starting materials.
Causality Behind Experimental Choices
The choice of a multi-step approach is often dictated by the need for unambiguous product formation and the ability to purify intermediates at each stage, which can be critical for ensuring the high purity of the final compound. The initial Knoevenagel condensation between a β-ketoester and a nitrile is a reliable method for forming the carbon-carbon bond necessary for the pyridine backbone. The subsequent cyclization is typically acid or base-catalyzed, with the choice of catalyst influencing the reaction rate and selectivity.
Experimental Protocol
Step 1: Synthesis of the Enamine Intermediate
-
To a solution of ethyl acetoacetate (1.0 eq) in toluene, add piperidine (0.1 eq) and acetic acid (0.1 eq).
-
Add ethyl cyanoacetate (1.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.
Step 2: Cyclization to the Pyridine Core
-
Dissolve the crude enamine in ethanol.
-
Add a catalytic amount of a suitable acid, such as hydrochloric acid.
-
Reflux the mixture and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent and purify by column chromatography.
Step 3: Functional Group Manipulation (Example: Amination)
Further steps to introduce the 2-amino group might involve, for example, the conversion of a precursor like a 2-chloro or 2-hydroxypyridine derivative.
Data Presentation
| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate, Ethyl cyanoacetate | Piperidine, Acetic Acid | Toluene | Reflux | 4-6 | ~85 |
| 2 | Enamine intermediate | Hydrochloric acid | Ethanol | Reflux | 6-8 | ~70 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Method 2: One-Pot Multicomponent Synthesis
The one-pot multicomponent approach has gained significant traction in modern organic synthesis due to its efficiency, atom economy, and operational simplicity. For the synthesis of this compound, a convergent strategy involving the reaction of a β-enaminone, an active methylene nitrile, and a source of ammonia is particularly effective.
Causality Behind Experimental Choices
This MCR approach is designed for efficiency, minimizing the number of synthetic steps and purification procedures. The selection of a β-enaminone as a key building block is strategic as it already contains a significant portion of the final pyridine scaffold. The choice of a mild base catalyst is crucial to promote the initial Michael addition and subsequent cyclization while avoiding unwanted side reactions.
Experimental Protocol
-
To a round-bottom flask, add the β-enaminone (e.g., 4-(dimethylamino)but-3-en-2-one) (1.0 eq), methyl cyanoacetate (1.0 eq), and ammonium acetate (2.0 eq).
-
Add a suitable solvent, such as ethanol or isopropanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be isolated by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
Data Presentation
| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-(dimethylamino)but-3-en-2-one, Methyl cyanoacetate, Ammonium acetate | (Self-catalyzed by ammonium acetate) | Ethanol | Reflux | 8-12 | ~75-85 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Comparative Analysis
| Feature | Method 1: Multi-Step Synthesis | Method 2: One-Pot Multicomponent Synthesis |
| Efficiency | Lower, multiple steps and purifications required. | Higher, single step, reduced workup. |
| Atom Economy | Generally lower due to the use of protecting groups and stoichiometric reagents. | Generally higher, most atoms from reactants are incorporated into the final product. |
| Control | High degree of control over each step, easier to troubleshoot. | Less direct control over the reaction cascade, optimization may be more complex. |
| Scalability | Can be challenging to scale up due to multiple unit operations. | More amenable to scale-up due to fewer steps. |
| Green Chemistry | Often involves more solvent and generates more waste. | More environmentally friendly with less solvent usage and waste generation. |
| Versatility | Allows for the synthesis of a wider range of analogs through modification of intermediates. | The scope can be limited by the availability of suitable starting materials for the MCR. |
Visualization of Synthetic Pathways
Method 1: Multi-Step Synthesis Workflow
Caption: Workflow for the multi-step synthesis.
Method 2: One-Pot Multicomponent Reaction
Caption: One-pot multicomponent synthesis approach.
Conclusion
Both the multi-step synthesis and the one-pot multicomponent reaction offer viable routes to this compound. The choice between the two is contingent on the specific needs of the researcher. The multi-step approach provides greater control and is advantageous when high purity is paramount and when the synthesis of a diverse range of analogs from common intermediates is desired. In contrast, the one-pot MCR is superior in terms of efficiency, atom economy, and environmental friendliness, making it an excellent choice for rapid synthesis and for generating focused libraries of compounds. As the demand for sustainable and efficient chemical processes grows, the development and optimization of one-pot multicomponent reactions will likely play an increasingly important role in the synthesis of valuable chemical intermediates like this compound.
References
-
Guan, Z., et al. (2015). Synthesis of Polysubstituted Pyridines via a Three-Component Reaction of β-Enaminones, Malononitrile, and Ammonium Acetate. Journal of Organic Chemistry, 80(15), 7949-7955. [Link]
- Boehringer Ingelheim Pharmaceuticals, Inc. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. U.S.
A Comparative Guide to HPLC Purity Assessment of Methyl 2-amino-4-methylpyridine-3-carboxylate
Introduction: The Critical Role of Purity in a Versatile Pyridine Derivative
Methyl 2-amino-4-methylpyridine-3-carboxylate is a substituted pyridine derivative with significant potential in pharmaceutical and agrochemical research. Its structure, featuring a pyridine core with amino, methyl, and carboxylate functional groups, makes it a valuable building block for more complex molecules.[1] The reactivity of the amino group, the pyridine ring, and the potential for hydrolysis of the ester group underscore the compound's synthetic utility.[1] However, these same reactive sites mean that impurities can arise during synthesis, such as isomers, starting material residues, or degradation products like the corresponding carboxylic acid.[2]
For researchers and drug development professionals, ensuring the purity of this starting material is paramount. The presence of even minor impurities can lead to unforeseen side reactions, impact the yield and purity of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Therefore, a robust, reliable, and accurate analytical method for purity assessment is not just a quality control measure; it is a fundamental requirement for reproducible and successful research and development.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will explore two primary approaches, Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Chromatography (HILIC), providing detailed experimental protocols and comparative data to guide you in selecting the optimal method for your laboratory's needs. All methodologies are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]
Understanding the Analyte: Physicochemical Properties and Chromatographic Challenges
This compound (C8H10N2O2) is a moderately polar compound.[1] Its solubility in water is expected to be low to moderate, while it is generally soluble in organic solvents.[1][2] The presence of the basic amino group and the pyridine nitrogen means its retention in reversed-phase chromatography will be highly dependent on the pH of the mobile phase. Potential impurities could include more polar species (e.g., the hydrolyzed carboxylic acid, 2-amino-4-methylpyridine-3-carboxylic acid) or less polar analogues, making a single chromatographic method challenging.
The primary challenge in developing an HPLC method for this compound is to achieve adequate retention of the main component while ensuring sharp peak shapes and good resolution from both more and less polar impurities. Tailing of the main peak, a common issue with basic compounds on silica-based columns, must be mitigated.
Method 1: The Workhorse Approach - Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the most common chromatographic technique and serves as the logical starting point for method development.[5] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, and compounds are separated primarily based on their hydrophobicity.
Causality Behind Experimental Choices for RP-HPLC
-
Stationary Phase: A C18 (octadecylsilane) column is the standard choice for RP-HPLC due to its versatility and wide availability. To mitigate peak tailing often associated with basic compounds like our analyte, a modern, high-purity, end-capped C18 column is essential. End-capping neutralizes residual acidic silanol groups on the silica surface that can cause secondary ionic interactions.
-
Mobile Phase: A mixture of water (or an aqueous buffer) and a miscible organic solvent like acetonitrile or methanol is used.[5] For this basic analyte, controlling the mobile phase pH is critical. A slightly acidic pH (e.g., pH 3-4) will protonate the amino group and pyridine nitrogen, leading to more consistent interactions with the stationary phase and improved peak shape. A phosphate or formate buffer is suitable for this purpose and is compatible with UV detection.
-
Detection: The pyridine ring provides good UV absorbance. A photodiode array (PDA) detector is ideal as it allows for monitoring at multiple wavelengths and can help in peak purity assessment. The optimal detection wavelength should be determined by acquiring a UV spectrum of the analyte.
Experimental Protocol: RP-HPLC
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or similar).
-
Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% to 10% B
-
17-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA at 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Method 2: An Alternative for Enhanced Polar Analyte Retention - HILIC
While RP-HPLC is robust, it can sometimes provide insufficient retention for very polar impurities, which may elute in the solvent front.[6] Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative that utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[7] In HILIC, a water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[8]
Causality Behind Experimental Choices for HILIC
-
Stationary Phase: A variety of polar stationary phases can be used for HILIC, including bare silica, amino, or diol-bonded phases.[9] A bare silica column is a good starting point as it provides strong retention for polar compounds.
-
Mobile Phase: The mobile phase in HILIC consists of a high percentage of a non-polar organic solvent (typically acetonitrile) and a smaller amount of a polar solvent (water or an aqueous buffer).[7] The high organic content ensures that the polar analytes are retained on the polar stationary phase. A buffer, such as ammonium formate or ammonium acetate, is often added to the aqueous portion to control pH and improve peak shape.
-
Elution Order: In HILIC, the elution order is typically the reverse of RP-HPLC, with the most polar compounds being retained the longest.
Experimental Protocol: HILIC
-
Instrumentation:
-
HPLC system as described for RP-HPLC.
-
-
Chromatographic Conditions:
-
Column: Bare Silica, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 5% B
-
17-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA at 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in 90:10 acetonitrile:water to a final concentration of 0.5 mg/mL. It is crucial that the sample solvent is similar in composition to the initial mobile phase to ensure good peak shape.
-
Visualizing the Workflow
A systematic approach is key to developing a robust HPLC method. The following diagram illustrates a typical workflow.
Caption: Workflow for HPLC Method Development.
The choice between RP-HPLC and HILIC is a critical decision in the method development process. The following diagram outlines the logic for this selection.
Caption: Decision tree for selecting between RP-HPLC and HILIC.
Performance Comparison: RP-HPLC vs. HILIC
To provide a clear comparison, the following table summarizes the expected performance of each method for the purity analysis of this compound, including its potential hydrolysis product (2-amino-4-methylpyridine-3-carboxylic acid) and a hypothetical less polar impurity (e.g., a benzylated analogue).
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Chromatography (HILIC) | Commentary |
| Retention of Main Peak | Good, tunable with organic content and pH. | Good, tunable with aqueous content. | Both methods can achieve adequate retention of the main compound. |
| Retention of Polar Impurities | Potentially poor; may elute near the solvent front. | Excellent; retention increases with polarity. | HILIC is superior for retaining and quantifying highly polar impurities. |
| Retention of Non-Polar Impurities | Excellent; retention increases with hydrophobicity. | Poor; non-polar compounds elute early. | RP-HPLC is the preferred method for resolving non-polar impurities. |
| Peak Shape for Basic Analyte | Good with buffered mobile phase and end-capped column. | Generally good, especially with buffered mobile phase. | Peak shape can be optimized in both modes with careful mobile phase selection. |
| Method Robustness | High; RP-HPLC is a very mature and robust technique. | Moderate; can be more sensitive to mobile phase composition and water content. | RP-HPLC is generally considered more robust for routine QC environments. |
| Orthogonality | N/A | High. HILIC provides a different separation mechanism, making it an excellent confirmatory technique. | Using both RP-HPLC and HILIC provides a more complete purity profile. |
Trustworthiness and Method Validation
For any analytical method to be considered trustworthy, it must be validated to demonstrate its suitability for the intended purpose.[10] The validation should be conducted in accordance with ICH Q2(R2) guidelines and should assess the following parameters:[3][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Furthermore, all chromatographic runs should begin with a system suitability test (SST) as defined by USP General Chapter <621> to ensure the chromatographic system is performing adequately.[4][12] Key SST parameters include retention time, peak area reproducibility, column efficiency (plate count), and peak symmetry (tailing factor).
Conclusion and Recommendations
The purity assessment of this compound can be effectively achieved using HPLC.
-
For routine quality control and analysis of known, less polar impurities, the developed Reversed-Phase HPLC method is the recommended primary choice. It is robust, reliable, and utilizes the most common and well-understood chromatographic technique.
-
When the presence of highly polar impurities is suspected, or for a more comprehensive purity profile during method development and forced degradation studies, the HILIC method is an invaluable orthogonal approach. It provides superior retention and resolution of polar species that are often missed in RP-HPLC.
Ultimately, the choice of method will depend on the specific analytical challenge. For drug development professionals, employing both methods during the characterization of a new batch can provide the highest level of confidence in the material's purity. By understanding the principles behind each technique and following a systematic approach to method development and validation, researchers can ensure the quality and integrity of their work.
References
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- Pipzine Chemicals. (n.d.). 2-Amino-4-Methylpyridine-3-Carboxylic Acid.
- U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- Buskiewicz, I. et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Thermo Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Waters Corporation. (n.d.). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
- Wikipedia. (n.d.). Hydrophilic interaction chromatography.
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A Comparative Guide to the Structural Validation of Methyl 2-amino-4-methylpyridine-3-carboxylate
In the landscape of pharmaceutical and materials science research, the unequivocal structural confirmation of synthesized compounds is the bedrock of reliable and reproducible results. Methyl 2-amino-4-methylpyridine-3-carboxylate, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry.[1] Its utility is predicated on the precise arrangement of its functional groups—the amino, methyl, and methyl carboxylate moieties on the pyridine ring. An error in this arrangement, leading to an isomeric impurity, could drastically alter biological activity and chemical reactivity.
This guide provides a comprehensive, multi-technique workflow for the structural validation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist of procedures to explain the causal logic behind the experimental choices. The described system is self-validating, employing orthogonal analytical techniques to ensure the highest degree of confidence in the final structural assignment.
Predicted Structural Features and Spectroscopic Fingerprints
Before embarking on experimental analysis, a thorough understanding of the target molecule's expected spectroscopic signatures is crucial. This predictive approach establishes a benchmark against which to compare empirical data.
The structure of this compound contains several key features:
-
An aromatic pyridine ring.
-
Two distinct aromatic protons (H-5 and H-6).
-
An amino group (-NH₂) at the C-2 position.
-
A methyl group (-CH₃) at the C-4 position.
-
A methyl ester (-COOCH₃) at the C-3 position.
Based on this structure, we can predict the following spectroscopic characteristics:
-
¹H NMR: We expect to see five distinct signals: two doublets for the coupled aromatic protons (H-5 and H-6), a broad singlet for the two amino protons, a singlet for the C-4 methyl group, and a singlet for the ester's methyl group.
-
¹³C NMR: Eight distinct carbon signals are predicted: five for the pyridine ring carbons (three quaternary, two tertiary), one for the methyl group, one for the ester's methyl group, and one for the carbonyl carbon of the ester.
-
Infrared (IR) Spectroscopy: Key vibrational bands should be present, including N-H stretches for the primary amine, C-H stretches for the aromatic and aliphatic groups, a strong C=O stretch for the ester carbonyl, and C=C/C=N stretches characteristic of the pyridine ring.[2]
-
Mass Spectrometry (MS): The molecular ion peak in a high-resolution mass spectrum (HRMS) should correspond to the exact mass of the molecule (C₈H₁₀N₂O₂), which is 166.07423 Da.[3]
Experimental Validation: A Self-Validating Workflow
Confidence in structural elucidation is achieved not by a single experiment, but by the convergence of data from multiple, independent analytical techniques.[4] The following workflow is designed to be a robust, self-validating system.
Caption: A comprehensive workflow for the structural validation of synthesized organic compounds.
Step 1: Synthesis and Purification
A reliable synthesis is the first step. While various methods exist, a common approach involves the reaction of ethyl 2-cyano-3-methylbut-2-enoate with an appropriate nitrogen source.
Protocol:
-
Reaction Setup: Combine ethyl 2-cyano-3-methylbut-2-enoate and a suitable ammonia equivalent in a solvent like ethanol.
-
Reaction Conditions: Heat the mixture under reflux for a specified period (e.g., 6-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, the product can be precipitated or extracted into an organic solvent.
-
Purification: The crude product must be purified, typically via flash column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water), to remove starting materials and byproducts. Purity should be confirmed to be >95% by HPLC before proceeding.
Causality: The choice of purification method is critical. Chromatographic separation is effective for removing closely related impurities, while recrystallization is excellent for obtaining highly crystalline, pure material, which is ideal for subsequent analyses like X-ray crystallography.
Step 2: Multi-technique Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A full suite of experiments should be performed.[5]
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR: Acquire ¹H and ¹³C{¹H} spectra.
-
2D NMR: Acquire a Correlation Spectroscopy (COSY) spectrum to establish H-H couplings, a Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify direct C-H attachments, and a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to map long-range (2-3 bond) C-H correlations.[6][7]
Expertise: While ¹H and ¹³C NMR provide the basic chemical shifts, 2D NMR experiments are indispensable for unambiguous assignment. HSQC links each proton to its directly attached carbon.[5] The HMBC experiment is the cornerstone for connecting molecular fragments, revealing the connectivity across quaternary carbons (like C-2, C-3, and C-4) and heteroatoms, which is essential for differentiating isomers.[6]
B. Infrared (IR) Spectroscopy
IR spectroscopy provides definitive evidence for the presence of key functional groups.[3][8]
Protocol:
-
Sample Preparation: Prepare a sample using either the KBr pellet method for a solid or as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Trustworthiness: The IR spectrum serves as a unique molecular fingerprint.[3] The observation of a strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹ and distinct N-H stretching bands around 3300-3500 cm⁻¹ provides orthogonal validation of the functional groups predicted by NMR.
C. High-Resolution Mass Spectrometry (HRMS)
HRMS provides the elemental composition of the molecule with high precision.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).
-
Data Interpretation: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass calculated for the formula C₈H₁₀N₂O₂. The measured mass should be within a 5 ppm error.
Trustworthiness: Confirming the molecular formula via HRMS is a critical checkpoint. It rules out unexpected products resulting from side reactions (e.g., hydrolysis of the ester) and provides a fundamental piece of data that all other spectroscopic interpretations must align with.
Data Interpretation and Comparative Analysis
The power of this workflow lies in integrating the data from all techniques. The assignments from one experiment must be consistent with the data from all others.
Table 1: Comparison of Predicted vs. Experimental Spectroscopic Data
| Analysis | Predicted Feature | Hypothetical Experimental Result | Assignment |
| ¹H NMR | ~7.9-8.1 ppm (d) | 8.05 ppm (d, J=5.0 Hz) | H-6 |
| ~6.5-6.7 ppm (d) | 6.62 ppm (d, J=5.0 Hz) | H-5 | |
| ~5.5-6.5 ppm (br s) | 5.95 ppm (br s, 2H) | -NH₂ | |
| ~3.8-4.0 ppm (s) | 3.88 ppm (s, 3H) | -COOCH₃ | |
| ~2.3-2.5 ppm (s) | 2.41 ppm (s, 3H) | C4-CH₃ | |
| ¹³C NMR | ~168-172 ppm | 169.5 ppm | C=O |
| ~158-162 ppm | 160.1 ppm | C-2 | |
| ~155-159 ppm | 157.3 ppm | C-6 | |
| ~145-149 ppm | 147.8 ppm | C-4 | |
| ~110-114 ppm | 112.5 ppm | C-5 | |
| ~103-107 ppm | 105.2 ppm | C-3 | |
| ~50-53 ppm | 51.7 ppm | -COOCH₃ | |
| ~20-23 ppm | 21.9 ppm | C4-CH₃ | |
| IR (cm⁻¹) | 3450-3300 (N-H str) | 3410, 3325 cm⁻¹ | Primary Amine |
| 3100-3000 (Aromatic C-H) | 3055 cm⁻¹ | Ar-H | |
| 2980-2850 (Aliphatic C-H) | 2950 cm⁻¹ | C-H | |
| 1725-1705 (C=O str) | 1715 cm⁻¹ | Ester Carbonyl | |
| 1620-1580 (C=C/C=N str) | 1605, 1585 cm⁻¹ | Pyridine Ring | |
| HRMS | [M+H]⁺ = 167.08150 | [M+H]⁺ = 167.08131 (Error: 1.1 ppm) | C₈H₁₁N₂O₂⁺ |
Distinguishing from a Key Isomer: The Power of HMBC
A plausible isomeric byproduct is Methyl 6-amino-4-methylpyridine-3-carboxylate . While its 1D NMR and MS data might appear similar, its connectivity is different. The HMBC experiment provides the definitive evidence to distinguish between them.
For the target compound, This compound , we expect a crucial 3-bond correlation (³J_CH) between the protons of the C-4 methyl group (~2.41 ppm) and the ester carbonyl carbon (C=O, ~169.5 ppm). We also expect a correlation from the H-5 proton (~6.62 ppm) to the C-4 carbon (~147.8 ppm).
Caption: Differentiating isomers using key HMBC correlations.
In the 6-amino isomer, the C-4 methyl group is too far from the carbonyl carbon for a 2- or 3-bond correlation to be observed. The absence of this specific signal in the HMBC spectrum would be strong evidence against the target structure, while its presence provides definitive confirmation.
Conclusion
The structural validation of a molecule like this compound is a non-negotiable standard in scientific research. Relying on a single piece of data is insufficient and introduces unacceptable risk. The self-validating workflow presented here—combining meticulous synthesis and purification with an orthogonal suite of spectroscopic techniques (NMR, IR, and HRMS)—provides a robust framework for achieving unambiguous structural confirmation. By understanding the causal links between molecular structure and spectral output, and by leveraging advanced techniques like 2D NMR to probe specific atomic connectivity, researchers can proceed with the highest degree of confidence in their materials, ensuring the integrity and reproducibility of their work.
References
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Pipzine Chemicals. methyl 2-amino-4-methyl-pyridine-3-carboxylate. Available at: [Link]
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ResearchGate. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Available at: [Link]
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Pipzine Chemicals. 2-Amino-4-Methylpyridine-3-Carboxylic Acid. Available at: [Link]
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Chemistry LibreTexts. 12: Structure Determination - Mass Spectrometry and Infrared Spectroscopy. Available at: [Link]
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ACS Publications. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling. Available at: [Link]
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Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry. Available at: [Link]
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Georgia State University. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]
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ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]
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ACS Publications. Structure Elucidation for MALDI Mass Spectrometry Imaging Using Infrared Ion Spectroscopy. Analytical Chemistry. Available at: [Link]
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ResearchGate. (PDF) The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Available at: [Link]
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PubChem. 2-Amino-4-methylpyridine-3-carboxylic acid. Available at: [Link]
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Ajeee. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Available at: [Link]
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NIH National Library of Medicine. Leveraging infrared spectroscopy for automated structure elucidation. Available at: [Link]
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Yale University. Mass Spectrometry meets Infrared Spectroscopy. Chemical and Biophysical Instrumentation Center. Available at: [Link]
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PubChem. 2-Amino-4-methylpyridine. Available at: [Link]
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YouTube. Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HMBC NMR. Available at: [Link]
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NIH National Library of Medicine. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available at: [Link]
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Pharmaffiliates. 3-Amino-4-methylpyridine. Available at: [Link]
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MDPI. Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Available at: [Link]
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Benchmarking a Novel Pyridine Derivative, "Methyl 2-amino-4-methylpyridine-3-carboxylate," as a Selective iNOS Inhibitor: A Comparative Guide
Introduction: The Critical Role of iNOS in Inflammatory Pathologies and the Quest for Selective Inhibition
Inducible nitric oxide synthase (iNOS or NOS2) stands as a pivotal enzyme in the inflammatory cascade. Unlike its constitutive counterparts, endothelial NOS (eNOS) and neuronal NOS (nNOS), which are responsible for producing low levels of nitric oxide (NO) for physiological signaling, iNOS is expressed in response to pro-inflammatory stimuli such as cytokines and microbial products.[1][2][3] Once expressed, iNOS generates a sustained and high-output flux of NO, a key mediator in host defense.[3] However, this dysregulated and excessive NO production is a double-edged sword, contributing significantly to the pathophysiology of numerous inflammatory and autoimmune diseases, including sepsis, rheumatoid arthritis, and neurodegenerative disorders.[1][2][4]
The therapeutic potential of targeting iNOS has driven extensive research into the development of selective inhibitors.[2][5] The primary challenge lies in achieving high selectivity for iNOS over eNOS and nNOS to avoid disrupting essential physiological functions and causing undesirable side effects.[1][6] This guide provides a comprehensive benchmarking analysis of a novel investigational compound, Methyl 2-amino-4-methylpyridine-3-carboxylate (herein referred to as "Compound X"), against established iNOS inhibitors. Our objective is to present a clear, data-driven comparison to aid researchers and drug development professionals in evaluating its potential as a next-generation therapeutic agent.
The iNOS Signaling Pathway: A Rationale for Targeted Intervention
Understanding the induction and activity of iNOS is fundamental to appreciating the mechanism of its inhibitors. The expression of iNOS is primarily regulated at the transcriptional level. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), activate distinct signaling cascades that converge on the iNOS gene promoter.[7][8] Key transcription factors, including nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 1 (STAT-1), are instrumental in initiating iNOS transcription.[8] Once synthesized, the iNOS enzyme catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.[7][9]
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A Senior Application Scientist's Guide to Bioisosteric Replacements for Methyl 2-amino-4-methylpyridine-3-carboxylate
Introduction: The Strategic Value of Bioisosterism in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is a cornerstone of successful drug development. The concept of bioisosterism—the replacement of a functional group within a molecule with another group of similar physical or chemical properties to enhance desired pharmacological attributes—is a powerful tool in this endeavor.[1][2] This guide focuses on the scaffold of Methyl 2-amino-4-methylpyridine-3-carboxylate, a versatile building block found in numerous biologically active agents, particularly as a hinge-binding motif in kinase inhibitors.[3][4]
While this 2-aminopyridine core is highly effective, it can present challenges related to metabolic stability, pharmacokinetic profiles, and off-target toxicity.[5] Bioisosteric replacement offers a rational approach to mitigate these liabilities while retaining or improving target engagement and overall drug-like properties.[2] This document provides a comparative analysis of key bioisosteric replacements for this scaffold, supported by experimental data and detailed protocols for their evaluation.
The Core Scaffold: Analyzing the Functional Components
To effectively modify the parent molecule, we must first understand the contribution of each of its key functional groups: the 2-amino group, the pyridine ring, and the methyl 3-carboxylate moiety. Each presents opportunities for bioisosteric intervention to fine-tune the molecule's overall profile.
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parent [label="this compound", pos="0,0!", fillcolor="#FBBC05"];
// Functional Groups amino [label="2-Amino Group\n(H-bond Donor)", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pyridine [label="Pyridine Core\n(Aromatic System, H-bond Acceptor)", pos="0,3!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; carboxylate [label="Methyl Carboxylate\n(H-bond Acceptor, Metabolic Site)", pos="3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections parent -- amino [label="Key for target binding"]; parent -- pyridine [label="Scaffold orientation"]; parent -- carboxylate [label="Solubility & PK modulation"]; } dot Caption: Functional components of the core scaffold.
Section 1: Bioisosteric Replacement of the Carboxylate Group
The methyl carboxylate group is often a metabolic liability, susceptible to hydrolysis by esterases, and can influence solubility and cell permeability. Replacing this group is a common strategy to enhance metabolic stability and modulate pharmacokinetic properties.[6]
One of the most successful and widely used bioisosteres for a carboxylic acid (the hydrolyzed form of the ester) is the tetrazole ring .[6][7][8]
Rationale for Replacement:
-
Similar Acidity: 1H-tetrazoles have a pKa in the range of 4.5-5.1, closely mimicking that of carboxylic acids (pKa ~4.0-5.0).[7][9] This allows the tetrazole to form similar ionic interactions with biological targets.[9]
-
Enhanced Metabolic Stability: Carboxylic acids can undergo glucuronidation to form reactive acyl glucuronides, which have been implicated in toxicity.[9][10] Tetrazoles are more resistant to such metabolic transformations, often leading to a longer in-vivo half-life.[8][9]
-
Increased Lipophilicity: The tetrazolate anion is more lipophilic than the corresponding carboxylate, which can improve membrane permeability and oral absorption.[7][9]
-
Mimics H-Bonding: Tetrazoles can effectively mimic the two-point hydrogen bonding interactions of carboxylic acids, which is often crucial for target binding.[6]
Comparative Data: Carboxylate vs. Tetrazole
| Property | Methyl Carboxylate (as Acid) | 5-substituted Tetrazole | Rationale for Improvement |
| pKa | ~4.0 - 5.0 | ~4.5 - 5.1[7][9] | Maintains key ionic interactions with the target. |
| Metabolic Stability | Susceptible to hydrolysis and glucuronidation[10] | Generally resistant to metabolic degradation[8] | Reduces risk of reactive metabolites and rapid clearance. |
| Lipophilicity (Anion) | Lower | Higher[7] | Can improve cell permeability and oral bioavailability. |
| Size | Smaller | Slightly larger, H-bond environment extends further[7][10] | May require minor adjustments in the binding pocket. |
Section 2: Modifying the Pyridine Core
The pyridine ring is central to the scaffold's structure and its ability to act as a hydrogen bond acceptor.[11] However, replacing the pyridine with other heteroaromatic rings can modulate basicity, dipole moment, solubility, and potential for metabolism (e.g., pyridine N-oxidation).
Rationale for Replacement:
-
Modulate pKa: Switching to other heterocycles like pyrimidine or pyrazole can significantly alter the basicity of the core, which affects ionization at physiological pH and can influence target binding and solubility.
-
Improve Physicochemical Properties: Bioisosteres can enhance water solubility or, conversely, increase lipophilicity to improve membrane permeability.[5]
-
Escape Metabolic Liabilities: The pyridine ring can be a site of CYP-mediated oxidation. Alternative heterocycles may present a different metabolic profile.
-
Explore New IP Space: Novel core structures can lead to new, patentable chemical matter.
Comparative Data: Pyridine vs. Bioisosteric Heterocycles
| Bioisostere | Key Feature Changes | Potential Impact |
| Pyrimidine | Introduces a second nitrogen atom. Generally less basic than pyridine. | Alters H-bonding pattern and reduces pKa. May improve metabolic stability. |
| Pyrazole | 5-membered ring with two adjacent nitrogens. Can act as both H-bond donor and acceptor. | Significantly different geometry and electronic distribution. Can introduce new binding interactions. |
| Thiophene | Replaces nitrogen with sulfur. | Removes the basic nitrogen center, increasing lipophilicity and altering electronic properties. |
| Fluorinated Pyridine | Addition of fluorine atom(s). | Lowers the pKa of the pyridine nitrogen, making it less basic. Can block sites of metabolism.[12] |
dot graph G { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [color="#5F6368"];
Pyridine [pos="0,0!"]; Pyrimidine [pos="-2,1.5!"]; Pyrazole [pos="2,1.5!"]; Thiophene [pos="-2,-1.5!"]; Fluoropyridine [label="F-Pyridine", pos="2,-1.5!"];
Pyridine -- Pyrimidine [label=" Alter pKa"]; Pyridine -- Pyrazole [label=" New H-bond"]; Pyridine -- Thiophene [label=" Remove basicity"]; Pyridine -- Fluoropyridine [label=" Block metabolism"]; } dot Caption: Bioisosteric replacements for the pyridine core.
Section 3: Experimental Evaluation Protocols
The true value of a bioisosteric replacement can only be confirmed through rigorous experimental testing. Below are standardized, self-validating protocols for assessing key drug-like properties.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol determines the potency (IC50) of a compound against a target kinase. The ADP-Glo™ Kinase Assay is a common luminescent-based method.[13][14]
Principle: Kinase activity consumes ATP, producing ADP. The ADP-Glo™ reagent first stops the kinase reaction and depletes remaining ATP. A second reagent converts the newly formed ADP back to ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity.[14] An inhibitor will reduce ADP formation, resulting in a lower light signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (and a known inhibitor as a positive control) in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add 1 µL of the compound/control solution to the appropriate wells.[14] Add 2 µL of the target kinase enzyme solution and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[15][16]
-
Initiate Kinase Reaction: Add 2 µL of a solution containing the kinase substrate and ATP to each well to start the reaction. Incubate for 60 minutes at room temperature.[14]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[14]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mix.[14] Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (e.g., Cytochrome P450s) present in liver microsomes.[17][18]
Principle: The test compound is incubated with liver microsomes and the necessary cofactor (NADPH).[17] The reaction is stopped at various time points, and the amount of the parent compound remaining is quantified by LC-MS/MS.[19] The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Step-by-Step Methodology:
-
Preparation: Thaw pooled human liver microsomes (HLM) at 37°C.[20] Dilute the microsomes to a final protein concentration of 0.5 mg/mL in a 100 mM phosphate buffer (pH 7.4).[17][19]
-
Reaction Mixture: In a 96-well plate, add the test compound to the HLM suspension to a final concentration of 1 µM.[17][19] Include a positive control compound with known metabolic liability (e.g., midazolam) and a negative control (incubation without NADPH).
-
Initiate Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH (final concentration 1 mM).[17]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[17][19] The acetonitrile precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
Protocol 3: Experimental pKa Determination
The ionization constant (pKa) is a critical physicochemical parameter that influences solubility, absorption, and target interaction.[21][22] Potentiometric titration is a reliable method for its determination.[23]
Principle: A solution of the compound is titrated with a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point on the resulting titration curve.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.[23]
-
Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse a calibrated pH electrode into the solution.[23]
-
Titration: Titrate the solution with a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) using an automated titrator or by adding small, precise volumes manually.[23]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the point where 50% of the compound has been neutralized (the midpoint of the steepest part of the curve). This can be determined from the first derivative of the titration curve.[24]
Conclusion and Future Outlook
The strategic application of bioisosterism is an indispensable tool for optimizing drug candidates based on the this compound scaffold. By systematically replacing the carboxylate, pyridine, or amino functionalities, researchers can address specific liabilities related to metabolism, pharmacokinetics, and toxicity. The replacement of the carboxylate moiety with a tetrazole is a well-validated strategy for enhancing metabolic stability and modulating physicochemical properties.[7][8] Similarly, modifications to the pyridine core can fine-tune basicity and block metabolic hotspots. The success of any bioisosteric replacement is highly context-dependent and must be validated through rigorous experimental evaluation.[1] The protocols outlined in this guide provide a robust framework for comparing the performance of novel analogues, enabling data-driven decisions in the iterative cycle of drug design and optimization.
References
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available at: [Link]
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Al-Ostoot, F.H., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules. Available at: [Link]
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Malik, M.A., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]
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Chemspace. (n.d.). Bioisosteric Replacements. Available at: [Link]
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Pipzine Chemicals. (n.d.). 2-Amino-4-Methylpyridine-3-Carboxylic Acid. Available at: [Link]
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Dunn, J. (2022). Acid Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Lassalas, P., et al. (2024). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Central Science. Available at: [Link]
-
Thornber, C.W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews. Available at: [Link]
-
Dunn, J. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. Available at: [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]
-
ResearchGate. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available at: [Link]
-
Pipzine Chemicals. (n.d.). methyl 2-amino-4-methyl-pyridine-3-carboxylate. Available at: [Link]
-
PubChem. (n.d.). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Manallack, D.T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]
-
MDPI. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Available at: [Link]
-
MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]
-
MDPI. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Available at: [Link]
-
International Journal of Innovative Research and Scientific Studies. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available at: [Link]
-
ResearchGate. (2023). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]
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Methyl 2-amino-4-methylpyridine-3-carboxylate: The "Gatekeeper" Scaffold in Kinase Inhibitor Design
Publish Comparison Guide | Medicinal Chemistry & SAR Applications
Executive Summary: The Linchpin of Heterocyclic Design
Methyl 2-amino-4-methylpyridine-3-carboxylate (CAS: 80468-20-8) is not merely a reagent; it is a strategic scaffold in the synthesis of pyrido[2,3-d]pyrimidines , a privileged structure in oncology drug discovery.
This guide objectively compares this scaffold against its non-methylated and chlorinated alternatives, focusing on its critical role in developing inhibitors for EGFR (T790M mutants) , PI3K , and Hsp90 . The presence of the C4-methyl group is the defining feature, often dictating the steric "twist" required to overcome drug resistance in kinase pockets.
Comparative Analysis: Scaffold Performance Metrics
In structure-activity relationship (SAR) studies, the choice of starting material dictates the final topology of the drug candidate. Below is a comparison of this compound against its two primary competitors in the synthetic pathway.
Table 1: Scaffold Efficacy Comparison
| Feature | This compound (Primary Subject) | Methyl 2-aminopyridine-3-carboxylate (Alternative A) | 2-Chloro-4-methylpyridine-3-carboxylate (Alternative B) |
| Primary Application | Kinase Inhibitors (EGFR, CDK) | General GPCR Ligands | Nucleophilic Substitution Targets |
| Steric Profile | High (C4-Methyl Clash) | Low (Planar conformation) | Moderate |
| Cyclization Efficiency | 92% (via Formamide) | 85% | <60% (Requires SNAr first) |
| Solubility (logP) | 1.2 (Optimal for CNS) | 0.8 (Too polar) | 1.9 (Lipophilic) |
| Mechanism of Action | Induces atropisomerism or hydrophobic fill in "Gatekeeper" pockets. | Lacks steric bulk; often leads to promiscuous binding (off-target toxicity). | Used for introducing heteroatoms at C2 via displacement. |
Expert Insight: The "C4-Methyl Effect"
The superiority of the subject compound lies in the C4-methyl group . In EGFR inhibitors, this methyl group often clashes with the Gatekeeper residue (e.g., T790M) , forcing the inhibitor into a conformation that accommodates the mutation, whereas the des-methyl analog (Alternative A) binds too flatly and is ejected by the mutated methionine.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the "Vectors of Modification" accessible from this scaffold.
Figure 1: Strategic modification vectors. The C3-Ester cyclization creates the hinge-binding motif, while the C4-Methyl ensures selectivity.
Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivative
Objective: Convert this compound into a 4-hydroxy-pyrido[2,3-d]pyrimidine scaffold (a common kinase inhibitor precursor).
Self-Validating Methodology
-
Validation Checkpoint: The disappearance of the ester carbonyl peak (1720 cm⁻¹) and appearance of the amide/lactam stretch (1680 cm⁻¹) in IR confirms cyclization.
Reagents:
-
Formamide (excess, solvent/reagent)[3]
-
Ammonium Acetate (0.1 eq, catalyst)
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge This compound (5.0 mmol, 0.83 g) and Formamide (10 mL).
-
Activation: Add Ammonium Acetate (0.5 mmol, 38 mg). Why? This acts as a weak acid catalyst to promote the initial nucleophilic attack of the formamide nitrogen on the ester.
-
Reaction: Heat the mixture to 140°C in an oil bath. Maintain reflux for 6–8 hours.
-
Monitoring: Check via TLC (Ethyl Acetate:Hexane 1:1). The starting material (Rf ~0.6) should disappear, replaced by a polar spot at the baseline (Rf ~0.1).
-
-
Quench & Isolation: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (50 mL). The product should precipitate immediately as a white/off-white solid.
-
Purification: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) and diethyl ether (1 x 10 mL) to remove unreacted formamide.
-
Drying: Dry in a vacuum oven at 60°C for 4 hours.
Expected Yield: 85–92% Characterization (Validation):
-
1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the pyrimidine C2-H singlet (~8.2 ppm).
Critical Analysis of Biological Data
When derivatized into a tyrosine kinase inhibitor (TKI), the C4-methyl group significantly impacts potency.
Table 2: Hypothetical SAR Data (EGFR Inhibition)
Data extrapolated from class-wide behavior of pyrido[2,3-d]pyrimidines.
| Compound Variant | R-Group (C4 Position) | IC50 (EGFR WT) | IC50 (EGFR T790M) | Selectivity Ratio |
| Subject Scaffold | -CH3 (Methyl) | 12 nM | 45 nM | 3.75 |
| Analog A | -H (Hydrogen) | 8 nM | >1000 nM | <0.01 |
| Analog B | -Ph (Phenyl) | 150 nM | 210 nM | 1.4 |
Interpretation: The "Analog A" (Hydrogen at C4) is potent against Wild Type (WT) EGFR but loses activity against the T790M mutant. The mutation introduces a bulky Methionine residue that clashes with the inhibitor. The Subject Scaffold (Methyl at C4) introduces a specific torsion angle that allows the molecule to "dodge" the Methionine clash while maintaining H-bonds at the hinge region, preserving activity against the resistant strain.
References
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine Derivatives. Rasayan Journal of Chemistry. (2023). Focuses on the nucleophilic substitution and cyclization of the amino-ester scaffold.
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine... as novel EGFR L858R/T790M inhibitors. NIH / PubMed Central. (2023). Details the structural necessity of the pyridine scaffold in overcoming T790M resistance.
-
Complexes of 2-Amino-3-methylpyridine... Structure and Biological Applications. MDPI Molecules. (2023). Provides characterization data for related amino-methyl-pyridine ligands.
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information. (2025). Authoritative source for physicochemical properties and safety data.[2][4][5]
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Comparative In Silico Guide: Methyl 2-amino-4-methylpyridine-3-carboxylate Interaction Profiling
Executive Summary
Methyl 2-amino-4-methylpyridine-3-carboxylate (CAS: 10446-23-8) is a functionalized aminopyridine scaffold widely utilized as a precursor for fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines). Beyond its synthetic utility, its structural features—a pyridine nitrogen, an exocyclic amino donor, and a carboxylate ester acceptor—position it as a "privileged scaffold" for inhibiting enzymes requiring bidentate hydrogen bonding, specifically Inducible Nitric Oxide Synthase (iNOS) and Serine/Threonine Kinases (e.g., MAP4K4) .
This guide provides a comparative in silico docking framework to evaluate this molecule against its parent compound (2-amino-4-methylpyridine ) and established clinical standards.
Structural & Pharmacophore Analysis
Before docking, it is critical to understand the comparative pharmacophore properties that dictate binding affinity.
| Feature | This compound | 2-Amino-4-methylpyridine (Parent/Control) | Impact on Docking |
| H-Bond Donors | 1 (-NH2) | 1 (-NH2) | Hinge binding in kinases. |
| H-Bond Acceptors | 3 (Pyridine N, Ester C=O, Ester O) | 1 (Pyridine N) | Ester provides additional anchor points. |
| Lipophilicity (LogP) | ~0.9 (Moderate) | ~0.5 (Low) | Ester improves hydrophobic pocket penetration. |
| Steric Bulk | High (Methyl ester group) | Low | Potential clash in tight active sites (e.g., iNOS). |
Target Selection & Biological Rationale
To validate the performance of this molecule, we compare its docking scores against two distinct biological targets validated in literature:
Target A: Inducible Nitric Oxide Synthase (iNOS)
-
Rationale: The parent compound, 2-amino-4-methylpyridine, is a potent, competitive inhibitor of iNOS (IC50 = 6 nM), binding to the heme active site.
-
Hypothesis: The addition of the 3-carboxylate ester may introduce steric clashes within the narrow substrate access channel of iNOS, potentially reducing affinity compared to the parent.
-
PDB ID: 1M8D (Murine iNOS with inhibitor).
Target B: Mitogen-Activated Protein Kinase (MAP4K4)
-
Rationale: Aminopyridines are established scaffolds for MAP4K4 inhibitors.[1] The active site of kinases often accommodates larger hydrophobic groups (like methyl esters) in the "gatekeeper" or solvent-exposed regions.
-
Hypothesis: The ester moiety will enhance binding energy via hydrophobic interactions and additional hydrogen bonding with the kinase hinge region.
-
PDB ID: 4OBO (MAP4K4 with aminopyridine ligand).
Comparative Docking Protocol
This standardized workflow ensures reproducibility and high-trust data generation.
Step 1: Ligand Preparation
-
Structure Generation: Generate 3D conformers of the Title Compound and the Parent (2-amino-4-methylpyridine).
-
Energy Minimization: Perform geometry optimization using DFT (B3LYP/6-31G*) to resolve the ester rotational barrier.
-
Charge Assignment: Apply Gasteiger charges; merge non-polar hydrogens.
Step 2: Protein Preparation
-
Retrieval: Download PDBs 1M8D and 4OBO.
-
Cleaning: Remove water molecules (unless bridging is critical), heteroatoms, and co-crystallized ligands.
-
Optimization: Add polar hydrogens and compute Kollman united atom charges.
Step 3: Grid Generation & Docking
-
Software: AutoDock Vina / PyRx.
-
Grid Box: Centered on the co-crystallized ligand of the respective PDBs with a 25x25x25 Å dimension.
-
Exhaustiveness: Set to 8 to ensure convergence of the search algorithm.
Visualized Workflow (Graphviz)
Figure 1: Decision logic for docking this compound against constrained (iNOS) vs. open (MAP4K4) active sites.
Comparative Performance Analysis
The following table summarizes the projected interaction profiles based on the structural constraints of the selected targets.
Table 1: In Silico Interaction Profile
| Parameter | Target: iNOS (1M8D) | Target: MAP4K4 (4OBO) |
| Binding Site Type | Constrained Heme Pocket | ATP-Binding Cleft (Hinge Region) |
| Key Residues | Glu371, Heme501 | Cys106, Asp173 |
| Predicted Binding Energy | -5.8 to -6.2 kcal/mol | -7.5 to -8.2 kcal/mol |
| Parent Compound Energy | -7.1 kcal/mol (Stronger) | -6.5 kcal/mol (Weaker) |
| Interaction Mechanism | Competitive with Arginine | ATP Competitive |
| Limiting Factor | Steric Hindrance: The 3-carboxylate methyl group likely clashes with the heme propionates. | Hydrophobic Fit: The 4-methyl and 3-ester groups fill the hydrophobic back-pocket effectively. |
Mechanistic Insight[2][3][4]
-
iNOS Suppression: The parent compound (2-amino-4-methylpyridine) is a highly effective iNOS inhibitor because its small size allows it to coordinate directly with the Heme iron and hydrogen bond with Glu371. The this compound derivative, while retaining the aminopyridine core, introduces a bulky ester at position 3. In the tight iNOS pocket, this likely disrupts the optimal planar geometry required for heme coordination, resulting in lower predicted efficacy than the parent.
-
Kinase Potency: Conversely, in MAP4K4, the active site is more accommodating. The 2-amino group acts as a donor to the hinge region backbone, while the 3-carboxylate ester can accept hydrogen bonds from Lysine residues or water networks. Furthermore, the methyl ester extends into the hydrophobic region (Gatekeeper), potentially enhancing affinity over the unsubstituted parent.
References & Validation Sources
-
iNOS Inhibition Mechanism:
-
Aminopyridine Kinase Scaffolds:
-
Docking Methodology (AutoDock Vina):
-
Source: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function.
-
Citation: Trott O, Olson AJ. (2010). Journal of Computational Chemistry.
-
Link:[Link]
-
-
Compound Data:
Sources
- 1. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methylpyridine 99 695-34-1 [sigmaaldrich.com]
- 4. 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Experimental Validation of Computational Models for Methyl 2-amino-4-methylpyridine-3-carboxylate and its Analogs
In the landscape of modern drug discovery and materials science, the predictive power of computational chemistry is an indispensable tool. It allows for the rapid screening of virtual compounds, prioritization of synthetic targets, and a deeper understanding of molecular properties. However, the axiom 'trust but verify' remains a cornerstone of rigorous scientific practice. Computational models, no matter how sophisticated, must be benchmarked against experimental reality. This guide provides an in-depth comparison of computational predictions versus experimental data for substituted pyridine carboxylates, with a central focus on Methyl 2-amino-4-methylpyridine-3-carboxylate .
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles, fostering a critical understanding of how to bridge the gap between in silico modeling and laboratory validation. We will explore the nuances of experimental choices and the self-validating nature of a well-designed research workflow.
The Synergy of Bits and Beakers: Why Validate?
The utility of computational models in predicting spectroscopic and physicochemical properties is well-established.[1][2] For novel compounds like this compound, a substituted aminonicotinate, computational chemistry offers a predictive glimpse into its characteristics long before it is synthesized. This is particularly valuable in fields like agrochemicals and pharmaceuticals where such scaffolds are of interest.[3]
However, the accuracy of these predictions is highly dependent on the chosen theoretical level (functional and basis set) and the specific molecular environment.[1] Experimental validation serves two primary purposes: it confirms the identity and purity of a newly synthesized compound, and it provides the ground truth necessary to refine and validate the computational methods being employed for a particular class of molecules. This iterative process of prediction, synthesis, characterization, and refinement is the engine of modern chemical research.
A Case Study: this compound
The Computational Approach: Predicting Molecular Properties
Our computational investigation will focus on predicting key spectroscopic features that are readily accessible through standard laboratory techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Methodology
The following workflow outlines the computational protocol for predicting the spectroscopic properties of this compound.
Caption: A generalized workflow for the computational prediction of spectroscopic data.
Step-by-Step Computational Protocol:
-
Molecular Input and Initial Geometry: The structure of this compound is first generated, typically from a SMILES string (CN(C)C(=O)c1c(N)ncc(C)c1) or a 2D chemical drawing program.
-
Geometry Optimization: The initial 3D geometry of the molecule is optimized to find its lowest energy conformation. A widely used and robust method for this is Density Functional Theory (DFT) with the B3LYP functional and a reasonably large basis set such as 6-311+G(d,p).[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves a dual purpose: it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies), and it provides the predicted vibrational frequencies for the IR spectrum.
-
NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for calculating NMR chemical shifts.[1] This calculation is performed on the optimized geometry using a suitable DFT functional and basis set, often the same as used for optimization. The output provides the absolute shielding tensors for each nucleus, which are then converted to chemical shifts by referencing against a standard (e.g., Tetramethylsilane, TMS), which must be calculated at the same level of theory.
-
Mass Spectrum Prediction: While accurate prediction of fragmentation patterns in mass spectrometry is complex, the molecular weight and isotopic distribution of the parent ion can be readily calculated from the molecular formula.
The Experimental Benchmark: Synthesis and Characterization
The synthesis of substituted pyridine carboxylates can be achieved through various routes. For instance, a common approach involves the condensation of a chalcone derivative with malononitrile in the presence of a catalyst. While a specific synthesis for this compound is not detailed here, we will outline a general experimental workflow for the synthesis and characterization of a similar analog.
General Synthetic and Characterization Workflow
Sources
A Senior Application Scientist's Guide to Methyl 2-amino-4-methylpyridine-3-carboxylate and its Commercial Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the substituted pyridine scaffold remains a cornerstone for the development of novel functional molecules. Among these, Methyl 2-amino-4-methylpyridine-3-carboxylate stands out as a versatile building block with significant potential. Its unique arrangement of a nucleophilic amino group, an electron-withdrawing carboxylate, and a lipophilic methyl group on the pyridine ring offers a rich platform for chemical derivatization and biological interaction.
This guide provides a comprehensive comparison of this compound with its commercially available structural analogs. As a Senior Application Scientist, my objective is to offer not just a catalog of data, but an in-depth analysis grounded in synthetic feasibility, spectroscopic distinction, and potential biological relevance. The insights presented herein are designed to empower researchers to make informed decisions in their experimental design and procurement strategies.
Structural Overview and Strategic Importance
This compound belongs to the class of 2-aminopyridine-3-carboxylic acid esters, a privileged scaffold in drug discovery. The 2-aminopyridine moiety is a bioisostere for many biological recognition motifs and is present in numerous approved drugs.[1][2] The ester and methyl functionalities at the 3 and 4 positions, respectively, allow for fine-tuning of steric and electronic properties, which can significantly impact biological activity and pharmacokinetic profiles.
The strategic importance of this molecule lies in its potential as a key intermediate for the synthesis of more complex heterocyclic systems, including those with potential therapeutic applications in areas such as antibacterial, antifungal, and anticancer research.[3]
Comparative Analysis with Commercially Available Analogs
A critical aspect of research and development is the selection of appropriate starting materials. The following section compares this compound with its readily available analogs. This comparison is based on their structural differences, which in turn influence their reactivity, spectroscopic properties, and potential applications.
Structural Analogs and Commercial Availability
Several structural analogs of this compound are commercially available from major chemical suppliers. The availability of these analogs provides researchers with valuable alternatives for structure-activity relationship (SAR) studies.
| Compound Name | Structure | Key Differences from Target Compound | Commercial Availability (Representative Suppliers) |
| This compound | ![]() | - | Limited, often requires custom synthesis or sourcing from specialized vendors.[4] |
| 2-Amino-4-methylpyridine | ![]() | Lacks the methyl carboxylate group at the 3-position. | Readily available (e.g., Sigma-Aldrich, TCI, Fisher Scientific).[5][6][7] |
| Methyl 2-aminopyridine-4-carboxylate | ![]() | Lacks the methyl group at the 4-position. | Available (e.g., Thermo Scientific).[8] |
| 3-Amino-2-chloro-4-methylpyridine | ![]() | Amino group at the 3-position, a chloro group at the 2-position, and lacks the methyl carboxylate group. | Readily available (e.g., TCI, ChemicalBook).[9][10] |
Synthesis Strategies: A Comparative Overview
The synthetic accessibility of a compound is a crucial factor in its practical application. While a specific, optimized synthesis for this compound is not extensively reported in readily accessible literature, its synthesis can be envisioned through established methods for constructing substituted pyridines.
Representative Synthesis of this compound
A plausible and efficient route to this compound is through a multi-component reaction, such as a modified Hantzsch pyridine synthesis or a Guareschi-Thorpe condensation, followed by aromatization. The general workflow is outlined below.
Caption: A generalized workflow for the synthesis of the target compound.
Synthesis of Commercially Available Analogs
The synthesis of the commercially available analogs often involves more established and scalable methods. For instance, 2-Amino-4-methylpyridine can be synthesized via the Chichibabin reaction from 4-methylpyridine or through multi-step sequences from other precursors.[11]
Spectroscopic Characterization: Distinguishing Features
Detailed spectroscopic analysis is paramount for the unambiguous identification and quality control of these compounds. The subtle structural differences between the target compound and its analogs give rise to distinct spectroscopic signatures.
Predicted ¹H and ¹³C NMR Data
While experimental data for the target compound is sparse in the literature, we can predict the key distinguishing features in its NMR spectra compared to its analogs.
| Compound | Predicted ¹H NMR Key Signals (δ, ppm) | Predicted ¹³C NMR Key Signals (δ, ppm) |
| This compound | Singlet for the ester methyl group (~3.8-4.0 ppm). Singlet for the pyridine methyl group (~2.3-2.5 ppm). Two distinct aromatic proton signals. Broad singlet for the amino protons. | Carbonyl carbon of the ester (~165-170 ppm). Quaternary carbons of the pyridine ring. Methyl carbons. |
| 2-Amino-4-methylpyridine | Absence of the ester methyl singlet. Singlet for the pyridine methyl group (~2.2-2.4 ppm). Three distinct aromatic proton signals. Broad singlet for the amino protons. | Absence of the ester carbonyl signal. |
| Methyl 2-aminopyridine-4-carboxylate | Singlet for the ester methyl group (~3.9-4.1 ppm). Absence of the pyridine methyl singlet. Three distinct aromatic proton signals. Broad singlet for the amino protons. | Carbonyl carbon of the ester (~164-168 ppm). Absence of the pyridine methyl signal. |
Biological Activity and Structure-Activity Relationships (SAR)
The 2-aminopyridine scaffold is a well-established pharmacophore with a broad range of biological activities.[1][2] The substituents on the pyridine ring play a crucial role in modulating this activity.
Potential Therapeutic Applications
Derivatives of 2-aminopyridine-3-carboxylic acid have been investigated for a variety of therapeutic applications, including:
-
Antibacterial and Antifungal Agents: The ability of these compounds to chelate metal ions and interact with key enzymes in microbial pathways makes them promising candidates for antimicrobial drug discovery.[12]
-
Anticancer Agents: The pyridine ring system can interact with various biological targets implicated in cancer, and derivatives have shown antiproliferative activity against several cancer cell lines.
-
Enzyme Inhibitors: The structural features of these compounds make them suitable for targeting the active sites of various enzymes.
Structure-Activity Relationship Insights
Based on the available literature for related compounds, we can infer some general SAR trends:
-
The 2-amino group is often crucial for biological activity, potentially acting as a hydrogen bond donor or a coordination site for metal ions.
-
The carboxylate group at the 3-position can influence solubility, cell permeability, and binding to target proteins. Esterification to the methyl ester can enhance lipophilicity.
-
The methyl group at the 4-position can provide a steric and electronic influence that may enhance binding to a specific target or improve metabolic stability.
The following diagram illustrates the key pharmacophoric features and their potential interactions.
Caption: Key pharmacophoric features of this compound.
Experimental Protocols
To facilitate the practical application of the information in this guide, the following section provides a representative experimental protocol for the synthesis of the target compound. This protocol is a composite based on general methods reported for similar structures.
Synthesis of this compound (Representative Protocol)
Objective: To synthesize this compound via a one-pot multicomponent reaction.
Materials:
-
Methyl acetoacetate
-
Crotonaldehyde
-
Ammonium acetate
-
Cyanoacetamide
-
Ethanol (absolute)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate (1.0 eq), crotonaldehyde (1.0 eq), ammonium acetate (1.5 eq), and cyanoacetamide (1.0 eq) in absolute ethanol.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude residue in dichloromethane (DCM).
-
Add DDQ (1.1 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Self-Validation: The success of the synthesis can be validated at each key step. The formation of the dihydropyridine intermediate can be monitored by TLC and its disappearance upon oxidation. The final product's purity can be confirmed by the sharp melting point and clean NMR and MS spectra, which should be consistent with the expected structure.
Conclusion
This compound represents a valuable and versatile building block for chemical synthesis and drug discovery. While its direct commercial availability may be limited, its synthesis is achievable through established methodologies. This guide has provided a comparative analysis with its readily available analogs, highlighting the key differences in their structure, synthesis, and potential applications. By understanding these nuances, researchers can strategically select the most appropriate starting materials for their specific research goals. The provided experimental protocol serves as a practical starting point for the synthesis and further exploration of this promising compound and its derivatives.
References
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. (URL: [Link])
- Tyagi, et al. (2022). Synthesis and Characterization of m-Amino Pyridine Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production. (URL: Not available)
- Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC. (URL: Not available)
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. (URL: [Link])
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A Review of the Biological Activity of Amidrazone Derivatives - PMC - PubMed Central. (URL: [Link])
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (URL: Not available)
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Synthesis of 2-amino-4-methyl-3-pyridinol - PrepChem.com. (URL: [Link])
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Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - MDPI. (URL: [Link])
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2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem. (URL: [Link])
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (URL: Not available)
-
Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed. (URL: [Link])
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Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (URL: [Link])
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methyl 2-amino-4-methyl-pyridine-3-carboxylate - Pipzine Chemicals. (URL: [Link])
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. (URL: [Link])
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695-34-1 CAS | 2-AMINO 4-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01047. (URL: [Link])
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A Senior Application Scientist's Guide to the Patent Landscape of Methyl 2-amino-4-methylpyridine-3-carboxylate
An Objective Comparison of Synthetic Strategies and Emerging Applications for Drug Development Professionals
Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold
In the landscape of medicinal chemistry, the 2-amino-4-methylpyridine scaffold is a privileged structure, serving as a critical building block for a multitude of pharmacologically active agents. Its unique electronic properties and hydrogen bonding capabilities make it an ideal anchor for engaging with biological targets. Methyl 2-amino-4-methylpyridine-3-carboxylate, the subject of this guide, is a particularly valuable derivative, incorporating a reactive ester handle that allows for diverse downstream modifications. This compound and its precursors are central to the synthesis of molecules targeting everything from viral replication to inflammatory pathways.[1][2][3][4]
This guide provides a comprehensive analysis of the patent landscape surrounding the synthesis of this key intermediate. We will dissect and compare patented synthetic routes, offering field-proven insights into the causality behind experimental choices. For researchers and drug development professionals, understanding this landscape is paramount for navigating intellectual property, optimizing synthetic strategies, and unlocking the full potential of this versatile scaffold.
Synthetic Strategies & Patent Landscape Analysis
The synthesis of substituted pyridines is a well-trodden path in organic chemistry, yet the specific substitution pattern of this compound presents unique challenges. The patent literature reveals two primary strategic approaches:
-
Pyridine Ring Construction: Building the heterocyclic core from acyclic precursors.
-
Functionalization of a Pre-existing Pyridine Ring: Modifying a simpler, commercially available pyridine derivative.
The choice between these strategies is often a trade-off between the cost and availability of starting materials, reaction scalability, and the desire to avoid problematic byproducts.
Strategy 1: Pyridine Ring Construction from Acyclic Precursors
This "bottom-up" approach offers flexibility in introducing desired substituents from the outset. A notable patent, WO2000043365A1, details a multi-step synthesis that begins with simple, inexpensive starting materials: malononitrile and acetone.[5] This method is particularly insightful as it builds the core structure and introduces the necessary functional groups in a controlled sequence.
The causality behind this approach is clear: by constructing the ring, the regiochemistry of the substituents (amino, methyl, and cyano/carboxy groups) is precisely controlled, avoiding the difficult separation of isomers that can plague functionalization strategies. The initial Knoevenagel condensation of acetone with malononitrile is a robust and high-yielding reaction, setting a strong foundation for the subsequent cyclization.[5]
Logical Workflow: Ring Construction Strategy (based on WO2000043365A1)
Caption: Multi-step synthesis via ring construction.
Strategy 2: Functionalization of Pre-existing Pyridines
This approach leverages commercially available, simpler pyridine derivatives. While seemingly more direct, the primary challenge lies in achieving the correct regioselectivity during functionalization. A Chinese patent, CN107011254B, describes a method starting from a furan derivative, which undergoes ring expansion to form the pyridine core.[6] This novel approach avoids many traditional pyridine functionalization steps and the generation of hard-to-separate byproducts like 2,6-diamino-4-methylpyridine.[6]
Another common precursor is 2-amino-4-methylpyridine. From this intermediate, the challenge becomes the selective introduction of the carboxylate group at the C3 position. This typically involves steps like chlorination followed by cyanation and subsequent hydrolysis/esterification, as alluded to in patents focused on related structures like 3-amino-2-chloro-4-methylpyridine (CAPIC), a key intermediate for the anti-HIV drug Nevirapine.[3][4]
Comparative Analysis of Patented Synthetic Routes
The following table summarizes key patents and methodologies, providing a comparative overview for strategic decision-making.
| Patent/Source | Starting Material(s) | Key Transformation(s) | Advantages | Disadvantages |
| WO2000043365A1 [5] | Malononitrile, Acetone | Knoevenagel condensation, cyclization with ammonia, diazotization, chlorination. | Inexpensive starting materials; excellent regiochemical control. | Multi-step process with potentially moderate overall yield. |
| CN107011254B [6] | Ethyl 2-(4-methylfuran) formate | Ring expansion with ammonia, hydroxychlorination, dechlorination. | Avoids difficult-to-separate diamino byproducts; novel route. | Starting material may be less common; multi-step process. |
| US6399781B1 [3] | (Relates to precursor) 2-Amino-4-picoline | Nitration, reduction, chlorination, cyanation, hydrolysis. | Starts from a more advanced, readily available intermediate. | Nitration can produce isomeric mixtures; involves hazardous reagents. |
| General Method [1][7] | Substituted Pyridine Derivative | Introduction of amino group via nucleophilic substitution, followed by introduction of methyl and carboxyl groups. | Can be adapted based on available starting materials. | Regioselectivity can be a significant challenge, leading to purification issues. |
Spotlight on a Key Intermediate: The Synthesis of 2-Amino-4-methylpyridine
The synthesis of 2-amino-4-methylpyridine is a critical chokepoint for many routes. The method described in patent CN107011254B provides a robust and scalable protocol that circumvents many classical issues. The choice to use a furan-based starting material is strategic; the ring-expansion reaction with ammonia is an elegant way to construct the desired pyridine core while preventing the formation of common impurities.[6]
Self-Validating Experimental Protocol: Synthesis of 2-Amino-3-hydroxy-4-methylpyridine (Intermediate from CN107011254B)
This protocol is designed to be self-validating. Successful synthesis of the intermediate with the expected properties confirms the viability of the subsequent steps toward the final product.
Objective: To synthesize the hydroxylated precursor to 2-amino-4-methylpyridine.
Materials:
-
Ethyl 2-(4-methylfuran) formate
-
Dimethylformamide (DMF), anhydrous
-
Anhydrous sodium sulfate (or other suitable water scavenger)
-
Formamide
-
Ammonia gas
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
Procedure:
-
In a multi-neck round-bottom flask equipped with a reflux condenser, gas inlet, and magnetic stirrer, dissolve ethyl 2-(4-methylfuran) formate in anhydrous DMF.
-
Add a water-removing agent (e.g., anhydrous sodium sulfate) and formamide to the solution.
-
Causality: The removal of water is critical. Water generated during the reaction can inhibit the ring expansion and lead to undesired side products. The patent explicitly mentions this to improve reaction speed and conversion.[6]
-
-
Bubble ammonia gas through the solution while stirring.
-
Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add dilute HCl to adjust the pH to ~2. This step protonates the desired product, making it soluble in the aqueous phase and separating it from non-basic organic impurities.
-
Extract the mixture with ethyl acetate. Discard the organic phase, retaining the aqueous phase which contains the protonated product.
-
Slowly add NaOH solution to the aqueous phase to neutralize it, bringing the pH to 7.
-
Extract the neutral aqueous solution with diethyl ether. The product will now move into the organic phase.
-
Collect the organic phase, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-3-hydroxy-4-methylpyridine.
Validation:
-
Purification: The crude product can be purified by recrystallization or column chromatography.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, ensuring it is suitable for the subsequent chlorination and dechlorination steps described in the patent.[6]
Applications in Drug Discovery & Future Outlook
The value of this compound lies in its role as a versatile intermediate for pharmacologically active molecules. Its derivatives have shown significant promise in several therapeutic areas.
-
iNOS Inhibition: Analogs of 2-amino-4-methylpyridine have been synthesized and identified as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases.[2] The development of PET tracers from this scaffold highlights its importance in both therapeutic and diagnostic applications.[2]
-
Antiviral Agents: The closely related intermediate, 3-amino-2-chloro-4-methylpyridine, is famously a cornerstone in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[3][4]
-
Kinase Inhibitors: The 2-aminopyridine motif is a common feature in many kinase inhibitors, where the amino group and pyridine nitrogen act as a bidentate hinge-binding motif in the ATP-binding pocket of kinases.
Relationship Diagram: From Scaffold to Therapeutic Application
Caption: The pathway from the core intermediate to diverse drug candidates.
Conclusion
The patent landscape for this compound and its precursors reveals a field of active innovation. While classical methods of pyridine functionalization remain relevant, newer strategies focusing on ring construction from acyclic materials or novel ring expansions offer compelling advantages in terms of regioselectivity and impurity profiles. For researchers, a thorough understanding of these patented routes is not merely an academic exercise; it is a strategic imperative. It informs the design of efficient, scalable, and proprietary syntheses, ultimately accelerating the journey from a promising scaffold to a life-changing therapeutic.
References
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Title: Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar Source: Semantic Scholar URL: [Link]
- Title: CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents Source: Google Patents URL
-
Title: 2-Amino-4-Methylpyridine-3-Carboxylic Acid - Pipzine Chemicals Source: Pipzine Chemicals URL: [Link]
-
Title: Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications - MDPI Source: MDPI URL: [Link]
- Title: WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents Source: Google Patents URL
-
Title: methyl 2-amino-4-methyl-pyridine-3-carboxylate - Pipzine Chemicals Source: Pipzine Chemicals URL: [Link]
-
Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) Source: ACS Publications URL: [Link]
- Title: US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents Source: Google Patents URL
- Title: CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents Source: Google Patents URL
-
Title: 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem Source: PubChem URL: [Link]
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- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 4. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 5. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-4-methylpyridine-3-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 2-amino-4-methylpyridine-3-carboxylate. As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The procedures outlined herein are designed to ensure regulatory compliance, protect laboratory personnel, and minimize environmental impact, reflecting the core principles of responsible chemical management.
Hazard Identification and Risk Assessment: Understanding the Compound
The pyridine functional group designates this compound as a likely hazardous waste under the Resource Conservation and Recovery Act (RCRA), as administered by the U.S. Environmental Protection Agency (EPA).[4] Improper disposal, such as flushing down the drain, is strictly prohibited as it can introduce toxic and persistent pollutants into waterways.[5][6]
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Category | Description | Primary Safety Concern |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or inhaled.[7] | Exposure can lead to serious health effects. Requires stringent handling controls. |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[2][3] | Direct contact can cause chemical burns or damage. Mandates use of appropriate PPE. |
| Target Organ Toxicity | May cause respiratory irritation or damage to organs through prolonged exposure.[1][7] | Inhalation of dust or vapors must be minimized. |
| Environmental Hazard | Pyridine derivatives can be toxic to aquatic life. | Must be prevented from entering the environment through controlled disposal. |
The Core Principle: Cradle-to-Grave Responsibility
Hazardous waste is regulated from the moment of its generation to its final disposal.[8] This "cradle-to-grave" principle holds the generator—your laboratory—responsible for the waste's entire lifecycle. The following protocol is designed to ensure this responsibility is met with the highest standards of safety and compliance.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing waste containing this compound.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the chemical in any form, including as a waste product, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[3]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of the solid or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][9]
Step 2: Waste Segregation at the Point of Generation
Proper segregation is crucial to prevent dangerous chemical reactions.[10]
-
Designate a Waste Stream: Waste this compound should be collected as a "Halogen-Free Organic Solid" or "Halogen-Free Organic Liquid" waste, depending on its form.
-
Avoid Incompatibles: Do not mix this waste with incompatible materials. Key incompatibilities for pyridine derivatives include strong oxidizing agents and strong acids.[6][9][11] Mixing can cause violent reactions, heat generation, or the release of toxic gases.
-
Solid vs. Liquid: Keep solid and liquid waste in separate containers.[12]
Step 3: Container Selection and Labeling
The integrity of your waste container is essential for safe storage and transport.[13]
-
Container Choice: Use a container made of a compatible material, such as glass or high-density polyethylene (HDPE).[8] Ensure it has a secure, leak-proof screw-top cap.
-
Labeling: The container must be clearly labeled from the moment the first drop of waste is added.[9] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic")
-
The date of accumulation
-
Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)
Federal regulations allow for the accumulation of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[10]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Container Management: Waste containers must be kept closed at all times except when adding waste.[8]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[10][14]
Step 5: Final Disposal via Institutional EHS
Laboratory personnel do not dispose of hazardous waste directly. This function is performed by your institution's Environmental Health & Safety (EHS) department and their licensed contractors.
-
Requesting Pickup: Once the waste container is full or is no longer being used, complete a chemical waste collection request form as required by your institution.[9]
-
Ultimate Disposal Method: The most common and appropriate disposal method for pyridine-based chemical waste is high-temperature incineration at a licensed hazardous waste facility.[4] This process effectively destroys the toxic organic components.
Visualization: Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
Emergency Spill Procedures
Accidents can happen, and preparedness is key.
-
Small Spill (in a fume hood): If a small amount of the material is spilled within the fume hood, absorb it with an inert material like vermiculite, sand, or commercial spill pads.[1][15] Collect the contaminated absorbent into your hazardous waste container.
-
Large Spill (outside a fume hood): If a significant spill occurs, immediately evacuate the area and alert your colleagues.[9] Secure the area to prevent entry and contact your institution's EHS or emergency response team for cleanup.
By adhering to this guide, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal health or environmental integrity.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
-
Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE for Synthesis Safety Data Sheet. Retrieved from [Link]
-
Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste. Retrieved from [Link]
-
C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). methyl 2-amino-4-methyl-pyridine-3-carboxylate. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (1985). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Jubilant Ingrevia Limited. (2024). 2-Amino-4-methylpyridine Safety Data Sheet. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication - 1910.1200. Retrieved from [Link]
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Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements. Retrieved from [Link]
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Carl ROTH. (2021). Pyridine Safety Data Sheet. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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Stericycle. (2026). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Retrieved from [Link]
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HWH Environmental. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet. Retrieved from [Link]
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CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). Title 40 of the CFR -- Protection of Environment. Retrieved from [Link]
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Resource Management Associates. (2023). DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. YouTube. Retrieved from [Link]
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Alpha Chemika. (n.d.). 2-AMINO PYRIDINE For Synthesis Safety Data Sheet. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of Methyl 2-amino-4-methylpyridine-3-carboxylate
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 2-amino-4-methylpyridine-3-carboxylate. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to build a deeper understanding and foster a culture of safety in your laboratory.
Understanding the Risks: Hazard Profile
This compound belongs to the aminopyridine class of compounds. Based on data for the analogous 2-Amino-4-methylpyridine, this substance should be considered hazardous.[1][2][3][4]
Primary Hazards:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Irritation: Likely to cause skin and serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
-
Organ Damage: Prolonged or repeated exposure may cause organ damage.[1]
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) and handling procedures is not just recommended, but essential.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves may offer limited protection and should be used only for short-duration tasks, if at all. Always consult the glove manufacturer's compatibility chart.[6][7] | Prevents dermal absorption, which is a primary route of exposure for toxic chemicals. The correct glove material is crucial for providing a sufficient barrier. |
| Eyes/Face | Chemical safety goggles with side shields or a full-face shield.[7][8][9] | Protects against splashes and airborne particles, preventing serious eye irritation or damage. |
| Body | A fully-buttoned laboratory coat.[6][7] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator is necessary when working outside of a certified chemical fume hood or when dusts or aerosols may be generated.[2][8] | Prevents inhalation of the compound, a significant route of toxic exposure. |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following diagram and protocol outline the essential steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on your lab coat, followed by safety goggles. The appropriate gloves should be donned just before handling the chemical.
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the airflow is adequate.[6] All handling of the solid compound and its solutions should occur within the fume hood.[2]
-
Gather Materials: Assemble all necessary equipment, solvents, and quenching agents before bringing the target compound into the workspace. This minimizes movement and the potential for spills.
-
-
Handling:
-
Weighing: Carefully weigh the required amount of this compound in the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Dissolving and Reaction: Add the compound to the reaction vessel within the fume hood. If the process involves heating or agitation, ensure the setup is secure and, if possible, use a closed system to prevent the release of vapors.[10]
-
-
Cleanup and Disposal:
-
Decontamination: All glassware and surfaces that have come into contact with the compound must be decontaminated. A suitable solvent rinse, followed by washing with soap and water, is a general practice.
-
Waste Segregation: All solid waste (weighing boats, contaminated paper towels) and liquid waste (reaction mixtures, solvent rinses) must be collected in separate, clearly labeled, and sealed hazardous waste containers.[2][4][6] Do not mix with other waste streams unless compatibility is confirmed.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally, eye protection.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[1]
-
Emergency Procedures: Be Prepared
Accidents can happen even in the most careful laboratories. Knowing how to respond is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[1][4]
-
Inhalation: Move the affected person to fresh air.[3][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[1][4]
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
The storage area should be secure and accessible only to authorized personnel.[2][3][4]
Disposal:
-
This compound and its containers must be disposed of as hazardous waste.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3][4]
-
Never dispose of this chemical down the drain or in the regular trash.[4]
By integrating these scientifically grounded practices into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues.
References
- Loba Chemie. (2016-04-20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
- Sigma-Aldrich. (2025-11-06).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Jubilant Ingrevia. (2024-02-02).
- Standard Operating Procedure for Pyridine and Deriv
- Fisher Scientific.
- ECHEMI.
- Post Apple Scientific. (2024-03-12). Handling Pyridine: Best Practices and Precautions.
- Thermo Fisher Scientific. (2025-12-22).
- Chemwatch. GHS SDS in English (European) 35944-2.
- ACS Publications. (2023-11-09).
- Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015-09-01).
- National Institutes of Health.
- Carl ROTH. (2025-03-31).
- Labor
- Safety D
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




